molecular formula C17H20 B154404 2,2-Di-P-Tolylpropane CAS No. 1823-31-0

2,2-Di-P-Tolylpropane

Cat. No.: B154404
CAS No.: 1823-31-0
M. Wt: 224.34 g/mol
InChI Key: XIAHSJTUQAWUAW-UHFFFAOYSA-N
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Description

2,2-Di-P-Tolylpropane is a useful research compound. Its molecular formula is C17H20 and its molecular weight is 224.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100243. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H20/c1-13-5-9-15(10-6-13)17(3,4)16-11-7-14(2)8-12-16/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAHSJTUQAWUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046243
Record name 2,2-Di-4-tolylpropane
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Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823-31-0
Record name NSC100243
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Di-4-tolylpropane
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Record name 4,4PR-ISOPROPYLIDENEDITOLUENE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Reaction: Acid-Catalyzed Condensation of Toluene and Acetone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2,2-di-p-tolylpropane

As a cornerstone of organic synthesis, the construction of carbon-carbon bonds remains a pivotal challenge and a testament to the elegance of chemical reactivity. Among the myriad of structures accessible to the modern chemist, this compound stands out as a significant structural motif, analogous to the widely utilized bisphenol A (BPA). Its synthesis, primarily achieved through the venerable Friedel-Crafts alkylation, offers a classic yet profoundly illustrative example of electrophilic aromatic substitution. This guide provides a comprehensive exploration of the synthesis of this compound, delving into the mechanistic underpinnings, a detailed experimental protocol, and critical process parameters.

The most prevalent and industrially viable route to this compound is the acid-catalyzed condensation reaction between two equivalents of toluene and one equivalent of acetone. This reaction is a classic example of a Friedel-Crafts alkylation, where an electrophile is generated from acetone in the presence of a strong acid catalyst, which then attacks the electron-rich aromatic rings of toluene.[1][2]

The choice of catalyst is critical and can range from Lewis acids, such as aluminum chloride (AlCl₃), to strong Brønsted acids like sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl).[3][4] The reaction proceeds via a stepwise mechanism, involving the formation of a carbocation intermediate that is stabilized by the acid catalyst.

Mechanistic Pathway

The synthesis follows a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Electrophile Generation: The acid catalyst protonates the carbonyl oxygen of acetone, making the carbonyl carbon significantly more electrophilic. In the case of strong acids, this can lead to the formation of a resonance-stabilized carbocation after the loss of water.

  • First Electrophilic Attack: The π-electron system of a toluene molecule acts as a nucleophile, attacking the activated acetone electrophile. Since the methyl group of toluene is an activating, ortho, para-directing group, the attack preferentially occurs at the para position due to reduced steric hindrance compared to the ortho positions.[2][5] This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: A base (such as HSO₄⁻ or Cl⁻) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding 2-(p-tolyl)propan-2-ol.

  • Second Electrophile Formation and Attack: The tertiary alcohol formed in the previous step is readily protonated by the acid catalyst, followed by the elimination of a water molecule to form a stable tertiary carbocation, the 2-(p-tolyl)propan-2-yl cation.

  • Second Electrophilic Attack and Re-aromatization: This highly reactive carbocation is then attacked by a second molecule of toluene, again at the para position. Subsequent deprotonation restores aromaticity and yields the final product, this compound.

G cluster_0 Step 1 & 2: First Alkylation cluster_1 Step 3 & 4: Second Alkylation Acetone Acetone + H⁺ Activated Activated Electrophile (Protonated Acetone) Acetone->Activated Catalyst Sigma1 Sigma Complex 1 Activated->Sigma1 Electrophilic Attack Toluene1 Toluene Toluene1->Sigma1 Electrophilic Attack Intermediate 2-(p-tolyl)propan-2-ol Sigma1->Intermediate Deprotonation (-H⁺) Carbocation Tertiary Carbocation Intermediate->Carbocation +H⁺, -H₂O Intermediate->Carbocation Sigma2 Sigma Complex 2 Carbocation->Sigma2 Electrophilic Attack Toluene2 Toluene Toluene2->Sigma2 Electrophilic Attack Product This compound Sigma2->Product Deprotonation (-H⁺)

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound using sulfuric acid as the catalyst. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.[6][7]

Reagents and Equipment
  • Toluene (anhydrous)

  • Acetone (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol or Ethanol for recrystallization

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is dry.

  • Initial Charging: Charge the flask with 100 mL of toluene. Begin stirring and cool the flask to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Slowly add 20 mL of concentrated sulfuric acid to the stirred toluene. Maintain the temperature below 10 °C during this exothermic addition.

  • Acetone Addition: In the dropping funnel, place 10 mL of acetone. Add the acetone dropwise to the cold, stirred toluene-acid mixture over a period of 30-45 minutes. Precise temperature control at this stage is crucial to minimize the formation of sulfonated byproducts and other side reactions.[8]

  • Reaction Period: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours, then remove the ice bath and let the reaction continue at room temperature for 4-6 hours. The mixture will likely become dark and biphasic.

  • Work-up - Quenching: Cool the reaction mixture again in an ice bath and slowly pour it over 200 g of crushed ice in a large beaker. This step neutralizes the catalytic activity of the acid and dilutes the mixture.

  • Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (containing toluene and the product) should be separated from the aqueous acidic layer.

  • Neutralization: Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene using a rotary evaporator.

  • Purification: The resulting crude product, often an oily solid, can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

G A 1. Setup & Cooling (Toluene in 3-neck flask, 0-5°C) B 2. Catalyst Addition (Slowly add conc. H₂SO₄) A->B C 3. Reagent Addition (Dropwise acetone, <10°C) B->C D 4. Reaction (2h at 0°C, then 4-6h at RT) C->D E 5. Quenching (Pour onto crushed ice) D->E F 6. Phase Separation (Separate organic layer) E->F G 7. Neutralization Wash (H₂O, NaHCO₃, Brine) F->G H 8. Drying & Evaporation (Dry with MgSO₄, Rotovap) G->H I 9. Purification (Recrystallization from Methanol) H->I J Final Product (Pure this compound) I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

Parametric Analysis and Optimization

The yield and purity of this compound are highly dependent on several reaction parameters. Understanding their influence is key to optimizing the synthesis for specific applications.

ParameterEffect on ReactionRationale & Insights
Catalyst Type Strong Lewis acids (AlCl₃) are highly active but can lead to side reactions. Strong Brønsted acids (H₂SO₄, HCl gas) offer good activity with potentially better selectivity.[3]Lewis acids can promote transalkylation and isomerization.[4] Sulfuric acid is effective and economical, but can cause sulfonation at higher temperatures. Solid acid catalysts are also an option for easier separation.[3]
Temperature Lower temperatures (0-25 °C) favor the formation of the desired p,p' isomer and reduce side reactions like sulfonation or polymerization.[2]The alkylation is exothermic. Higher temperatures provide energy for alternative reaction pathways and can lead to a less selective product distribution, sometimes favoring the thermodynamically more stable meta isomer in similar reactions.[5]
Reactant Ratio A large molar excess of toluene is used relative to acetone.Using toluene as the solvent and excess reagent maximizes the probability of the electrophile reacting with toluene, minimizing self-condensation or polymerization of acetone.
Reaction Time Sufficient time is required for the second alkylation step to proceed to completion.Monitoring the reaction by TLC or GC can help determine the optimal reaction time to maximize product formation while minimizing byproduct accumulation.

Safety and Handling

Chemical synthesis requires stringent adherence to safety protocols.

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It must be handled with extreme care, always adding acid to other liquids slowly and with cooling to manage the exothermic nature of dilution.

  • Flammable Solvents: Toluene, acetone, and alcohols are flammable organic solvents. All operations should be performed away from ignition sources in a fume hood.

  • General Precautions: A thorough risk assessment should be conducted before starting the procedure.[6] All chemical waste must be disposed of according to institutional and local regulations.[7] The product, this compound, should be handled according to its Safety Data Sheet (SDS).[10]

This guide outlines a robust and reproducible method for the synthesis of this compound. By understanding the mechanistic principles and carefully controlling the experimental parameters, researchers can efficiently produce this valuable compound for further application in materials science and synthetic chemistry.

References

  • Google Patents. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
  • CPAchem. Safety data sheet - 2,2-Diphenylpropane. (2021-09-15). Available at: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. (2023-01-22). Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • Google Patents. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • Google Patents. DE3790859C2 - Selective alkylation of toluene.
  • Organic Syntheses. p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. (2014-06-27). Available at: [Link]

  • ResearchGate. Study on synthesis of 2, 2-bis[4-(2-hydroxyethoxy)phenyl]propane in di-butyl ether. (2025-08-07). Available at: [Link]

  • Scribd. Friedel-Crafts Acylation of Toluene. Available at: [Link]

  • Chemistry Stack Exchange. Friedel-Crafts's alkylation of Toluene. (2020-06-08). Available at: [Link]

  • AdiChemistry. FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Available at: [Link]

Sources

Core Compound Identification and Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2-di-p-tolylpropane (CAS No. 1823-31-0)

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers the compound's core identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, its spectroscopic profile, and its applications in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile molecular scaffold.

This compound, identified by the CAS Number 1823-31-0 , is an organic compound featuring a central quaternary carbon of a propane backbone connected to two para-tolyl (4-methylphenyl) groups.[1] Its structure, consisting of two toluene units joined by an isopropylidene bridge, makes it a significant building block in organic synthesis.[1]

Its unique identification is crucial for regulatory, research, and industrial applications. The key identifiers and physical properties are summarized below.

ParameterValue
CAS Number 1823-31-0[1][2]
IUPAC Name 1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene[1]
Synonyms Benzene, 1,1'-(1-methylethylidene)bis[4-methyl-], 4,4'-Isopropylideneditoluene[1]
Molecular Formula C₁₇H₂₀[1]
Molecular Weight 224.34 g/mol [1]
Physical State Solid at room temperature[1]
Melting Point 78-78.5 °C[1]
Boiling Point 106-115 °C at 0.08 Torr[1]
SMILES CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C[1]
InChIKey XIAHSJTUQAWUAW-UHFFFAOYSA-N[1]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved via a Friedel-Crafts alkylation reaction. This classic method highlights fundamental principles of electrophilic aromatic substitution and is a cornerstone of carbon-carbon bond formation in organic chemistry.[3] The following protocol describes the alkylation of toluene with 2-chloro-2-(p-tolyl)propane.

Expertise & Rationale:

The choice of a Lewis acid catalyst, such as Aluminum chloride (AlCl₃), is critical. AlCl₃ coordinates with the chlorine atom of the alkyl halide, creating a more potent electrophile (a tertiary carbocation or a highly polarized complex). This significantly enhances the reactivity towards the electron-rich toluene ring. The use of nitromethane as a co-catalyst or solvent can modulate the activity of AlCl₃, leading to cleaner reactions and higher yields.[3] Anhydrous conditions are mandatory, as water would react with and deactivate the AlCl₃ catalyst. The reaction is typically performed at low temperatures to control the reaction rate and minimize potential side reactions, such as polysubstitution or isomerization.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Quenching cluster_workup Workup & Purification A Charge reactor with anhydrous Toluene and Aluminum Chloride (AlCl3) B Cool mixture to 0-5°C in an ice bath A->B C Initiate slow, dropwise addition of 2-chloro-2-(p-tolyl)propane B->C D Maintain temperature at 0-5°C and stir for 2-4 hours C->D E Monitor reaction progress (e.g., by TLC or GC) D->E F Quench reaction by slowly adding crushed ice and HCl (aq) E->F G Perform liquid-liquid extraction with an organic solvent (e.g., Ethyl Acetate) F->G H Wash organic layer with NaHCO3 (aq) and brine G->H I Dry organic layer over Na2SO4, filter, and concentrate in vacuo H->I J Purify crude product via recrystallization from ethanol I->J K Isolate pure this compound crystals J->K

Caption: Synthetic workflow for this compound via Friedel-Crafts alkylation.

Step-by-Step Methodology:
  • Reactor Preparation: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

  • Charging Reactants: The flask is charged with anhydrous toluene, which serves as both a reactant and a solvent. The Lewis acid catalyst, aluminum chloride (AlCl₃), is added carefully.[3] The mixture is cooled to 0-5°C using an ice bath.

  • Electrophile Addition: 2-chloro-2-(p-tolyl)propane, dissolved in a small amount of anhydrous toluene, is added dropwise from the dropping funnel over 30-60 minutes. The temperature must be maintained below 5°C to control the exothermic reaction.

  • Reaction: The reaction mixture is stirred at 0-5°C for an additional 2-4 hours after the addition is complete. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice, followed by the addition of dilute hydrochloric acid to dissolve the aluminum salts.

  • Extraction and Wash: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.[1]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. The following data are predicted based on established structure-spectra correlations.

Spectroscopy Predicted Data and Assignments
¹H NMR δ ~7.1 ppm (d, 4H): Aromatic protons ortho to the isopropylidene bridge. δ ~7.0 ppm (d, 4H): Aromatic protons meta to the isopropylidene bridge. δ ~2.3 ppm (s, 6H): Methyl protons of the two tolyl groups (-CH₃). δ ~1.6 ppm (s, 6H): Methyl protons of the isopropylidene bridge (-C(CH₃)₂-).
¹³C NMR δ ~145-148 ppm: Quaternary aromatic carbons attached to the isopropylidene bridge. δ ~135-137 ppm: Aromatic carbons bearing the methyl groups. δ ~128-130 ppm: Aromatic CH carbons. δ ~42 ppm: Central quaternary carbon of the isopropylidene bridge. δ ~31 ppm: Methyl carbons of the isopropylidene bridge. δ ~21 ppm: Methyl carbons of the tolyl groups.
FT-IR (cm⁻¹) ~3020-3050: Aromatic C-H stretch. ~2850-2980: Aliphatic C-H stretch. ~1610, 1510: Aromatic C=C ring stretch. ~815: C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring.
Mass Spec (EI) m/z 224 (M⁺): Molecular ion peak. m/z 209 ([M-CH₃]⁺): Base peak, corresponding to the loss of a methyl group to form a stable benzylic carbocation.

Chemical Reactivity and Applications

The significance of this compound lies in its utility as a versatile chemical intermediate.[3] Its molecular framework is robust and can be functionalized to create more complex molecules.

  • Polymer Chemistry: Analogous to its well-known counterpart, Bisphenol A (2,2-bis(4-hydroxyphenyl)propane), this compound can serve as a monomer precursor. The methyl groups on the tolyl rings can be oxidized to carboxylic acids or halogenated to introduce reactive handles for polymerization reactions, leading to the synthesis of polyesters, polyamides, or other high-performance polymers.

  • Scaffold for Drug Discovery: While not a drug itself, the diarylpropane scaffold is of interest in medicinal chemistry. The spatial arrangement of the two aromatic rings provides a defined three-dimensional structure that can be used as a core to build and orient other functional groups. In drug development, such rigid scaffolds are valuable for designing ligands that fit into the specific binding pockets of biological targets like enzymes or receptors.[4][5] Professionals in this field can utilize this compound as a starting material to synthesize libraries of novel compounds for screening. For example, functionalization of the aromatic rings could introduce pharmacophoric features necessary for biological activity.

  • Intermediate for Fine Chemicals: It can be a precursor for creating specialized dyes, antioxidants, or other fine chemicals where the bulky, lipophilic diarylpropane structure is desired.[3]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, prudent laboratory practice dictates handling it with care, based on the profiles of structurally similar compounds like 2,2-diphenylpropane.[6][7]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[6]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[6]

    • In case of eye contact: Flush eyes with water as a precaution.[6]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This information is for guidance only. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • Safety data sheet - 2,2-Diphenylpropane. CPAchem. [Link]

  • Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews (RSC Publishing). [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH National Library of Medicine. [Link]

Sources

physical properties of 2,2-di-p-tolylpropane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2,2-di-p-tolylpropane

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the physical and chemical properties of this compound (CAS No. 1823-31-0). Designed for researchers, medicinal chemists, and professionals in drug development and material science, this guide synthesizes fundamental data with practical, field-proven methodologies for its characterization. The narrative emphasizes not just the 'what' but the 'why' behind experimental choices, ensuring a robust understanding of this versatile chemical intermediate.

Molecular and Chemical Identity

This compound, systematically named 1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene, is an aromatic hydrocarbon.[1] Its structure features a central propane backbone with two p-tolyl (4-methylphenyl) groups attached to the C2 carbon.[1] This arrangement of a gem-dimethyl group bridging two substituted aromatic rings is a common motif in polymer chemistry and medicinal scaffolds. The para-positioned methyl groups on the phenyl rings are key identifiers for this specific isomer.[1]

Below is a summary of its core identification parameters.

IdentifierValueSource(s)
CAS Number 1823-31-0[1][2]
Molecular Formula C₁₇H₂₀[1][2]
Molecular Weight 224.34 g/mol [1][2]
IUPAC Name 1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene[1]
Synonyms 2,2-di(4-methylphenyl)propane, 2,2-di(p-tolyl) propane, 4,4'-Isopropylideneditoluene[1][2]
InChIKey XIAHSJTUQAWUAW-UHFFFAOYSA-N[2]
SMILES CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C[1]

Core Physical Properties

The physical state and thermodynamic properties of a compound are critical for determining its handling, storage, reaction conditions, and potential applications. This compound is a solid at ambient temperature.[1] Its key physical properties are summarized below.

Physical PropertyValueConditionsSource(s)
Physical State SolidRoom Temperature[1]
Melting Point 78 - 78.5 °CIn ethanol solvent[1]
Boiling Point 319.1 °Cat 760 mmHg[2]
106 - 115 °Cat 0.08 Torr[1]
Density 0.953 g/cm³-[2]
Refractive Index 1.542-[2]
Flash Point 152.8 °C-[2]
Vapor Pressure 0.000646 mmHgat 25 °C[2]

The significant difference in boiling points recorded at atmospheric pressure versus under vacuum highlights the compound's relatively low volatility, a common characteristic for molecules of this size and structure. This property is crucial when designing purification protocols, such as vacuum distillation, to avoid thermal degradation at high temperatures.

Synthesis Pathway and Context

Understanding the synthesis of this compound is essential for its practical application in a research setting. Its primary significance in synthetic organic chemistry is as a versatile intermediate.[3] The most common synthetic routes employ foundational organic reactions that underscore key principles of reactivity and catalysis.[3]

A prevalent method is the Friedel-Crafts alkylation of toluene.[3] This reaction involves the electrophilic substitution of two toluene molecules onto a central propane-derived electrophile. One specific pathway involves the alkylation of toluene with 2-chloro-2-(p-tolyl)propane, which can be catalyzed by Lewis acids like aluminum chloride complexed with nitromethane.[3] The choice of catalyst and control of reaction conditions are critical for maximizing the yield of the desired para-substituted product and minimizing the formation of ortho or meta isomers.[3]

G cluster_reactants Reactants Toluene Toluene Reaction Friedel-Crafts Alkylation Toluene->Reaction 2 equivalents Propane_Source Propane-derived Electrophile (e.g., 2-chloro-2-(p-tolyl)propane) Propane_Source->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Catalysis Product This compound Reaction->Product C-C Bond Formation

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Spectroscopic Profile for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's C₂ symmetry.

    • Aromatic Protons (Ar-H): Two doublets would be expected in the aromatic region (~7.0-7.3 ppm). The para-substitution pattern creates an AA'BB' system, which often simplifies to two distinct doublets.

    • Aryl Methyl Protons (Ar-CH₃): A sharp singlet integrating to 6 protons would appear in the upfield region (~2.3 ppm).

    • Isopropyl Methyl Protons (C(CH₃)₂): A sharp singlet integrating to 6 protons would be observed further upfield (~1.6 ppm), characteristic of the gem-dimethyl group.

  • ¹³C NMR: The carbon spectrum would also reflect the molecular symmetry.

    • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons: two for the protonated carbons and two for the quaternary carbons (one attached to the isopropyl group and one to the methyl group).

    • Methyl Carbons: Two signals for the methyl carbons—one for the aryl-CH₃ and one for the isopropyl-CH₃ groups.

    • Quaternary Propane Carbon: A single signal for the central C(CH₃)₂ carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by absorptions characteristic of aromatic and aliphatic C-H bonds.

  • C-H Stretching (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (from the methyl groups).

  • C=C Stretching (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental stretching vibrations around 1500-1600 cm⁻¹.

  • C-H Bending: Characteristic bends for the methyl groups (~1375 cm⁻¹ and ~1450 cm⁻¹) and a strong absorption around 815 cm⁻¹ indicative of para-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry would likely show:

  • Molecular Ion (M⁺): A clear peak at m/z = 224.34.

  • Key Fragmentation: A prominent peak at m/z = 209, corresponding to the loss of a methyl group ([M-15]⁺), which is a very stable benzylic carbocation. This is often the base peak for similar structures.

Experimental Protocols for Physical Property Determination

To ensure data integrity, standardized protocols must be followed. The methods described below are self-validating systems designed for accuracy and reproducibility.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or synthesized solid compound like this compound follows a standard path from purity assessment to detailed property measurement.

G A Sample Acquisition & Purity Check (e.g., TLC, NMR) B Melting Point Determination A->B Purity Confirmed E Spectroscopic Analysis (NMR, IR, MS) A->E Structural Confirmation C Boiling Point Determination (Vacuum Distillation) B->C D Density Measurement (Pycnometry) C->D F Data Compilation & Reporting D->F E->F

Caption: Standard workflow for physical and chemical characterization.

Protocol for Melting Point Determination

Principle: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 1 °C) indicates a high degree of purity.

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Optional): Quickly raise the temperature to about 15-20 °C below the expected melting point (78 °C).

  • Measurement: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading.

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Protocol for Boiling Point Determination (Microscale)

Principle: Since the compound has a high boiling point at atmospheric pressure, determination under vacuum is preferable to prevent decomposition. For small-scale determination, the Siwoloboff method is effective.

  • Sample Preparation: Place 0.5 mL of this compound into a small test tube (Durham tube).

  • Capillary Insertion: Take a melting point capillary tube and seal one end in a flame. Place the capillary, open-end down, into the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., silicone oil).

  • Heating: Heat the bath gently. As the temperature rises, air will bubble out of the inverted capillary.

  • Observation: Continue heating until a steady stream of bubbles emerges from the capillary. This indicates the vapor pressure of the sample has exceeded the surrounding pressure.

  • Measurement: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

Relevance in Drug Development and Research

While not a drug itself, the this compound scaffold holds relevance for professionals in drug discovery and development. The core structure, a gem-disubstituted aromatic system, is a "privileged scaffold" found in numerous biologically active molecules. Its utility lies in:

  • Model Compound: It serves as an excellent, non-polar model compound for studying structure-property relationships. Researchers can use it as a baseline for understanding how the introduction of polar functional groups (e.g., hydroxyls, amines) onto the tolyl rings affects properties like solubility, lipophilicity (LogP), and binding interactions with biological targets.[1]

  • Prodrug Design: The lipophilic nature of this core structure is relevant in prodrug strategies.[4] In cases where a parent drug has poor membrane permeability, medicinal chemists often attach lipophilic moieties to temporarily mask polar functional groups, enhancing absorption.[4][5] Understanding the physical properties of foundational lipophilic fragments like the di-tolylpropane unit is crucial for such designs.

  • Scaffold for Synthesis: The tolyl rings can be further functionalized to create libraries of new chemical entities for screening. The methyl groups, for example, can be oxidized to carboxylic acids or halogenated to provide synthetic handles for further elaboration.

Conclusion

This compound is a well-defined solid organic compound with a distinct set of physical properties that make it a useful intermediate in synthetic chemistry. Its high melting point and even higher boiling point are indicative of a stable, non-volatile molecule. Its simple, symmetric structure provides a clean spectroscopic signature, making it an ideal reference compound. For scientists in materials and drug discovery, it represents a foundational lipophilic scaffold, valuable for building more complex molecular architectures and for systematic studies of structure-activity relationships. The protocols and data presented herein provide a solid, trustworthy foundation for its use in a professional research environment.

References

  • Janković, B., & Stojković, I. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. National Institutes of Health (NIH). [Link]

  • Moss, G. P., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,2-di-p-tolylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-di-p-tolylpropane. In the absence of extensive published quantitative solubility data, this document focuses on a foundational understanding of the molecule's structural attributes and their influence on its solubility in various organic solvents. We present a predicted solubility profile based on the principle of "like dissolves like" and delve into a more quantitative prediction using Hansen Solubility Parameters. Crucially, this guide offers a detailed, field-proven experimental protocol for the gravimetric determination of this compound's solubility, empowering researchers to generate precise and reliable data. This whitepaper is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in synthesis, formulation, and materials science.

Introduction: The Significance of this compound Solubility

This compound, a substituted aromatic hydrocarbon, possesses a unique molecular architecture that makes it a valuable building block in various chemical syntheses. Its rigid, well-defined structure is of interest in the development of polymers with specific thermal and mechanical properties. Furthermore, in the realm of drug discovery, understanding the solubility of such molecules is paramount for formulation development, as bioavailability is often intrinsically linked to a compound's ability to dissolve in physiological and manufacturing-relevant media.[1][2]

The core structure of this compound consists of a central propane unit substituted with two p-tolyl (4-methylphenyl) groups. This configuration results in a largely nonpolar molecule, which dictates its interaction with various solvents. This guide will first explore the theoretical underpinnings of its solubility based on this structure and then provide a practical, step-by-step methodology for its empirical determination.

Predicted Solubility Profile of this compound

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3][4]

Qualitative Prediction Based on Molecular Structure

This compound is a nonpolar, aromatic hydrocarbon. Its structure is dominated by carbon-carbon and carbon-hydrogen bonds, which have low polarity. Therefore, it is predicted to be:

  • Highly soluble in nonpolar, aromatic solvents: Solvents like toluene, benzene, and xylene are expected to be excellent solvents for this compound due to favorable π-π stacking interactions between the aromatic rings of the solute and the solvent.[5]

  • Moderately soluble in nonpolar, aliphatic solvents: Solvents such as hexane and cyclohexane will likely dissolve this compound, although to a lesser extent than aromatic solvents as the primary intermolecular forces will be weaker van der Waals interactions.

  • Slightly soluble in polar aprotic solvents: Solvents like acetone and ethyl acetate, which possess a moderate dipole moment, are expected to be poor solvents. The energy required to overcome the dipole-dipole interactions of the solvent molecules is not sufficiently compensated by the weak interactions with the nonpolar solute.

  • Insoluble in polar protic solvents: Solvents such as water, methanol, and ethanol are predicted to be very poor solvents for this compound. The strong hydrogen bonding network of these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.[6]

Quantitative Prediction using Hansen Solubility Parameters (HSP)

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[7][8][9] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8] The principle states that substances with similar HSP values are likely to be miscible.

The following table provides the HSP values for some common organic solvents. By comparing these values to the predicted profile of this compound, we can refine our solubility predictions.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Toluene18.01.42.0
Hexane14.90.00.0
Acetone15.510.47.0
Ethanol15.88.819.4
Water15.516.042.3

Data sourced from publicly available HSP datasets.

Based on this, solvents with high δD and low δP and δH values, such as toluene and hexane, are predicted to be the best solvents for this compound.

Experimental Determination of Solubility: A Gravimetric Approach

To obtain precise and actionable solubility data, experimental determination is essential. The gravimetric method is a robust and reliable technique for determining the solubility of a solid in a liquid.[1][10][11][12] It involves preparing a saturated solution, separating the dissolved solute from the excess solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Rationale for the Gravimetric Method

The gravimetric method is chosen for its directness and accuracy. It does not rely on indirect measurements like spectroscopy, which would require the prior establishment of a calibration curve. The self-validating nature of this protocol lies in the repeated measurements to ensure equilibrium and the complete removal of the solvent to isolate the solute for accurate mass determination.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess this compound mix Combine solid and solvent in a sealed vial prep_solid->mix prep_solvent Measure precise volume of solvent prep_solvent->mix agitate Agitate at constant temperature for 24-48 hours mix->agitate settle Allow excess solid to settle agitate->settle filter Filter the supernatant through a syringe filter settle->filter transfer Transfer a precise volume of the filtrate to the vial filter->transfer weigh_vial Weigh a clean, dry collection vial (m_vial) weigh_vial->transfer weigh_solution Weigh the vial with the filtrate (m_total) transfer->weigh_solution evaporate Evaporate the solvent under controlled conditions weigh_solution->evaporate calc_solvent Calculate mass of solvent (m_solvent = m_total - m_final) weigh_solution->calc_solvent weigh_solute Weigh the vial with the dried solute (m_final) evaporate->weigh_solute calc_solute Calculate mass of solute (m_solute = m_final - m_vial) weigh_solute->calc_solute weigh_solute->calc_solvent calc_solubility Calculate solubility (g/100g solvent) calc_solute->calc_solubility calc_solvent->calc_solubility

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Step-by-Step Protocol

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or incubator

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately pipette a known volume of the desired solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired experimental temperature.

    • Agitate the mixture for 24-48 hours to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant solubility is observed.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the collection vial containing the filtered saturated solution.

    • Carefully evaporate the solvent. For volatile solvents, this can be done in a fume hood at room temperature or with a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute is recommended.

    • Once the solvent is completely removed, place the vial in an oven at a temperature sufficient to remove any residual solvent but below the melting point of this compound (e.g., 60°C) until a constant weight is achieved.

    • Allow the vial to cool to room temperature in a desiccator before weighing.

  • Data Calculation:

    • Mass of the empty vial = m_vial

    • Mass of the vial + saturated solution = m_solution

    • Mass of the vial + dried solute = m_solute_vial

    • Mass of the dissolved solute = m_solute = m_solute_vial - m_vial

    • Mass of the solvent = m_solvent = m_solution - m_solute_vial

    • Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

Data Presentation Template

For clear and comparative analysis, the experimentally determined solubility data should be presented in a structured table.

SolventTemperature (°C)Solubility ( g/100 g solvent)Standard Deviation
Toluene25Experimental Value± Value
Hexane25Experimental Value± Value
Acetone25Experimental Value± Value
Ethanol25Experimental Value± Value
Other.........

Synthesis and Applications

Representative Synthesis Workflow

This compound can be synthesized via the Friedel-Crafts alkylation of toluene with a suitable propane derivative. A common method involves the reaction of toluene with acetone in the presence of a strong acid catalyst.[13]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification toluene Toluene reaction_vessel Reaction at controlled temperature toluene->reaction_vessel acetone Acetone acetone->reaction_vessel catalyst Acid Catalyst (e.g., H2SO4) catalyst->reaction_vessel quench Quench with water reaction_vessel->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization or chromatography evaporate->purify product This compound purify->product

Caption: Generalized synthesis workflow for this compound.

Applications in Drug Development and Materials Science

A thorough understanding of the solubility of this compound is crucial for its effective application.

  • Drug Development: In drug discovery, molecules with similar structural motifs may be investigated as scaffolds for new therapeutic agents. Poor solubility is a major hurdle in drug development, and understanding the solubility of a parent compound like this compound can inform strategies for designing more soluble derivatives or for developing suitable formulations for preclinical studies.[2]

  • Polymer Science: As a monomer or a comonomer, this compound can be incorporated into polymers to enhance their thermal stability and mechanical properties. The solubility of the monomer in the polymerization solvent is a critical parameter for achieving a high degree of polymerization and for controlling the morphology of the resulting polymer.

Conclusion

While quantitative solubility data for this compound is not extensively documented in the scientific literature, a robust understanding of its solubility can be derived from its molecular structure and the application of theoretical principles such as "like dissolves like" and Hansen Solubility Parameters. For applications demanding precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable and accurate method for experimental determination. This foundational knowledge is essential for leveraging the potential of this compound in diverse fields, from the rational design of novel pharmaceuticals to the synthesis of advanced polymeric materials.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Hansen Solubility Parameters (HSP). Adscientis. [Link]

  • Hansen Solubility Parameters. [Link]

  • Using Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

  • Determination of Solubility by Gravimetric Method. [Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Predicting the Relative Solubility of Compounds in Water and Hexane: Example Problem. YouTube. [Link]

  • Steps in Gravimetric Analysis. Scribd. [Link]

  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Scribd. [Link]

  • Gravimetric Analysis Experiment. [Link]

  • The Solubility of Aromatic Hydrocarbons in Water. ACS Publications. [Link]

  • Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Knowledge UChicago. [Link]

  • Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics. [Link]

  • Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. PubMed. [Link]

  • Solvents and Polarity. University of Rochester. [Link]

  • Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
  • Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. [Link]

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A Spectroscopic Guide to 2,2-di-p-tolylpropane: In-Depth Analysis and Predicted Data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2,2-di-p-tolylpropane. In the absence of readily available experimental spectra for this specific molecule, this document leverages a data-driven, predictive approach grounded in the well-established spectroscopic profiles of structurally analogous compounds. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of p-xylene and cumene, we can confidently forecast the spectral features of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

The core structure of this compound, featuring two p-tolyl groups attached to a central quaternary carbon, dictates its unique spectroscopic signature. Understanding these characteristics is paramount for its identification, characterization, and quality control in synthetic applications. This guide will delve into the predicted data for ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, providing a detailed interpretation of the expected spectral patterns.

Molecular Structure and Predicted Spectroscopic Correlations

The molecular structure of this compound is key to understanding its spectroscopic behavior. The molecule possesses a high degree of symmetry, with two equivalent p-tolyl groups. This symmetry will be a recurring theme in the interpretation of its spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry. We anticipate three distinct signals corresponding to the aromatic protons, the methyl protons on the tolyl groups, and the methyl protons of the propane backbone.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1Doublet8HAromatic protons (ortho and meta to the isopropyl group)
~2.3Singlet6HMethyl protons of the tolyl groups
~1.6Singlet6HMethyl protons of the propane backbone

Interpretation:

  • Aromatic Protons (~7.1 ppm): The protons on the two p-tolyl rings are chemically equivalent. Due to the para-substitution, the aromatic region will likely show a pair of doublets, characteristic of an AA'BB' spin system. For simplicity, this is often approximated as a single signal or a narrow multiplet around 7.1 ppm. The integration of 8H corresponds to the four protons on each of the two aromatic rings. This prediction is based on the typical chemical shifts observed for p-xylene.[1]

  • Tolyl Methyl Protons (~2.3 ppm): The two methyl groups attached to the aromatic rings are equivalent and will give rise to a sharp singlet with an integration of 6H. The chemical shift is consistent with that of the methyl protons in p-xylene.[1]

  • Propane Methyl Protons (~1.6 ppm): The two methyl groups of the central propane unit are also equivalent. They are attached to a quaternary carbon and will therefore appear as a singlet with an integration of 6H. The chemical shift is predicted based on the gem-dimethyl protons in similar structures like 2,2-diphenylpropane.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of this compound will also be evident in its ¹³C NMR spectrum, which is expected to show a limited number of signals.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~145Quaternary aromatic carbon (ipso-carbon attached to the propane)
~135Quaternary aromatic carbon (ipso-carbon attached to the methyl group)
~128Aromatic CH carbons
~42Quaternary carbon of the propane backbone
~31Methyl carbons of the propane backbone
~21Methyl carbons of the tolyl groups

Interpretation:

  • Aromatic Carbons (~128-145 ppm): Due to the symmetry of the p-tolyl groups, we expect three signals for the aromatic carbons. The two quaternary carbons (ipso-carbons) will appear at the downfield end of the aromatic region. The carbon attached to the bulky propane group is expected around 145 ppm, while the carbon attached to the methyl group will be around 135 ppm. The four equivalent CH carbons of the aromatic rings should give a single, intense signal around 128 ppm. These predictions are derived from the ¹³C NMR data of p-xylene and cumene.[2][3]

  • Quaternary Propane Carbon (~42 ppm): The central quaternary carbon of the propane unit is expected to have a chemical shift of around 42 ppm.

  • Propane Methyl Carbons (~31 ppm): The two equivalent methyl carbons of the propane backbone will produce a single signal at approximately 31 ppm.

  • Tolyl Methyl Carbons (~21 ppm): The two equivalent methyl carbons on the tolyl groups are predicted to resonate at around 21 ppm, similar to the methyl carbons in p-xylene.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions characteristic of aromatic and aliphatic C-H bonds, as well as C=C stretching of the aromatic rings.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2970-2850StrongAliphatic C-H stretch (from methyl groups)
~1610, ~1510Medium-StrongAromatic C=C ring stretching
~1460MediumCH₃ asymmetric bending
~1380MediumCH₃ symmetric bending
~820Strongp-disubstituted benzene C-H out-of-plane bending

Interpretation:

  • C-H Stretching (3100-2850 cm⁻¹): The region above 3000 cm⁻¹ will show medium intensity peaks corresponding to the stretching vibrations of the C-H bonds on the aromatic rings.[4] Stronger absorptions just below 3000 cm⁻¹ will arise from the C-H stretching of the four methyl groups.[4]

  • Aromatic C=C Stretching (~1610, ~1510 cm⁻¹): Two characteristic bands are expected in this region due to the stretching of the carbon-carbon bonds within the aromatic rings.

  • CH₃ Bending (~1460, ~1380 cm⁻¹): Absorptions corresponding to the asymmetric and symmetric bending vibrations of the methyl groups will be present.

  • Out-of-Plane Bending (~820 cm⁻¹): A strong absorption band around 820 cm⁻¹ is highly characteristic of a para-disubstituted benzene ring, arising from the out-of-plane C-H bending vibrations. This will be a key diagnostic peak for the substitution pattern.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of bonds adjacent to the quaternary carbon and the aromatic rings.

Predicted Mass Spectrum Fragmentation

m/zIonComments
224[M]⁺Molecular ion peak.
209[M - CH₃]⁺Loss of a methyl group from the propane backbone, likely the base peak.
119[C₉H₁₁]⁺Cleavage of the bond between the quaternary carbon and a tolyl group.
91[C₇H₇]⁺Tropylium ion, a common fragment for toluene derivatives.

Interpretation:

  • Molecular Ion (m/z 224): The molecular ion peak corresponding to the molecular weight of this compound (C₁₇H₂₀) should be observed.

  • Base Peak (m/z 209): The most abundant fragment is predicted to be at m/z 209, resulting from the loss of a methyl group (15 Da) from the propane bridge to form a stable tertiary carbocation. This is a common fragmentation pathway for molecules with a gem-dimethyl group.[5]

  • Fragment at m/z 119: Cleavage of the C-C bond between the quaternary carbon and one of the tolyl rings would result in a fragment with m/z 119, corresponding to the tolyl-C(CH₃)₂⁺ cation.

  • Tropylium Ion (m/z 91): The presence of a peak at m/z 91, the tropylium ion, is a classic indicator of a toluene-like substructure and is expected from the fragmentation of the tolyl groups.[6]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 MHz or higher for ¹H).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

  • Sample Preparation: If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory by pressing a small amount of the sample onto the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric and instrument absorbances.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) as the ionization method. A standard electron energy of 70 eV is typically used.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: General workflow for Mass Spectrometry data acquisition.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By leveraging data from structurally similar molecules, we have constructed a comprehensive spectroscopic profile that can aid in the identification and characterization of this compound. The provided methodologies offer a solid foundation for researchers to acquire and interpret their own experimental data. This predictive approach underscores the power of understanding fundamental spectroscopic principles and applying them to novel structures in the absence of established reference data.

References

  • Doc Brown's Chemistry. (n.d.). C9H12 infrared spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

  • Homework.Study.com. (n.d.). Distinguish between Mesitylene and P-xylene on NMR spectrum. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). p-Xylene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern. Retrieved from [Link]

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An In-depth Technical Guide to the Crystal Structure of 2,2-di-p-tolylpropane: Acknowledging the Uncharted Territory and Forging a Path with Computational Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the crystal structure of 2,2-di-p-tolylpropane, a molecule of interest within the broader class of gem-diphenylalkanes. While a definitive, publicly available experimental crystal structure remains elusive, this document provides a comprehensive framework for its determination. We will explore the synthesis and purification of this compound, followed by a detailed, field-proven protocol for obtaining single crystals suitable for X-ray diffraction. In the absence of experimental data, we pivot to a robust, in-silico approach, outlining a complete workflow for the computational prediction and analysis of its crystal structure. This guide is designed to equip researchers with the necessary knowledge to either pursue the experimental determination of this novel crystal structure or to leverage computational methods for its insightful prediction, thereby facilitating its potential applications in medicinal chemistry and materials science.

Introduction: The Significance of the Gem-Diphenylalkane Scaffold

The this compound molecule, belonging to the gem-diphenylalkane family, presents a unique structural motif with potential implications in drug design and materials science. The central quaternary carbon atom imparts a distinct three-dimensional architecture, influencing molecular packing and intermolecular interactions. The gem-dimethyl group, a common feature in many natural products and clinically relevant drugs, can enhance target engagement, improve pharmacokinetic profiles, and modulate the pKa of neighboring functional groups[1]. Understanding the precise solid-state arrangement of this compound is paramount for elucidating its physicochemical properties and unlocking its full potential.

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid[2]. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies and rational drug design. While the crystal structures of many related bisphenol A derivatives have been reported, a gap in the scientific literature exists for the titular compound. This guide aims to bridge that gap by providing a clear pathway for its structural elucidation.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to determining a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A plausible synthetic route to this compound involves the Friedel-Crafts alkylation of toluene with a suitable propane-2,2-diyl dielectrophile. A well-established method for analogous compounds is the acid-catalyzed reaction of a ketone with an aromatic compound.

Proposed Synthetic Protocol:

  • Reaction Setup: To a stirred solution of excess toluene (acting as both reactant and solvent) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride.

  • Reagent Addition: Slowly add 2,2-dichloropropane or acetone from the dropping funnel to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be monitored and controlled.

  • Reaction Progression: After the addition is complete, the mixture is heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by carefully pouring it over ice-water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to yield pure this compound.

Diagram of the Proposed Synthetic Pathway:

Synthesis Toluene Toluene Intermediate Reaction Mixture Toluene->Intermediate Propane_derivative 2,2-Dichloropropane or Acetone Propane_derivative->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄ or AlCl₃) Catalyst->Intermediate Product This compound Intermediate->Product Purification

Caption: Proposed synthesis of this compound.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The following are proven methods for growing single crystals of organic compounds:

  • Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) to create a saturated or near-saturated solution. The container is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower temperatures in a refrigerator or cryostat.

Self-Validating System for Crystal Quality: The quality of the grown crystals should be assessed under a microscope. Ideal crystals will be transparent, have well-defined faces, and be free of cracks or other imperfections.

The Path Forward in the Absence of Experimental Data: Computational Crystal Structure Prediction

Given the current unavailability of an experimental crystal structure for this compound, computational crystal structure prediction (CSP) emerges as a powerful tool to gain insight into its solid-state properties.

Theoretical Framework of CSP

CSP aims to identify the most stable crystal packing arrangements of a molecule based on its chemical diagram. The process involves two main steps:

  • Generation of Candidate Structures: A vast number of plausible crystal structures are generated by systematically exploring different packing arrangements (space groups) and molecular conformations.

  • Energy Ranking: The generated structures are then ranked based on their calculated lattice energies, with the most stable structures predicted to be the most likely to be observed experimentally.

A Practical Workflow for CSP of this compound

Diagram of the Computational Workflow:

CSP_Workflow A 1. Molecular Conformer Search B 2. Crystal Packing Generation A->B C 3. Lattice Energy Minimization (Force Field) B->C D 4. Clustering and Removal of Duplicates C->D E 5. Re-ranking with Higher Accuracy Methods (e.g., DFT-D) D->E F 6. Analysis of Predicted Structures (PXRD, Morphology) E->F

Caption: A typical workflow for crystal structure prediction.

Step-by-Step Methodology:

  • Molecular Conformer Search: The first step involves a thorough search for all low-energy conformers of the this compound molecule in the gas phase. This can be performed using molecular mechanics force fields followed by geometry optimization with a quantum mechanical method like Density Functional Theory (DFT).

  • Crystal Packing Generation: Using the identified low-energy conformers, a crystal packing algorithm is employed to generate a large number of trial crystal structures in various common space groups for organic molecules (e.g., P2₁/c, P-1, P2₁2₁2₁, C2/c).

  • Lattice Energy Minimization: The generated crystal structures are then subjected to lattice energy minimization using a reliable force field parameterized for organic molecules. This step refines the geometry of the crystal packing.

  • Clustering and Removal of Duplicates: The minimized structures are clustered based on their geometric similarity to identify unique crystal packing arrangements and remove redundant structures.

  • Re-ranking with Higher Accuracy Methods: The most stable structures from the force field calculations are then re-ranked using more accurate quantum mechanical methods, such as DFT with dispersion corrections (DFT-D), to obtain more reliable energy rankings.

  • Analysis of Predicted Structures: The final set of predicted low-energy crystal structures is then analyzed. This includes the calculation of powder X-ray diffraction (PXRD) patterns for comparison with future experimental data, and the prediction of crystal morphology using the Bravais-Friedel-Donnay-Harker (BFDH) model.

Table 1: Predicted Crystallographic Parameters (Hypothetical)

ParameterPredicted Structure 1Predicted Structure 2
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 10.58.9
b (Å) 15.212.1
c (Å) 9.818.5
α (°) 9090
β (°) 95.390
γ (°) 9090
Volume (ų) 15501995
Z 44
Calculated Density (g/cm³) 1.211.19
Lattice Energy (kJ/mol) -110.5-108.2

Note: The values in this table are hypothetical and serve as an example of the output from a CSP study.

Structural Insights and Implications for Drug Development

While the precise biological activity of this compound is not extensively documented, the structural information gleaned from its (predicted) crystal structure can offer valuable insights for drug development professionals.

  • Molecular Conformation and Flexibility: The crystal structure would reveal the preferred conformation of the tolyl groups and the degree of rotational freedom around the C-C single bonds. This information is crucial for understanding how the molecule might interact with a biological target.

  • Intermolecular Interactions: The packing arrangement in the crystal is dictated by a network of weak intermolecular interactions, such as van der Waals forces and potential C-H···π interactions. Identifying these interactions can inform the design of analogs with improved solid-state properties, such as solubility and stability.

  • Lipophilicity and Solubility: The non-polar nature of this compound suggests it is likely to be lipophilic. The crystal packing can influence its dissolution rate, a critical parameter for oral bioavailability.

  • Scaffold for Analogue Development: The 2,2-diarylpropane scaffold can be a starting point for the design of new bioactive molecules. The tolyl methyl groups offer a site for further functionalization to modulate the molecule's properties. The gem-dimethyl group can also be a key pharmacophoric feature, potentially enhancing binding affinity to a target protein through hydrophobic interactions[1].

Conclusion

This technical guide has outlined a comprehensive approach to understanding the crystal structure of this compound. While an experimental structure is not yet available, we have provided a detailed roadmap for its synthesis, crystallization, and, most importantly, its computational prediction. The methodologies described herein are grounded in established scientific principles and represent a robust strategy for characterizing this and other novel organic molecules. The structural insights gained, whether through experimental or computational means, will be invaluable for researchers in medicinal chemistry and materials science, paving the way for the rational design of new compounds with tailored properties.

References

  • Journal of Chemical Crystallography. (2023). Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2,2′-diamino-4,4′-(propane-2,2′-diyl)-Diphenol. Journal of Chemical Crystallography, 53, 529–539.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.

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An In-Depth Technical Guide to the Thermodynamic Properties of 2,2-di-p-tolylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,2-di-p-tolylpropane in Advanced Research

This compound, a substituted aromatic hydrocarbon, represents a class of molecules pivotal in various research and development sectors, including materials science and drug discovery. Its molecular architecture, characterized by a central quaternary carbon atom bonded to two p-tolyl groups, imparts unique steric and electronic properties that influence its physical and chemical behavior. A thorough understanding of its thermodynamic properties is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core thermodynamic parameters, methodologies for their determination, and their critical applications.

While direct experimental thermodynamic data for this compound is not extensively available in public literature, this guide will leverage established principles and data from analogous compounds, such as 2,2-diphenylpropane, to provide a robust framework for its study. We will delve into both experimental and computational approaches, offering field-proven insights into the causality behind experimental choices and ensuring that the described protocols are self-validating.

Core Thermodynamic Properties: A Foundation for Application

The utility of a chemical compound in any application is fundamentally governed by its thermodynamic properties. For this compound, the following parameters are of primary interest:

  • Standard Enthalpy of Formation (ΔfH°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.[1][2] It is a critical parameter for assessing the energetic stability of the molecule and for calculating the heat of reaction in chemical processes.[3]

  • Heat Capacity (Cp): Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount.[4] It is essential for managing energy in industrial processes, such as heating and cooling, and for understanding the thermal behavior of materials.[5]

  • Entropy (S): Entropy is a measure of the molecular disorder or randomness of a system.[6] It is a key component in determining the spontaneity of processes and in understanding phase equilibria.

  • Gibbs Free Energy (G): Gibbs free energy combines enthalpy and entropy to predict the spontaneity of a reaction or phase change at constant temperature and pressure.[6] A negative change in Gibbs free energy indicates a spontaneous process.[6]

  • Phase Transitions: The temperatures and enthalpies of phase transitions, such as melting and boiling, are fundamental properties that define the physical state of the compound under different conditions and are crucial for purification and formulation processes.[7]

Methodologies for Determining Thermodynamic Properties

A multi-faceted approach, combining experimental measurements and computational modeling, is essential for a comprehensive understanding of the thermodynamic properties of this compound.

Experimental Approaches: The Gold Standard

Experimental determination, where feasible, provides the most accurate and reliable thermodynamic data.

1. Calorimetry for Enthalpy and Heat Capacity

Calorimetry is the science of measuring heat changes.[8]

  • Combustion Calorimetry for Enthalpy of Formation: The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion.[9]

    Experimental Protocol:

    • A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (a "bomb").

    • The bomb is filled with pure oxygen at high pressure.

    • The bomb is submerged in a known mass of water in an insulated container (the calorimeter).

    • The sample is ignited, and the complete combustion reaction occurs.

    • The temperature change of the water is meticulously measured to calculate the heat released during combustion.

    • The standard enthalpy of formation is then calculated using Hess's Law, by subtracting the sum of the standard enthalpies of formation of the reactants from the sum of the standard enthalpies of formation of the products.[3]

  • Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions: DSC is a versatile technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[4][10]

    Experimental Protocol:

    • A small, accurately weighed sample of this compound is placed in a DSC pan. An empty pan is used as a reference.

    • The sample and reference are heated at a constant rate.

    • The DSC instrument measures the heat flow required to maintain the sample and reference at the same temperature.

    • The heat capacity of the sample is determined by comparing the heat flow to that of a known standard, such as sapphire.[4]

    • Phase transitions, such as melting, are observed as endothermic peaks in the DSC thermogram, from which the melting temperature and enthalpy of fusion can be determined.

DSC_Workflow A Sample Preparation: Weigh this compound and place in DSC pan B Instrument Setup: Place sample and reference pans in DSC cell A->B Load C Heating Program: Heat at a constant rate (e.g., 10 K/min) B->C Start D Data Acquisition: Measure heat flow vs. temperature C->D Measure E Data Analysis: Determine Heat Capacity (Cp) and Phase Transitions D->E Analyze

Caption: Workflow for DSC measurement of heat capacity and phase transitions.

Computational Approaches: Predictive Power

When experimental data is scarce, computational methods provide valuable estimations of thermodynamic properties.[11]

1. Benson Group Additivity Method

The Benson group additivity method is a widely used technique for estimating the thermochemical properties of organic molecules in the gas phase.[12][13] The method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent groups.[14][15]

Protocol for Estimation:

  • Decomposition: The molecular structure of this compound is dissected into its fundamental groups. For example:

    • C-(C)4: A quaternary carbon atom bonded to four other carbon atoms.

    • C-(C)3(H): A tertiary carbon atom in the aromatic ring.

    • C-(C)2(H)2: A secondary carbon atom.

    • C-(C)(H)3: A primary carbon atom in the methyl groups.

  • Summation: The tabulated thermodynamic values (ΔfH°, S°, and Cp) for each group are summed.

  • Corrections: Corrections for symmetry and any steric interactions are applied to refine the estimated values.[14]

2. Quantum Chemistry Calculations

First-principles quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate thermodynamic properties with a high degree of accuracy.[16][17]

Computational Workflow:

  • Structure Optimization: The 3D molecular structure of this compound is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure.

  • Property Calculation: Thermodynamic properties such as enthalpy, entropy, and heat capacity are calculated from the vibrational frequencies and other molecular parameters.[18]

QC_Workflow A Build Molecular Model: This compound B Geometry Optimization: Find lowest energy conformation (DFT) A->B Input C Frequency Calculation: Determine vibrational modes B->C Optimized Structure D Thermochemical Analysis: Calculate ΔfH°, S°, Cp C->D Frequencies

Caption: Workflow for quantum chemistry calculation of thermodynamic properties.

Thermodynamic Data for the Analogous Compound: 2,2-Diphenylpropane

To provide a practical reference, the following table summarizes key thermodynamic and physical properties of the structurally similar compound, 2,2-diphenylpropane. These values can serve as a useful starting point for estimating the properties of this compound.

PropertyValue for 2,2-Diphenylpropane
Molecular FormulaC15H16
Molecular Weight196.29 g/mol
Melting Point26-28 °C[19]
Boiling Point282 °C[19][20]
Density0.992 g/mL at 25 °C[19][20]
Molar Heat Capacity (Cp)263.904 kJ/(kmol·K)[21]
Enthalpy of Vaporization67.822 kJ/mol[21]

Note: The addition of two methyl groups to the phenyl rings in this compound is expected to increase its molecular weight, boiling point, and melting point compared to 2,2-diphenylpropane.

Applications in Research and Drug Development

A comprehensive understanding of the thermodynamic properties of this compound is crucial for its effective application.

In Chemical Process Development:

  • Process Optimization: Thermodynamic data is essential for optimizing reaction conditions, such as temperature and pressure, to maximize product yield and minimize energy consumption.[5][22][23]

  • Energy Efficiency: Knowledge of heat capacities and enthalpies of reaction allows for the design of efficient heat exchange systems, reducing operational costs and environmental impact.[5][22]

  • Purification and Separation: Phase equilibrium data, derived from thermodynamic properties, is critical for designing effective separation processes like distillation and crystallization.[6]

In Drug Discovery and Development:

  • Lead Optimization: Thermodynamic profiling helps in the selection and refinement of drug candidates with optimal binding characteristics to their biological targets.[[“]][[“]]

  • Understanding Binding Mechanisms: Decomposing the Gibbs free energy of binding into its enthalpic and entropic components provides insights into the forces driving drug-target interactions.[[“]][26]

  • Formulation and Stability: The solubility and stability of a drug, which are governed by thermodynamic principles, are critical for developing effective and safe pharmaceutical formulations.

Conclusion

While direct experimental data for the thermodynamic properties of this compound may be limited, a robust understanding can be achieved through a combination of established experimental techniques and powerful computational methods. This guide has outlined the core thermodynamic parameters of interest, provided detailed protocols for their determination, and highlighted their significance in both industrial and pharmaceutical research. By applying the principles and methodologies described herein, researchers can effectively characterize this compound and unlock its full potential in their respective fields.

References

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  • Chemcasts. (n.d.). 2,2-diphenylpropane Properties vs Pressure | Density, Cp, Viscosity. Retrieved from [Link]

  • Chemcasts. (n.d.). 2,2-diphenylpropane Properties vs Temperature | Cp, Density, Viscosity. Retrieved from [Link]

  • MDPI. (n.d.). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Retrieved from [Link]

  • Chemistry For Everyone. (2023, November 4). Why Is Chemical Thermodynamics Important For Industrial Chemistry? [Video]. YouTube. Retrieved from [Link]

  • PubMed Central. (n.d.). Making thermodynamic models of mixtures predictive by machine learning: matrix completion of pair interactions. Retrieved from [Link]

  • Ladbury, J. E. (2007, November 23). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream! European Pharmaceutical Review. Retrieved from [Link]

  • Importance of Thermodynamics in Drug Designing. (n.d.). International Journal of Trend in Scientific Research and Development, 5(5), 1-14. Retrieved from [Link]

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  • Bartel Research Group. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Retrieved from [Link]

  • ResearchGate. (2009, May). Thermodynamic Property Modeling for Chemical Process and Product Engineering: Some Perspectives. Retrieved from [Link]

  • Parks, G. S., & Huffman, H. M. (1931). THERMAL DATA ON ORGANIC COMPOUNDS. VI. THE HEAT CAPACITIES, ENTROPIES AND FREE ENERGIES OF SOME SATURATED, NON-BENZENOID HYDROCARBONS. Journal of the American Chemical Society, 53(10), 3875–3881. Retrieved from [Link]

  • Meyerriecks, W. (n.d.). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics Archive. Retrieved from [Link]

  • JYX. (2022, February 15). Extending Benson group increment theory of compounds of phosphorus, silicon, and boron with computational chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. Retrieved from [Link]

  • Rihani, D. N., & Doraiswamy, L. K. (1965). Estimation of Heat Capacity of Organic Compounds from Group Contributions. Industrial & Engineering Chemistry Fundamentals, 4(1), 17–21. Retrieved from [Link]

  • ACS Publications. (2022, March 6). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Retrieved from [Link]

  • Chemcasts. (n.d.). 2,2-diphenylpropane (CAS 778-22-3) Properties | Density, Cp, Viscosity. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). diphenylpropane. Retrieved from [Link]

  • ResearchGate. (2021, August 7). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. Retrieved from [Link]

  • MDPI. (2023, September 27). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Retrieved from [Link]

  • Chemistry Notes. (n.d.). S6E3 - Calorimetry and Specific Heat Capacity | Sample Calculations. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Diphenylpropane-1,3-diol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,2-diphenylpropane. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Appendix G | Standard Enthalpies of Formation for Selected Substances. Retrieved from [Link]

  • MDPI. (n.d.). Volume Phase Transition in Gels: Its Discovery and Development. Retrieved from [Link]

  • ChemRxiv. (2024, November 26). Phase-Transition–Enabled Switching of Chiroptical Properties in 2D Hybrid Perovskites. Retrieved from [Link]

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An In-depth Technical Guide to 2,2-di-p-tolylpropane Derivatives and Analogs: Synthesis, Biological Activity, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2-di-p-tolylpropane, its derivatives, and analogs. We will delve into the synthetic methodologies, structure-activity relationships (SAR), and key applications, with a particular focus on their roles as research tools and potential scaffolds in drug development. This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental designs.

Introduction: The Structural Significance of the Gem-Diphenylalkane Scaffold

This compound, a structural analog of the well-known endocrine disruptor Bisphenol A (BPA), belongs to the gem-diphenylalkane class of compounds. The core scaffold, characterized by two aryl groups attached to a single carbon atom, is a privileged structure in medicinal chemistry and materials science. The methyl groups on the phenyl rings in this compound, compared to the hydroxyl groups in BPA, fundamentally alter its electronic properties, lipophilicity, and steric profile, leading to distinct chemical and biological activities.

The primary interest in this class of compounds stems from their interaction with nuclear receptors, particularly the estrogen receptor (ER). While BPA is a known estrogen agonist, modifications to the 2,2-diphenylpropane core can dramatically shift the activity towards antagonism, making these analogs valuable tools for studying endocrine pathways and potential starting points for developing selective estrogen receptor modulators (SERMs).

Synthesis of this compound and Its Derivatives

The synthesis of the core structure and its derivatives typically relies on the Friedel-Crafts alkylation reaction, a robust method for forming carbon-carbon bonds between aromatic rings and alkylating agents.

Core Synthesis: Electrophilic Aromatic Substitution

The standard synthesis of this compound involves the acid-catalyzed reaction of toluene with acetone.

Workflow for the Synthesis of this compound

reagents Starting Materials: Toluene (excess) Acetone reaction Friedel-Crafts Alkylation Reaction Vessel @ 0-5°C reagents->reaction catalyst Acid Catalyst: Anhydrous AlCl3 or H2SO4 catalyst->reaction quench Quenching (e.g., with ice water) reaction->quench extraction Workup: Organic Extraction (e.g., with Dichloromethane) quench->extraction purification Purification: Recrystallization or Column Chromatography extraction->purification product Final Product: This compound purification->product

Caption: General workflow for the Friedel-Crafts synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: To a stirred solution of excess toluene in a round-bottom flask cooled in an ice bath (0-5°C), slowly add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). The excess toluene serves as both reactant and solvent.

  • Addition of Alkylating Agent: Add acetone dropwise to the reaction mixture. The rate of addition should be controlled to maintain the temperature below 10°C to minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir for several hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching and Workup: Once the reaction is complete, it is carefully quenched by pouring it over crushed ice. The organic layer is then separated, washed with a mild base (e.g., NaHCO₃ solution) and brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to yield pure this compound.

Synthesis of Biologically Active Analogs

A key analog with significant biological activity is 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDT), which, while structurally distinct, shares the diarylalkane motif. More direct analogs, such as those used in the development of the antiestrogen Ethamoxytriphetol, involve variations of the aryl substituents and the alkyl chain.

A particularly relevant derivative is the hydroxylated analog, which can be synthesized to mimic the phenolic hydroxyls of BPA, thereby modulating receptor affinity. For instance, the synthesis of a bis-hydroxylated derivative would involve the Friedel-Crafts reaction between a phenol and acetone.

Biological Activity and Mechanism of Action

The biological effects of this compound and its analogs are primarily dictated by their ability to interact with the estrogen receptor, which exists in two main isoforms, ERα and ERβ.

Endocrine Disruption and Estrogenic Activity

Like BPA, many of its analogs can bind to the ligand-binding pocket of estrogen receptors. However, the nature of this interaction—whether it activates (agonism) or blocks (antagonism) the receptor—is highly dependent on the specific substituents on the aromatic rings.

  • This compound: Lacking the critical hydroxyl groups of estradiol or BPA, it exhibits very weak, if any, estrogenic activity. Its primary role in research is often as a negative control or a scaffold for further derivatization.

  • Hydroxylated Analogs (e.g., Bisphenol C): Introducing hydroxyl groups, particularly in the para position, restores the potential for hydrogen bonding with key amino acid residues (such as Glu353 and Arg394 in ERα) in the receptor's binding pocket, often leading to estrogenic activity.

Development of Estrogen Receptor Antagonists

The gem-diphenylalkane scaffold is central to several non-steroidal estrogen receptor antagonists. By replacing the hydroxyl groups with bulkier, non-polar substituents or by introducing side chains containing basic amines, the ligand can induce a conformational change in the receptor that prevents the binding of co-activator proteins, leading to an antagonistic effect. This is the principle behind drugs like Tamoxifen and the research compound Ethamoxytriphetol.

Signaling Pathway: Estrogen Receptor Modulation

cluster_agonist Agonist Pathway cluster_antagonist Antagonist Pathway Agonist Estradiol or BPA Analog ER_inactive Inactive ER (in cytoplasm) Agonist->ER_inactive ER_active Active ER Dimer (agonist conformation) ER_inactive->ER_active ERE Estrogen Response Element (on DNA) ER_active->ERE Coactivator Co-activators Coactivator->ERE Transcription_A Gene Transcription (Estrogenic Effects) ERE->Transcription_A Antagonist Antagonist Analog (e.g., SERM) ER_inactive_B Inactive ER (in cytoplasm) Antagonist->ER_inactive_B ER_blocked Blocked ER Dimer (antagonist conformation) ER_inactive_B->ER_blocked ERE_B Estrogen Response Element (on DNA) ER_blocked->ERE_B Corepressor Co-repressors Corepressor->ERE_B Transcription_B Transcription Blocked ERE_B->Transcription_B

Caption: Agonist vs. Antagonist mechanism at the Estrogen Receptor (ER).

Experimental Protocols for Characterization and Activity Assessment

To evaluate the potential of novel this compound derivatives, a series of standardized assays are required.

Receptor Binding Assays

These assays quantify the affinity of a compound for a specific receptor. A competitive binding assay is typically used.

Protocol: Competitive Estrogen Receptor Binding Assay

  • Preparation: Prepare a solution containing a known concentration of purified ERα or ERβ protein and a fixed concentration of a radiolabeled estrogen, such as [³H]-estradiol.

  • Competition: Add varying concentrations of the test compound (the "competitor") to the ER/[³H]-estradiol mixture.

  • Incubation: Allow the mixture to incubate to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is often achieved using hydroxylapatite or filter membranes that bind the protein complex.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. This curve is used to calculate the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand), which can then be used to determine the binding affinity (Ki).

Cell-Based Reporter Gene Assays

These assays measure the functional consequence of receptor binding (agonism vs. antagonism).

Protocol: ER-Mediated Luciferase Reporter Assay

  • Cell Culture: Use a cell line (e.g., MCF-7 or HeLa) that has been engineered to express the estrogen receptor and contains a reporter plasmid. This plasmid has a luciferase gene under the control of a promoter with multiple Estrogen Response Elements (EREs).

  • Treatment (Agonist Mode): Treat the cells with varying concentrations of the test compound alone to see if it can induce luciferase expression.

  • Treatment (Antagonist Mode): Co-treat the cells with a fixed concentration of a known agonist (like 17β-estradiol) and varying concentrations of the test compound to see if it can inhibit the agonist-induced luciferase expression.

  • Lysis and Measurement: After an incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luminescence against the compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR data for a series of 2,2-diphenylpropane analogs, illustrating how modifications affect receptor binding and functional activity.

Compound IDR1 (para-substituent)R2 (para-substituent)ERα Binding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)Mode
1 -CH₃-CH₃> 10,000> 10,000Inactive
2 -OH-OH2515 (EC₅₀)Agonist
3 -OH-H500450 (EC₅₀)Weak Agonist
4 -OCH₃-OCH₃1500> 10,000Inactive
5 -OH-O(CH₂)₂N(Et)₂510 (IC₅₀)Antagonist

Data are illustrative for educational purposes.

This data demonstrates key SAR principles:

  • Phenolic Hydroxyls: The presence of at least one, and ideally two, para-hydroxyl groups (Compound 2) is critical for strong agonist activity.

  • Bulky Side Chains: The addition of a bulky, basic side chain (Compound 5) can convert the scaffold from an agonist to a potent antagonist, a cornerstone of SERM design.

  • Methylation: Capping the hydroxyls as methyl ethers (Compound 4) drastically reduces binding affinity by eliminating key hydrogen bond donor capabilities.

Conclusion and Future Directions

This compound and its analogs represent a versatile and synthetically accessible scaffold. While the parent compound is biologically inert, its core structure serves as an excellent starting point for the rational design of potent and selective modulators of nuclear receptors. The future of this chemical class in drug discovery lies in exploring asymmetric derivatives, introducing novel functional groups to probe specific receptor interactions, and expanding their therapeutic applications beyond endocrine-related targets. The detailed synthetic and analytical protocols provided herein offer a robust framework for researchers to innovate and advance the study of these compelling molecules.

References

This section would be populated with real, verified URLs from the grounding tool if it were used in a live environment. The following are representative examples.

  • Friedel-Crafts Alkylation: "Friedel–Crafts reaction." Wikipedia, [Link].

  • Estrogen Receptor Signaling: "Estrogen receptor." Wikipedia, [Link].

  • Reporter Gene Assays: "Reporter gene." Wikipedia, [Link].

  • Synthesis of Bisphenol Analogs: Dodds, E. C., et al. "Oestrogenic Activity of Certain Synthetic Compounds." Nature, [Link].

An In-Depth Technical Guide to 2,2-di-p-tolylpropane: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-di-p-tolylpropane, a symmetrical aromatic compound with potential applications in polymer chemistry and as a building block in organic synthesis. While not as extensively studied as its analogue, bisphenol A (BPA), this compound offers a unique molecular architecture that can impart desirable properties to advanced materials. This document details the synthesis of this compound via the Friedel-Crafts alkylation of toluene with acetone, including a discussion of the reaction mechanism and a detailed experimental protocol. Furthermore, it outlines the expected analytical characterization of the compound using modern spectroscopic techniques and explores its potential as a monomer in the production of high-performance polymers such as polycarbonates. The guide aims to equip researchers and professionals with the foundational knowledge required to synthesize, identify, and utilize this compound in their respective fields.

Introduction: Unveiling the Potential of a Symmetrical Aromatic Building Block

This compound, also known as 4,4'-isopropylideneditoluene, is an organic compound featuring a central quaternary carbon atom bonded to two p-tolyl groups. Its structure is analogous to the widely used industrial chemical bisphenol A (BPA), with the key difference being the presence of methyl groups on the para positions of the phenyl rings instead of hydroxyl groups. This seemingly minor structural modification can significantly influence the molecule's physical and chemical properties, as well as the characteristics of polymers derived from it.

The primary route to synthesizing this compound is through the acid-catalyzed condensation of toluene with acetone, a classic example of a Friedel-Crafts alkylation reaction. This process, while conceptually straightforward, requires careful control of reaction conditions to maximize the yield of the desired para-substituted isomer and minimize the formation of ortho-substituted byproducts and polyalkylation products.

In the realm of materials science, the rigid, symmetrical structure of this compound makes it an attractive candidate as a monomer for the synthesis of high-performance polymers. Incorporation of this bulky, hydrophobic moiety into polymer backbones, such as in polycarbonates, can potentially enhance thermal stability, mechanical strength, and chemical resistance. For professionals in drug development, understanding the synthesis and reactivity of such molecules is crucial for the design of novel scaffolds and intermediates.

This guide will provide a detailed exploration of this compound, from its synthesis and characterization to its potential applications, offering a valuable resource for scientists and researchers interested in this versatile molecule.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is most effectively achieved through the Friedel-Crafts alkylation of toluene with acetone, catalyzed by a strong acid. This electrophilic aromatic substitution reaction proceeds through the formation of a carbocation intermediate, which then attacks the electron-rich toluene ring.

The Underlying Chemistry: Mechanism of Friedel-Crafts Alkylation

The reaction is initiated by the protonation of the acetone carbonyl group by a strong acid catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride activated by a protic source. This protonation makes the carbonyl carbon more electrophilic. Subsequent loss of water generates a resonance-stabilized tertiary carbocation. This carbocation then acts as the electrophile, attacking the toluene ring. Due to the electron-donating nature of the methyl group on toluene, the ortho and para positions are activated towards electrophilic attack. However, steric hindrance at the ortho positions favors the formation of the para-substituted product. A second Friedel-Crafts alkylation on the newly formed p-isopropyl toluene with another equivalent of the acetone-derived carbocation yields the final product, this compound.

Diagram: Synthesis of this compound

G Toluene Toluene Intermediate2 p-Isopropyltoluene Toluene->Intermediate2 1st Friedel-Crafts Alkylation Acetone Acetone Intermediate1 Protonated Acetone Acetone->Intermediate1 Protonation Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Intermediate1 Carbocation Tertiary Carbocation Intermediate1->Carbocation Dehydration Carbocation->Intermediate2 Product This compound Carbocation->Product Intermediate2->Product 2nd Friedel-Crafts Alkylation

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. As with any chemical synthesis, all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Toluene (anhydrous)

  • Acetone (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 100 mL of anhydrous toluene. Cool the flask in an ice bath with stirring.

  • Addition of Reactants: Slowly add 10 mL of concentrated sulfuric acid to the cooled toluene with vigorous stirring. Once the mixture has cooled back to 0-5 °C, add 10 mL of anhydrous acetone dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent.

  • Workup: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil or a low-melting solid, can be purified by recrystallization from a mixed solvent system such as hexane/ethanol or by column chromatography on silica gel using hexane as the eluent.

Yield: The yield of the purified product can vary depending on the reaction conditions but is typically in the range of 60-70%.

Analytical Characterization: Confirming the Molecular Identity

Thorough characterization of the synthesized this compound is essential to confirm its structure and purity. The following spectroscopic techniques are invaluable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Key signals would include:

    • A singlet for the six protons of the two equivalent isopropyl methyl groups.

    • A singlet for the six protons of the two equivalent methyl groups on the tolyl rings.

    • Two doublets in the aromatic region, corresponding to the four protons on each of the two equivalent p-substituted phenyl rings. The integration ratio of these signals would be 6:6:8.

  • ¹³C NMR: The carbon NMR spectrum would also reflect the molecular symmetry, showing a limited number of signals. Expected resonances include:

    • A signal for the quaternary carbon of the isopropyl group.

    • A signal for the methyl carbons of the isopropyl group.

    • A signal for the methyl carbons of the tolyl groups.

    • Four signals for the aromatic carbons, corresponding to the ipso, ortho, meta, and para carbons of the p-tolyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorptions:

  • C-H stretching vibrations of the methyl and aromatic groups in the region of 3100-2850 cm⁻¹.

  • Aromatic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.

  • C-H bending vibrations of the methyl groups around 1450 cm⁻¹ and 1375 cm⁻¹.

  • An out-of-plane C-H bending vibration characteristic of p-disubstituted benzene rings in the region of 850-800 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation pathways would likely involve the loss of a methyl group to form a stable benzylic carbocation, leading to a prominent peak at M-15. Further fragmentation of the tolyl groups would also be observed.[2]

Technique Expected Key Features
¹H NMR Singlets for isopropyl and tolyl methyls; two doublets for aromatic protons.
¹³C NMR Signals for quaternary, isopropyl methyl, and tolyl methyl carbons; four aromatic carbon signals.
IR C-H and C=C stretching; C-H bending; characteristic p-disubstitution band.
MS Molecular ion peak; prominent M-15 fragment.

Potential Applications: A Monomer for High-Performance Polymers

The structural characteristics of this compound make it a promising monomer for the synthesis of advanced polymers, particularly polycarbonates.

Polycarbonates Derived from this compound

Polycarbonates are a class of thermoplastics known for their high impact strength, transparency, and thermal stability. While commercial polycarbonates are primarily based on BPA, there is ongoing research into alternative bisphenol monomers to tailor polymer properties. The synthesis of polycarbonates from this compound would first require the conversion of the tolyl methyl groups to hydroxyl groups, a multi-step process. The resulting bisphenol could then be polymerized with a carbonate precursor, such as phosgene or a dialkyl carbonate, through interfacial or melt polymerization.

The incorporation of the this compound moiety into a polycarbonate backbone is anticipated to confer several advantageous properties:

  • Enhanced Thermal Stability: The bulky, rigid structure of the monomer unit would restrict chain mobility, potentially leading to a higher glass transition temperature (Tg) and improved thermal stability compared to BPA-based polycarbonates.[3]

  • Improved Mechanical Properties: The robust aromatic framework could contribute to increased tensile strength and modulus of the resulting polymer.

  • Increased Hydrophobicity and Chemical Resistance: The presence of the non-polar methyl groups and the absence of the polar hydroxyl groups (in the non-hydroxylated form) would render polymers derived from this compound more resistant to hydrolysis and attack by aqueous chemical agents. Polypropylene, another hydrocarbon-rich polymer, is known for its excellent chemical resistance.[4][5]

Other Potential Polymeric Systems

Beyond polycarbonates, this compound and its derivatives could be explored as monomers for other high-performance polymers, including:

  • Polyesters: By converting the methyl groups to carboxylic acid or alcohol functionalities.

  • Polyethers: Through Williamson ether synthesis with appropriate difunctional monomers.

  • Epoxy Resins: After conversion to a diglycidyl ether derivative.

The unique combination of rigidity, symmetry, and hydrophobicity offered by the this compound core makes it a versatile platform for the design of novel polymers with tailored properties for demanding applications in the automotive, aerospace, and electronics industries.

Diagram: Potential Polymer Architectures

G Monomer This compound (or its dihydroxy derivative) Polycarbonate Polycarbonate Monomer->Polycarbonate Polymerization with carbonate precursor Polyester Polyester Monomer->Polyester Polymerization with dicarboxylic acid/diol Polyether Polyether Monomer->Polyether Williamson Ether Synthesis EpoxyResin Epoxy Resin Monomer->EpoxyResin Epoxidation

Caption: Potential polymerization pathways utilizing this compound.

Conclusion and Future Outlook

This compound represents a valuable yet under-explored building block in organic and polymer chemistry. Its synthesis via a well-established Friedel-Crafts reaction makes it an accessible target for research laboratories. The symmetrical and rigid nature of its molecular structure suggests that polymers incorporating this moiety could exhibit enhanced thermal and mechanical properties.

Future research should focus on the optimization of the synthesis of this compound to achieve high yields and purity. A critical area for investigation is the efficient and selective functionalization of the tolyl methyl groups to enable its use as a diol or dicarboxylic acid monomer. Subsequent polymerization and thorough characterization of the resulting polymers will be essential to validate the predicted improvements in thermal stability, mechanical strength, and chemical resistance.

For drug development professionals, the synthetic methodology and reactivity patterns of this compound can serve as a model for the construction of other complex aromatic scaffolds. The insights gained from studying this molecule can contribute to the broader understanding of electrophilic aromatic substitution and its application in the synthesis of novel organic compounds.

References

  • Aydin, F., & Arslan, N. B. (2023). Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2,2′-diamino-4,4′-(propane-2,2′-diyl)-Diphenol. Journal of Molecular Structure, 1283, 135293.
  • Gnatowski, A., & Kosmalski, J. (2017). Thermal stability of polyurethane coating prepared by using diphenylolpropane. Journal of Polymer Engineering, 37(7), 695-702.
  • Szewczyk, H., Dziwiński, E., & Król, P. (1988). Analysis of 2,2-di(p-oligooxyethylenephenyl)propane by gas chromatography and gas chromatography—mass spectrometry.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,2-dimethylpropane. Retrieved from [Link]

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  • Braskem. (2005). Polypropylene chemical resistance. Retrieved from [Link]

  • Plastic Stockist. (n.d.). Chemical Resistance of Polycarbonate Products. Retrieved from [Link]

  • Shimadzu. (n.d.). Distinction of Polyethylene and Polypropylene by Infrared Spectrum. Retrieved from [Link]

  • Sutar, H., et al. (2018). Mechanical, Thermal and Crystallization Properties of Polypropylene (PP) Reinforced Composites with High Density Polyethylene (HDPE).
  • U.S. Patent No. 9,174,904 B1. (2015). Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
  • CELLTREAT Scientific Products. (n.d.). Chemical Compatibility Guide Polypropylene. Retrieved from [Link]

  • NIST. (n.d.). Propane, 2,2-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (2023). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-di(p-dihydroxyphenyl)propane. PubChem. Retrieved from [Link]

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  • Szewczyk, H., Dziwiński, E., & Król, P. (1988). Analysis of 2,2-di(p-oligooxyethylenephenyl)propane by gas chromatography and gas chromatography—mass spectrometry. Journal of Chromatography A, 446, 109-115. Available at: [Link]

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An In-Depth Technical Guide to the Predicted Toxicology of 2,2-di-p-tolylpropane

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Scope of this Document: Comprehensive toxicological data for 2,2-di-p-tolylpropane are not currently available in the public domain. This guide, therefore, adopts a structure-activity relationship (SAR) approach to forecast its potential toxicological profile. By examining the known toxicology of structurally analogous compounds, including other diarylpropanes and related substances, we can infer potential hazards and guide future research. It is imperative that the predictions herein are treated as hypotheses requiring empirical validation.

Part 1: Chemical and Physical Identity of this compound

This compound is an organic compound characterized by a central propane backbone with two p-tolyl (4-methylphenyl) groups attached to the second carbon atom.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1823-31-0ChemicalBook[1]
Molecular Formula C17H20-
Molecular Weight 224.34 g/mol ChemicalBook[1]
Appearance White to off-white crystalline powderInferred from similar compounds
Melting Point 71-73 °CChemicalBook[1]
Boiling Point 315.6±15.0 °C at 760 mmHgChemicalBook[1]
Density 0.97±0.1 g/cm3 ChemicalBook[1]
Solubility Predicted to be poorly soluble in water, soluble in organic solvents.SAR Analysis

Part 2: A Predicted Toxicological Profile Based on Structure-Activity Relationships (SAR)

The toxicological profile of this compound is hypothesized based on its structural similarity to other diarylpropane compounds, most notably bisphenol A (BPA) and its analogues, as well as considering the general toxicology of aromatic hydrocarbons.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) - A Hypothesized Pathway

Given its lipophilic nature, this compound is likely to be readily absorbed following oral and dermal exposure. Distribution is expected to favor adipose tissue and other lipid-rich organs.

The metabolism of this compound is anticipated to proceed via oxidation of the methyl groups on the tolyl moieties and hydroxylation of the aromatic rings, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2] These metabolic transformations would increase the water solubility of the compound, facilitating its excretion, likely via glucuronidation and sulfation, in the urine and feces.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral/Dermal Exposure Oral/Dermal Exposure GI Tract/Skin GI Tract/Skin Oral/Dermal Exposure->GI Tract/Skin Bloodstream Bloodstream GI Tract/Skin->Bloodstream Absorption Adipose Tissue Adipose Tissue Bloodstream->Adipose Tissue Liver Liver Bloodstream->Liver Other Tissues Other Tissues Bloodstream->Other Tissues Urine Urine Bloodstream->Urine Renal Clearance Feces Feces Bloodstream->Feces Biliary Excretion Parent Compound This compound Liver->Parent Compound Metabolism Phase I Oxidation (CYP450) - Hydroxylation - Methyl Group Oxidation Parent Compound->Phase I Phase II Conjugation - Glucuronidation - Sulfation Phase I->Phase II Phase II->Bloodstream To Circulation

Caption: Hypothesized ADME pathway for this compound.

Acute Toxicity

Direct data on the acute toxicity of this compound is unavailable. For structurally related propylene glycol ethers, acute oral toxicity is generally low.[3] However, the presence of two aromatic rings in this compound may confer greater toxicity. Based on SAR, it is predicted to have low to moderate acute toxicity via oral and dermal routes.

Genotoxicity and Carcinogenicity

The genotoxic potential of this compound is unknown. Some polycyclic aromatic hydrocarbons (PAHs) are known to be genotoxic.[4] Predictive models for the genotoxicity of PAHs often rely on structural features and electronic properties.[4] Given its structure, this compound warrants investigation for mutagenic and clastogenic activity.

The carcinogenicity of this compound has not been evaluated. Structurally similar compounds like BPA have been studied for their potential carcinogenic effects, though the evidence is not conclusive.[5] Long-term bioassays would be necessary to determine the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

A significant area of concern for diarylpropane compounds is their potential for endocrine disruption. BPA is a well-known endocrine disruptor that can interfere with estrogen receptors.[6] Due to the structural similarity, there is a plausible risk that this compound could also exhibit endocrine-disrupting properties, potentially leading to reproductive and developmental toxicity.

Organ-Specific Toxicity

Based on the metabolism of similar compounds, the liver is predicted to be a primary target organ for the toxicity of this compound. Chronic exposure could potentially lead to hepatotoxicity.

Part 3: Recommended Experimental Protocols for Toxicological Evaluation

To address the existing data gaps, a tiered approach to the toxicological evaluation of this compound is recommended.

In Vitro Toxicity Screening
  • Cytotoxicity Assays: Initial screening using cell lines such as HepG2 (human liver carcinoma) and primary hepatocytes can provide preliminary data on cytotoxicity. The neutral red uptake assay or MTT assay can be employed to determine the concentration-response relationship and calculate the IC50 value.

  • Genotoxicity Assays: A battery of in vitro genotoxicity tests is crucial.

    • Ames Test (Bacterial Reverse Mutation Assay): To assess point mutations.

    • In Vitro Micronucleus Test: To evaluate chromosomal damage in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).

    • In Vitro Chromosomal Aberration Test: To detect structural and numerical chromosomal abnormalities.

  • Endocrine Activity Assays:

    • Estrogen Receptor (ER) and Androgen Receptor (AR) Binding Assays: To determine the affinity of this compound for these nuclear receptors.

    • ER and AR Transcriptional Activation Assays: To assess the agonistic or antagonistic activity on ER and AR signaling pathways.

InVitro_Workflow cluster_cytotoxicity Cytotoxicity cluster_genotoxicity Genotoxicity cluster_endocrine Endocrine Activity Test Compound This compound HepG2 Cells HepG2 Cells Test Compound->HepG2 Cells Primary Hepatocytes Primary Hepatocytes Test Compound->Primary Hepatocytes Ames Test Ames Test Test Compound->Ames Test Micronucleus Test Micronucleus Test Test Compound->Micronucleus Test Chromosomal Aberration Chromosomal Aberration Test Compound->Chromosomal Aberration ER/AR Binding Assay ER/AR Binding Assay Test Compound->ER/AR Binding Assay ER/AR Activation Assay ER/AR Activation Assay Test Compound->ER/AR Activation Assay MTT / NRU Assay MTT / NRU Assay HepG2 Cells->MTT / NRU Assay Primary Hepatocytes->MTT / NRU Assay IC50 Value IC50 Value MTT / NRU Assay->IC50 Value

Caption: Recommended in vitro screening workflow.

In Vivo Toxicity Studies

Should in vitro studies indicate potential toxicity, in vivo studies in rodent models (e.g., rats or mice) would be warranted.

  • Acute Oral Toxicity (OECD 423): To determine the acute toxic class of the substance.

  • Repeated Dose 28-Day Oral Toxicity Study (OECD 407): To identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive/Developmental Toxicity Screening Test (OECD 421): To provide initial information on potential effects on reproductive performance and fetal development.

  • Bacterial Reverse Mutation Test (OECD 471): An in vivo follow-up if in vitro results are positive.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): To assess in vivo genotoxicity.

Table 2: Comparative Toxicity of Structurally Related Compounds

CompoundEndpointSpeciesValueReference
Propylene Glycol Methyl Ether (PGME) LD50 (oral)Rat5000 mg/kgBenchchem[3]
Propylene Glycol n-Butyl Ether (PGBE) LD50 (oral)Rat2200 mg/kgBenchchem[3]
Bisphenol A (BPA) Endocrine DisruptionVariousEstrogenic and antiandrogenic activityRosenmai et al. (2014)[5]
Bisphenol S (BPS) Endocrine DisruptionVariousLess estrogenic than BPA, but still activeRosenmai et al. (2014)[5]

Part 4: Conclusion and Future Directions

The toxicology of this compound remains largely uncharacterized. Based on a structure-activity relationship analysis with related diarylpropanes and other relevant compounds, there is a potential for this substance to exhibit endocrine-disrupting properties and possible hepatotoxicity. The provided framework of recommended in vitro and in vivo toxicological assays offers a scientifically sound approach to definitively characterize the hazard profile of this compound. The generation of empirical data is critical for a comprehensive risk assessment and to ensure the safe use of this chemical in any application.

References

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An In-Depth Technical Guide to the Environmental Fate of 2,2-di-p-tolylpropane

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Assessment for Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Environmental Assessment

In the realm of chemical research and development, a thorough understanding of a compound's environmental fate is not merely a regulatory hurdle but a cornerstone of responsible innovation. For novel or less-studied molecules such as 2,2-di-p-tolylpropane, direct experimental data on environmental behavior is often scarce. This guide, therefore, adopts a predictive and proactive stance. By leveraging data from structurally analogous compounds, employing established Quantitative Structure-Activity Relationship (QSAR) models, and outlining standardized testing protocols, we can construct a robust and scientifically defensible assessment of the likely environmental behavior of this compound. This document is designed to empower researchers and developers with the insights and methodologies necessary to anticipate and mitigate potential environmental impacts.

Introduction to this compound: Structure and Physicochemical Profile

This compound, a member of the diphenylalkane family, is characterized by a central propane unit to which two p-tolyl groups are attached at the second carbon. Its structure is analogous to the well-studied Bisphenol A (BPA), with the key distinction being the substitution of hydroxyl groups with methyl groups on the phenyl rings. This seemingly minor structural change significantly alters the compound's polarity and, consequently, its environmental behavior.

A foundational understanding of a chemical's environmental fate begins with its physicochemical properties. In the absence of extensive experimental data for this compound, we can estimate these crucial parameters using computational models and draw comparisons with structurally similar compounds.

Table 1: Estimated Physicochemical Properties of this compound and Comparison with Analogs

PropertyThis compound (Estimated)Bisphenol A (Experimental)2,2-diphenylpropane (Experimental)
Molecular Formula C₁₇H₂₀C₁₅H₁₆O₂C₁₅H₁₆
Molecular Weight 224.34 g/mol 228.29 g/mol 196.29 g/mol
LogP (n-octanol/water partition coefficient) ~5.5 - 6.03.4~5.0
Water Solubility Very Low (<1 mg/L)120 - 300 mg/LLow
Vapor Pressure LowVery LowLow
Henry's Law Constant ModerateLowModerate

Note: Estimated values for this compound are derived from QSAR models and comparison with its structural analogs. Experimental values for analogs are provided for context.

The high estimated LogP value of this compound indicates its strong lipophilic (fat-loving) and hydrophobic (water-repelling) nature. This property is a primary determinant of its behavior in the environment, suggesting a tendency to partition from water into organic matrices such as sediment, soil organic matter, and biological tissues.

Abiotic Degradation: The Role of Light and Water

Abiotic degradation processes, namely photodegradation and hydrolysis, can be significant transformation pathways for organic compounds in the environment.

Photodegradation

Photodegradation involves the breakdown of a chemical by light energy, primarily from the sun. Aromatic compounds can undergo direct photolysis by absorbing light, or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals (•OH).

Given its aromatic structure, this compound is expected to absorb UV radiation. The tolyl groups may be susceptible to photo-oxidation. The predicted photodegradation pathway likely involves the oxidation of the methyl groups on the aromatic rings and potentially the cleavage of the propane bridge, leading to the formation of smaller, more polar degradation products. While specific experimental data for this compound is unavailable, studies on other alkylphenols suggest that photodegradation can be a relevant environmental fate process[1].

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The molecular structure of this compound, consisting of stable carbon-carbon and carbon-hydrogen bonds, lacks functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not anticipated to be a significant degradation pathway for this compound[2][3].

Biotic Degradation: The Microbial Contribution

Biodegradation, the breakdown of organic substances by microorganisms, is a critical process in determining the persistence of a chemical in the environment.

Predicted Biodegradation Pathway

For hydrophobic compounds like this compound, the initial step in aerobic biodegradation often involves enzymatic oxidation. Based on pathways observed for structurally related diphenylalkanes and other aromatic hydrocarbons, a plausible aerobic biodegradation pathway for this compound can be proposed[4][5][6].

Figure 1: Proposed aerobic biodegradation pathway for this compound.

The initial attack by microbial mono- or dioxygenases would likely introduce hydroxyl groups onto the aromatic rings or the propane bridge, increasing the compound's polarity. Subsequent oxidation of the methyl groups to carboxylic acids would further enhance water solubility. These intermediates would then be susceptible to aromatic ring cleavage, followed by entry into central metabolic pathways, ultimately leading to mineralization (complete breakdown to CO₂, H₂O, and biomass).

However, the bulky and non-polar nature of this compound may hinder its bioavailability to microorganisms, potentially leading to a slow rate of biodegradation.

Environmental Mobility: Partitioning in Soil and Sediment

The mobility of a chemical in the subsurface environment is largely governed by its tendency to adsorb to soil and sediment particles. For hydrophobic organic compounds, this partitioning is primarily driven by the organic carbon content of the solid phase.

Soil and Sediment Sorption

The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the extent of a chemical's sorption to soil and sediment. A high Koc value indicates strong binding and low mobility. Based on its high estimated LogP, this compound is expected to have a high Koc value, leading to strong adsorption to soil and sediment organic matter. This would significantly limit its potential to leach into groundwater. The mobility of this compound in soil is therefore predicted to be low.

Table 2: Predicted Environmental Partitioning Behavior

ParameterPredicted Value/BehaviorImplication
Soil Sorption Coefficient (Koc) HighStrong adsorption to soil and sediment; low mobility.
Leaching Potential LowUnlikely to contaminate groundwater through leaching.
Volatilization from Water ModerateMay partition to the atmosphere from surface waters.

Bioaccumulation Potential: A Trophic Transfer Concern

Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes, including water, food, and sediment. The Bioconcentration Factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water alone.

Given its high lipophilicity (high LogP), this compound has a high potential for bioaccumulation in aquatic and terrestrial organisms[7][8][9]. It is likely to partition into the fatty tissues of organisms and may biomagnify up the food chain, meaning its concentration could increase at successively higher trophic levels.

Recommended Experimental Protocols for a Definitive Assessment

To move beyond a predictive assessment and obtain definitive data on the environmental fate of this compound, a suite of standardized experimental studies is recommended. The following protocols, based on OECD Guidelines for the Testing of Chemicals, provide a robust framework for such an investigation[10][11].

Physicochemical Properties
  • Protocol 1: n-Octanol/Water Partition Coefficient (LogP) Determination (OECD 107/117) [5][6][9][11][12]

    • Principle: The shake-flask method (OECD 107) involves dissolving the test substance in a mixture of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the substance in each phase. The HPLC method (OECD 117) correlates the retention time of the substance on a reverse-phase column with the known LogP values of reference compounds.

    • Experimental Causality: LogP is a fundamental parameter that directly informs the potential for bioaccumulation and sorption to organic matter. The choice between the shake-flask and HPLC method depends on the expected LogP range and the analytical feasibility.

Abiotic and Biotic Degradation
  • Protocol 2: Ready Biodegradability (OECD 301) [4][8][13][14][15]

    • Principle: A suite of screening tests (e.g., CO₂ evolution, oxygen consumption) to assess the potential for rapid and complete biodegradation by a mixed microbial population under aerobic conditions. A substance is considered "readily biodegradable" if it meets specific degradation thresholds within a 28-day period.

    • Experimental Causality: This is a crucial first-tier test to determine if the compound is likely to persist in the environment. A positive result suggests a lower environmental concern regarding persistence.

Figure 2: Simplified workflow for an OECD 301 Ready Biodegradability test.

Environmental Partitioning
  • Protocol 3: Soil Adsorption/Desorption using a Batch Equilibrium Method (OECD 106) or HPLC Screening Method (OECD 121) [1][7][16][17][18]

    • Principle: The batch equilibrium method involves equilibrating the test substance in an aqueous solution with a known amount of soil, followed by measurement of the substance's concentration in the aqueous phase. The HPLC method estimates the adsorption coefficient based on the retention time of the compound on a specialized column.

    • Experimental Causality: These tests provide the Koc value, which is essential for predicting the mobility of the compound in soil and its potential to reach groundwater.

Analytical Methodologies for Environmental Monitoring

The development of a robust analytical method is paramount for accurately quantifying this compound in complex environmental matrices. Given its predicted properties, a suitable method would involve extraction, cleanup, and instrumental analysis.

  • Protocol 4: GC-MS Analysis of this compound in Water and Soil/Sediment

    • Sample Preparation (Water):

      • Liquid-liquid extraction (LLE) with a non-polar solvent (e.g., hexane or dichloromethane).

      • Solid-phase extraction (SPE) using a C18 or similar reversed-phase sorbent.

    • Sample Preparation (Soil/Sediment):

      • Soxhlet extraction or accelerated solvent extraction (ASE) with an appropriate organic solvent.

      • The extract will likely require cleanup using techniques such as gel permeation chromatography (GPC) or solid-phase extraction to remove interfering matrix components.

    • Instrumental Analysis:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred technique for the analysis of non-polar, thermally stable compounds like this compound. A non-polar capillary column (e.g., DB-5ms) would provide good chromatographic separation. Mass spectrometric detection offers high selectivity and sensitivity, allowing for confident identification and quantification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level detection.[19][20][21][22][23]

Synthesis of this compound

The synthesis of this compound can be achieved through a Friedel-Crafts alkylation reaction. This classic organic reaction involves the alkylation of an aromatic ring with an alkyl halide or alkene in the presence of a Lewis acid catalyst.

A plausible synthetic route involves the reaction of toluene with 2,2-dichloropropane or acetone in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) or a Brønsted acid like sulfuric acid (H₂SO₄)[24][25][26][27][28].

Figure 3: Simplified reaction scheme for the synthesis of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive predictive assessment of the environmental fate of this compound. Based on its structural similarity to other diphenylalkanes and its predicted physicochemical properties, it is likely to be a persistent, bioaccumulative, and relatively immobile compound in the environment. While abiotic degradation via hydrolysis is expected to be negligible, photodegradation and slow biodegradation are plausible transformation pathways.

The lack of direct experimental data underscores the critical need for empirical studies to validate these predictions. The recommended OECD test protocols provide a clear roadmap for obtaining the necessary data to perform a thorough environmental risk assessment. By proactively investigating the environmental fate of novel compounds like this compound, the scientific and industrial communities can continue to innovate responsibly, ensuring the long-term sustainability of our environment.

References

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Methodological & Application

2,2-di-p-tolylpropane as a monomer for polycarbonates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: 2,2-di-p-tolylpropane as a Monomer for High-Performance Polycarbonates

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polycarbonates are a critical class of engineering thermoplastics, prized for their exceptional impact strength, optical clarity, and thermal stability.[1][2][3][4] The vast majority of commercially produced polycarbonate is derived from the monomer Bisphenol A (BPA).[1][5][6][7] While BPA-based polycarbonate offers a robust profile, a growing demand exists for materials with enhanced thermal properties for specialized applications in the automotive, aerospace, electronics, and medical industries.[8][9][10][11] This document provides a detailed guide on the use of a specialty bisphenol, this compound, as a monomer to synthesize polycarbonates with a significantly elevated glass transition temperature (Tg) and superior thermal resistance.

The strategic substitution of the phenyl groups in BPA with p-tolyl groups in this compound introduces methyl substituents that sterically hinder the rotation of the polymer backbone. This restricted mobility translates directly to a higher energy requirement for the transition from a glassy to a rubbery state, thereby increasing the material's Tg. This guide details the synthesis of the this compound monomer, outlines two primary polymerization methodologies (interfacial polymerization and melt transesterification), and describes the essential characterization techniques to validate the structure and properties of the resulting high-performance polycarbonate.

Monomer Synthesis: this compound

The synthesis of bisphenols is typically achieved through an acid-catalyzed electrophilic condensation reaction between a ketone and a phenol.[5] In the case of this compound, the reactants are acetone and p-cresol (4-methylphenol).

Reaction Scheme

cluster_reactants Reactants cluster_product Product p_cresol 2 x p-Cresol catalyst Acid Catalyst (e.g., HCl, H2SO4) p_cresol->catalyst acetone Acetone acetone->catalyst product This compound catalyst->product

Caption: Synthesis of this compound from p-cresol and acetone.

Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • p-Cresol (4-methylphenol)

  • Acetone, reagent grade

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Toluene or Methanol (for recrystallization)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, combine p-cresol (e.g., 1.0 mole) and a slight molar excess of acetone (e.g., 0.6 moles, as 2 equivalents of cresol react with 1 of acetone). Add a magnetic stir bar.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly add the acid catalyst (e.g., 50 mL of concentrated HCl) to the stirred mixture. Causality: The acid protonates the acetone carbonyl, making it a more potent electrophile for the subsequent Friedel-Crafts-type alkylation of the electron-rich p-cresol ring.[12]

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing 500 mL of cold water to precipitate the crude product. Stir for 30 minutes to break up any large clumps.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with distilled water until the filtrate is neutral to pH paper. This step removes the acid catalyst and any unreacted water-soluble components.

  • Purification: The primary method for purification is recrystallization. Dissolve the crude solid in a minimal amount of hot toluene or a methanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 60 °C.

  • Characterization: Confirm the identity and purity of the this compound monomer via melting point determination and NMR spectroscopy.

Polymerization Methodologies

Two robust and widely adopted methods for synthesizing polycarbonates from bisphenols are interfacial polymerization and melt transesterification. The choice between them depends on the desired polymer properties, scale, and environmental considerations.

A. Interfacial Polymerization

This technique involves the reaction between the bisphenolate salt (dissolved in an aqueous phase) and a phosgene derivative (dissolved in an immiscible organic phase).[5][13] Polymerization occurs rapidly at the interface between the two liquids, facilitated by a phase-transfer catalyst.

A Aqueous Phase: Dissolve this compound in NaOH(aq) C Combine Phases in Reactor A->C B Organic Phase: Dissolve Triphosgene in Dichloromethane (DCM) B->C D Add Phase Transfer Catalyst (e.g., Benzyltriethylammonium Chloride) C->D E Vigorous Stirring (Creates High Interfacial Area) D->E F Polymerization Occurs at Interface E->F G Precipitate Polymer (Add Anti-solvent like Methanol) F->G H Filter and Wash Polymer (Water, Methanol) G->H I Dry Under Vacuum H->I J Final Polycarbonate Product I->J

Caption: Workflow for Interfacial Polymerization of Polycarbonate.

Materials:

  • Purified this compound

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM), ACS grade

  • Triphosgene (bis(trichloromethyl) carbonate) - EXTREME CAUTION: Phosgene equivalent, highly toxic.

  • Phase-Transfer Catalyst (e.g., benzyltriethylammonium chloride)

  • Chain Terminator (e.g., phenol or p-tert-butylphenol)

  • Methanol (for precipitation)

Procedure:

  • Aqueous Phase Preparation: In a baffled reaction flask, dissolve this compound (e.g., 0.1 mole) and the chain terminator (e.g., 0.002 moles) in an aqueous solution of NaOH (e.g., 0.25 moles in 200 mL water). Causality: The NaOH deprotonates the phenolic hydroxyl groups to form the water-soluble bisphenolate anion, which is the active nucleophile. The chain terminator controls the final molecular weight.

  • Organic Phase Preparation: In a separate flask, dissolve triphosgene (e.g., 0.035 moles) in 150 mL of DCM. Work in a well-ventilated fume hood.

  • Reaction Initiation: Add the phase-transfer catalyst to the aqueous phase. Begin vigorous mechanical stirring to create a large interfacial surface area.

  • Monomer Addition: Slowly add the triphosgene solution to the rapidly stirred aqueous mixture over 30-60 minutes. An increase in viscosity will be observed as the polymer forms.

  • Polymerization: Continue stirring for 1-2 hours after the addition is complete to ensure high molecular weight is achieved.

  • Isolation: Stop stirring and allow the phases to separate. Transfer the viscous organic (bottom) layer to a large beaker.

  • Precipitation: Slowly pour the organic solution into a large volume of vigorously stirred methanol (typically 5-10 times the volume of the DCM solution) to precipitate the polycarbonate as a white, fibrous solid.

  • Purification: Collect the polymer by filtration. Wash it repeatedly with distilled water to remove salts and then with methanol to remove residual monomers and oligomers.

  • Drying: Dry the final polymer in a vacuum oven at 100-120 °C overnight.

B. Melt Transesterification

This solvent-free method involves reacting the bisphenol with a diaryl carbonate, such as diphenyl carbonate (DPC), at high temperatures.[14][15] The reaction is an equilibrium process, and the phenol by-product must be removed under vacuum to drive the reaction toward high molecular weight polymer formation.[16][17]

A Charge Reactor: This compound Diphenyl Carbonate (DPC) Catalyst (e.g., LiOH) B Stage 1: Transesterification (180-220 °C, N₂ atm) A->B C Remove Phenol By-product B->C D Stage 2: Polycondensation (Increase Temp: 250-280 °C) C->D Oligomers Formed E Apply High Vacuum (<1 mmHg) D->E F Viscosity Increases Significantly E->F G Continue until Target Viscosity/MW is Reached F->G H Extrude and Pelletize Molten Polymer G->H I Final Polycarbonate Product H->I

Caption: Workflow for Melt Transesterification of Polycarbonate.

Materials:

  • Purified this compound

  • Diphenyl Carbonate (DPC), polymer grade

  • Catalyst (e.g., LiOH·H₂O, Zn(OAc)₂, or other transesterification catalyst)

  • High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a vacuum system.

Procedure:

  • Reactor Charging: Charge the reactor with this compound (e.g., 1.0 mole), DPC (e.g., 1.03-1.05 moles), and the catalyst (e.g., 10-100 ppm relative to the bisphenol). Causality: A slight excess of DPC is used to compensate for any DPC loss during vacuum application and to ensure phenyl end-caps, which can improve thermal stability.[18]

  • Inerting: Purge the reactor with inert gas (nitrogen or argon) several times to remove oxygen, which can cause discoloration at high temperatures.

  • Stage 1 (Transesterification): Heat the mixture under a slow nitrogen stream to 180-220 °C. The reactants will melt and the transesterification reaction will begin, liberating phenol. Collect the distilled phenol. Hold at this temperature for 1-2 hours until approximately 80-90% of the theoretical amount of phenol has been collected.

  • Stage 2 (Polycondensation): Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 mmHg. Causality: The combination of high temperature and high vacuum increases the rate of phenol removal, shifting the equilibrium towards the formation of high molecular weight polymer.[16]

  • Monitoring: The progress of the polycondensation is monitored by the increase in melt viscosity, which can be observed through the torque on the mechanical stirrer.

  • Completion: Continue the reaction for 1-3 hours under high vacuum until the desired viscosity is reached.

  • Product Recovery: Release the vacuum with nitrogen. The molten polymer can be extruded from the bottom of the reactor as a strand, cooled in a water bath, and pelletized.

Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new polycarbonate.

Property Technique Purpose Expected Outcome for Poly(this compound carbonate)
Chemical Structure FTIR SpectroscopyConfirmation of carbonate group formation.Strong carbonyl (C=O) stretch at ~1770 cm⁻¹.[4]
NMR Spectroscopy (¹H, ¹³C)Verification of polymer repeat unit structure.Signals corresponding to tolyl, isopropylidene, and carbonate groups.[14][15]
Molecular Weight Gel Permeation Chromatography (GPC)Determination of Mₙ, Mₙ, and PDI.Mₙ > 20,000 g/mol for good mechanical properties. PDI ~2 for melt, can be broader for interfacial.
Thermal Properties Differential Scanning Calorimetry (DSC)Measurement of Glass Transition Temp. (Tg).Tg > 160 °C . Significantly higher than standard BPA-PC (~147 °C).[2][10]
Thermogravimetric Analysis (TGA)Assessment of thermal stability (decomposition temp).High onset of decomposition, typically > 400 °C in an inert atmosphere.
Optical Properties UV-Vis SpectroscopyMeasurement of light transmittance.High transparency in the visible region, similar to BPA-PC.[2][11]
Mechanical Properties Tensile TestingMeasurement of tensile strength, modulus, and elongation.Expected to be a strong, rigid material.[3]

Scientific Insights & Applications

The primary advantage of using this compound is the significant increase in the glass transition temperature (Tg). This enhancement stems directly from the addition of the methyl groups on the aromatic rings. These groups increase the steric barrier to rotation along the polymer backbone, meaning more thermal energy is required to induce the large-scale segmental motion that defines the glass transition.

Key Benefits:

  • Higher Heat Resistance: The elevated Tg allows the material to maintain its structural integrity and mechanical properties at higher operating temperatures than standard polycarbonate.[9]

  • Improved Dimensional Stability: Materials with a high Tg exhibit less creep and deformation under load at elevated temperatures.[8]

Potential Applications:

  • Automotive: Components exposed to high heat, such as headlight lenses, bezels, and interior parts in close proximity to the engine.[9][11]

  • Electronics: Connectors, housings for high-power devices, and components that undergo high-temperature soldering processes.[9]

  • Medical: Devices and equipment that require repeated sterilization by autoclaving, which operates at temperatures that can deform standard polycarbonate.[11]

  • Aerospace: Interior components and lenses where a combination of low weight, high impact strength, and thermal stability is critical.[10]

For drug development professionals, this high-performance polymer can be valuable for fabricating robust, reusable labware or components for analytical instrumentation that require thermal stability and chemical resistance.

References

  • Brunelle, D. J. (n.d.). Synthesis of High Aspect Ratio Bisphenols and Polycarbonates Incorporating Bisaryl Units. Macromolecules - ACS Publications. Retrieved from [Link]

  • Gugnani, D. (n.d.). EP1572611B1 - Process for the synthesis of bisphenol. Google Patents.
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  • What Is The Role Of Bisphenol A (BPA) In Polycarbonate Synthesis? (2025, March 28). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • POLYCARBONATE. (n.d.). K-Patents. Retrieved from [Link]

  • Technologies For Improving The Heat Resistance Of Polycarbonate. (2024, August 18). LinkedIn. Retrieved from [Link]

  • Polycarbonate Glass Transition Temperature: Understanding the Polymer's High Temperature Characteristics. (2025, October 7). Yifuhui New Material. Retrieved from [Link]

  • Applications That Polycarbonate is Used For. (n.d.). Inplex Custom Extruders, LLC. Retrieved from [Link]

  • Polycarbonate. (n.d.). Wikipedia. Retrieved from [Link]

  • Kinetic modeling of melt transesterification of diphenyl carbonate and bisphenol-A. (2025, August 6). Polymer Engineering and Science. Retrieved from [Link]

  • TYPICAL PROPERTIES of POLYCARBONATE. (n.d.). iPolymer. Retrieved from [Link]

  • Physical properties of polycarbonates as a function of the structure of the monomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Kim, Y., & Choi, K. Y. (2001). Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. Journal of Applied Polymer Science. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis and properties of bisphenol-Z polycarbonate via melt transesterification. Journal of Applied Polymer Science. Retrieved from [Link]

  • Kucinska-Lipka, J., et al. (2023). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Polymers. Retrieved from [Link]

  • Study on synthesis of polycarbonate by melt transesterification. (2022). Taylor & Francis eBooks. Retrieved from [Link]

  • Interfacial Polymerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of polycarbonate by melt transesterification process. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Melt Transesterification of Polycarbonate Catalyzed by DMAP. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Interfacial chain-growth polymerization enables polypropylene-like and circular polythioglycolide. (2025, September 24). PMC - NIH. Retrieved from [Link]

  • Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP). (n.d.). Google Patents.
  • Characteristics of Polycarbonate Soft Segment-Based Thermoplastic Polyurethane. (2021, June 9). MDPI. Retrieved from [Link]

  • Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate. (2022, December 16). MDPI. Retrieved from [Link]

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application of 2,2-di-p-tolylpropane in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2,2-di-p-tolylpropane and its Analogues in Modern Organic Synthesis

Authored by a Senior Application Scientist

This document provides a detailed exploration of the synthetic utility of this compound and its structurally related analogues. Moving beyond a simple catalogue of reactions, this guide delves into the mechanistic rationale and practical considerations essential for leveraging these versatile chemical entities in research, development, and manufacturing. We will examine its role as a foundational building block for advanced polymers, a precursor to specialized bisphenols, and as a sterically hindered protecting group for diols, providing field-tested insights and detailed protocols for the discerning scientist.

Core Physicochemical Characteristics

A thorough understanding of a reagent's physical properties is paramount for its effective application in synthesis. This compound is a solid at room temperature, a characteristic that simplifies handling and storage compared to liquid reagents. Its molecular structure, featuring a central quaternary carbon flanked by two p-tolyl groups, imparts significant steric bulk and lipophilicity.

PropertyValueSource
IUPAC Name 1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene[1]
CAS Number 1823-31-0[1][2]
Molecular Formula C₁₇H₂₀[1]
Molecular Weight 224.34 g/mol [1]
Melting Point 78-78.5 °C[1]
Boiling Point 319.1°C at 760 mmHg[1]
Physical State Solid[1]

Application as a Monomer Precursor for High-Performance Polymers

The structural motif of this compound is highly analogous to that of Bisphenol A (BPA), a cornerstone monomer in the polymer industry. By functionalizing the aryl rings with hydroxyl groups, this compound derivatives become valuable bisphenol monomers for the synthesis of high-performance polymers like polycarbonates and epoxy resins.[3][4] The additional methyl groups on the phenyl rings, compared to BPA, modify the polymer's properties, often enhancing thermal stability and altering solubility profiles.

Synthesis of Bisphenol Analogues via Electrophilic Aromatic Substitution

The synthesis of bisphenols is typically achieved through an acid-catalyzed condensation reaction between a ketone and two equivalents of a phenol.[3][5][6] This reaction is a classic example of electrophilic aromatic substitution, where the protonated ketone acts as the electrophile.

Mechanism Insight: The reaction is initiated by the protonation of the ketone (e.g., acetone or a derivative) by a strong acid catalyst, which generates a highly reactive carbocation. This electrophile is then attacked by the electron-rich phenol ring, typically at the para position due to steric and electronic factors. A second condensation with another phenol molecule yields the final bisphenol product.[6][7]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: First Condensation cluster_2 Step 3: Second Condensation Ketone Ketone Protonated_Ketone Protonated Ketone (Carbocation Intermediate) Ketone->Protonated_Ketone Acid Catalyst H+ H+ Phenol_1 Phenol Intermediate_1 Alcohol Intermediate Phenol_1->Intermediate_1 Electrophilic Aromatic Substitution Phenol_2 Phenol Bisphenol Bisphenol Product Phenol_2->Bisphenol Dehydration

Caption: Synthesis of Bisphenols via Acid-Catalyzed Condensation.

Protocol: Synthesis of 2,2-bis(4-hydroxy-3-methylphenyl)propane

This protocol describes the synthesis of a bisphenol structurally related to this compound.

Materials:

  • o-Cresol (2-methylphenol)

  • Acetone

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Glacial Acetic Acid (optional, for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge an excess of o-cresol.

    • Scientist's Note: Using an excess of the phenol component drives the reaction towards the desired bisphenol product and minimizes the formation of side products.[3]

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the acid catalyst (e.g., concentrated HCl) with vigorous stirring.

  • Reagent Addition: Slowly add acetone dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.

    • Causality: This slow addition and low temperature are crucial to control the exothermic reaction and prevent unwanted side reactions or polymerizations.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by pouring the mixture into a large volume of cold water. The crude product should precipitate.

  • Extraction: If an oily product forms, extract the aqueous mixture with toluene. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove unreacted phenol and acid catalyst.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system, such as toluene or aqueous acetic acid, to yield the pure bisphenol product.

From Monomer to Polymer: Polycarbonate Synthesis

The synthesized bisphenols serve as diol monomers for condensation polymerization.[4] A common method involves reaction with phosgene (carbonyl chloride) or a transesterification reaction with diphenyl carbonate.[4]

G Bisphenol Bisphenol Monomer (e.g., 2,2-bis(4-hydroxyphenyl)propane) Polymerization Interfacial Polymerization (Base, e.g., NaOH) Bisphenol->Polymerization Phosgene Phosgene (COCl₂) Phosgene->Polymerization Polycarbonate Polycarbonate Polymer + NaCl + H₂O Polymerization->Polycarbonate

Caption: Polycarbonate Synthesis via Interfacial Polymerization.

The properties of the resulting polycarbonate, such as its glass transition temperature, rigidity, and optical clarity, are directly influenced by the structure of the bisphenol monomer.[4] The presence of the tolyl groups from the this compound framework typically increases the polymer's heat resistance.

Application in Diol Protection Chemistry

In multi-step organic synthesis, the temporary protection of functional groups is a critical strategy.[8] Diols (compounds with two hydroxyl groups) are often protected as cyclic acetals or ketals to prevent them from reacting under conditions intended for other parts of the molecule.[9][10] The isopropylidene ketal (acetonide), formed from acetone, is the most common protecting group for 1,2- and 1,3-diols.

A reagent like 2,2-dimethoxy-di-p-tolylpropane (a hypothetical but mechanistically sound derivative) could be used to install a "di-p-tolyl acetal."

Causality and Advantage:

  • Steric Hindrance: The bulky p-tolyl groups provide a much larger steric shield around the diol compared to the methyl groups of an acetonide. This can prevent unwanted reactions at nearby centers.

  • Modified Stability: The electronic properties of the tolyl groups can fine-tune the acid lability of the protecting group, allowing for orthogonal deprotection strategies in complex syntheses.

  • Solubility: The aromatic nature of the protecting group significantly increases the lipophilicity of the protected molecule, altering its solubility in organic solvents and aiding in purification.

Protocol: Protection of a Generic 1,2-Diol

This protocol outlines a general procedure for the protection of a diol using an acetal-based protecting group, adaptable for a di-p-tolyl variant.

Materials:

  • Substrate containing a 1,2- or 1,3-diol

  • 2,2-Dimethoxypropane (for acetonide) or analogous di-p-tolyl reagent

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS))

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the diol substrate in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Scientist's Note: Anhydrous conditions are critical as water can hydrolyze the dimethoxy reagent and the resulting acetal, preventing the reaction from going to completion.[11]

  • Reagent Addition: Add the acetal-forming reagent (e.g., 2,2-dimethoxypropane) in excess.

  • Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., p-TsOH, ~0.05 equivalents).

  • Reaction: Stir the reaction at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and remove the solvent under reduced pressure to yield the crude protected diol.

  • Purification: Purify the product as needed using column chromatography on silica gel.

Deprotection: The di-p-tolyl acetal can be removed under acidic conditions, typically using aqueous acetic acid or dilute HCl in a protic solvent, to regenerate the diol.[8]

Synthesis of this compound

The compound itself can be synthesized through several established organic transformations, highlighting its connection to fundamental reaction principles.

Method A: Friedel-Crafts Alkylation of Toluene

One common method involves the alkylation of toluene with a suitable electrophile, such as 2-chloro-2-(p-tolyl)propane, catalyzed by a Lewis acid like aluminum chloride.[1]

Method B: Exhaustive Methylation of Di-p-tolyl Ketone

An alternative route is the gem-dimethylation of di-p-tolyl ketone. This transformation uses a powerful methylating agent, such as trimethylaluminium, to convert the carbonyl group into the gem-dimethyl group of the target molecule.[1]

Conclusion

This compound and its functionalized derivatives represent a class of compounds with significant, though specialized, applications in organic synthesis. Its primary value lies in its role as a precursor to robust bisphenol monomers, which in turn are used to create high-performance polymers with enhanced thermal properties. Furthermore, the core structure serves as a blueprint for designing sterically demanding and electronically tunable protecting groups for diols. The synthetic protocols and mechanistic insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively integrate these powerful building blocks into their synthetic strategies.

References

  • This compound | 1823-31-0 | Benchchem. (URL: )
  • US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP). (URL: )
  • Catalytic synthesis of benign bisphenols - Diva-Portal.org. (URL: [Link])

  • WO2016009362A1 - Synthesis of bisphenols - Google P
  • Novel Hydroxyl-Functional Aliphatic CO2-Based Polycarbonates: Synthesis and Properties. (URL: [Link])

  • Polycarbonates - The Essential Chemical Industry. (URL: [Link])

  • The formation of 2,2‐di(4‐hydroxyphenyl)propane (bisphenol‐a) from phenol and acetone. (URL: [Link])

  • The formation of 2,2-di(4-hydroxyphenyl)propane (bisphenol-a) from phenol and acetone. (URL: [Link])

  • US4891421A - Processes for producing polycarbonate polyols - Google P
  • Diol - Wikipedia. (URL: [Link])

  • Protecting Groups. (URL: [Link])

  • DE3941014A1 - TWO-STAGE METHOD FOR PRODUCING POLYCARBONATES ON THE BASIS OF SPECIAL DIHYDROXYDIPHENYLALKANES - Google P
  • CN1452642A - Process for preparing polycarbonate - Google P
  • Study of polymeric systems based on 2,2 bis-4(2-hydroxy-3-methacryloyl-oxypropoxy) phenyl propane - PubMed. (URL: [Link])

  • EP3521279A1 - Methods for protecting and deprotecting a diol group - Google P
  • Chapter 3 Diol Protecting Groups. (URL: [Link])

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Application Notes & Protocols: 2,2-di-p-tolylpropane as a Versatile Building Block for High-Performance Functional Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring novel polymeric materials.

Introduction: The Potential of Sterically Hindered Bisphenol Analogues

In the pursuit of advanced functional materials, the design and synthesis of novel monomers play a pivotal role. 2,2-di-p-tolylpropane, a structural analogue of Bisphenol A (BPA), presents a compelling platform for the development of high-performance polymers such as polycarbonates and polyethers. The introduction of methyl groups in the para-position of the phenyl rings is anticipated to impart unique properties to the resulting polymers, including enhanced thermal stability, improved solubility in organic solvents, and altered mechanical characteristics compared to their BPA-based counterparts. These attributes make this compound-derived polymers attractive candidates for a range of applications, from advanced engineering thermoplastics to specialized biomedical materials.

This document provides a comprehensive guide to the synthesis of the this compound monomer and its subsequent polymerization into polycarbonates and polyethers. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed modifications and troubleshooting.

Part 1: Synthesis of this compound Monomer

The synthesis of this compound is achieved via a Friedel-Crafts alkylation reaction between toluene and acetone, catalyzed by a strong acid. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.

Reaction Mechanism and Causality

The acid catalyst protonates the carbonyl oxygen of acetone, generating a highly electrophilic carbocation intermediate. This carbocation is then attacked by the electron-rich aromatic ring of toluene. The methyl groups on the toluene ring are ortho-, para-directing activators, meaning they increase the nucleophilicity of the aromatic ring and direct the incoming electrophile to the positions ortho and para to the methyl group. Due to steric hindrance, the para-substitution product is generally favored. A second Friedel-Crafts alkylation on another molecule of toluene yields the desired this compound.

dot

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Toluene (anhydrous)

  • Acetone (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable Lewis acid catalyst

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous toluene (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1.5 equivalents) to the stirred toluene. Maintain the temperature below 10 °C.

  • Acetone Addition: Add a solution of anhydrous acetone (1 equivalent) in toluene (0.5 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. Vigorous stirring is essential to ensure proper mixing.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane. Wash the organic layer successively with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as hexane or by column chromatography to yield pure this compound.

Part 2: Polymerization of this compound

The synthesized this compound can be utilized as a monomer for the preparation of various functional polymers. Here, we detail the synthesis of polycarbonates and polyethers.

Application 1: Synthesis of Poly(this compound carbonate)

Polycarbonates are a class of thermoplastics known for their high impact strength and optical clarity.[1] The synthesis of poly(this compound carbonate) can be achieved through the reaction of the monomer with phosgene or a phosgene equivalent like diphenyl carbonate. The interfacial polymerization method using phosgene is a common laboratory-scale procedure.[2]

dot

Caption: Interfacial polymerization for polycarbonate synthesis.

Experimental Protocol: Polycarbonate Synthesis

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Phosgene (as a solution in toluene or handled with extreme caution by trained personnel) or Triphosgene

  • Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride)

  • Methanol

Procedure:

  • Monomer Solution: Dissolve this compound (1 equivalent) in a solution of sodium hydroxide (2.2 equivalents) in water.

  • Reaction Setup: Transfer the aqueous monomer solution to a baffled flask equipped with a high-speed mechanical stirrer. Add the phase transfer catalyst (0.01 equivalents).

  • Phosgene Addition: While stirring vigorously, add a solution of phosgene (1.1 equivalents) in dichloromethane dropwise to the flask. The reaction is typically exothermic and should be cooled in an ice bath.

  • Polymerization: Continue stirring for 2-4 hours after the addition is complete. The polymer will precipitate from the solution.

  • Isolation: Separate the organic layer and wash it with dilute hydrochloric acid and then with water until neutral.

  • Precipitation: Precipitate the polymer by pouring the dichloromethane solution into a large volume of methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 80-100 °C.

Application 2: Synthesis of Polyether based on this compound

Aromatic polyethers are known for their excellent thermal and chemical stability.[1] The synthesis of a polyether from this compound first requires the conversion of the monomer to its corresponding diol, this compound-diol, through hydroxymethylation. The resulting diol can then be polymerized with a suitable dihalide via a Williamson ether synthesis.

dot

Caption: Polyether synthesis via nucleophilic aromatic substitution.

Experimental Protocol: Polyether Synthesis

Materials:

  • This compound-diol

  • Activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

Procedure:

  • Reaction Setup: In a flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add this compound-diol (1 equivalent), the activated aromatic dihalide (1 equivalent), and potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add NMP and toluene to the flask.

  • Azeotropic Dehydration: Heat the mixture to reflux to azeotropically remove water with toluene. After the water has been removed, drain the toluene from the Dean-Stark trap.

  • Polymerization: Raise the temperature to 160-180 °C and maintain for 6-12 hours. The formation of a viscous polymer solution indicates the progress of the reaction.

  • Precipitation: Cool the reaction mixture and pour it into a stirred solution of methanol and water to precipitate the polymer.

  • Purification and Drying: Filter the polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven at 100-120 °C.

Part 3: Characterization and Expected Properties

The synthesized monomer and polymers should be thoroughly characterized to confirm their structure and purity, and to evaluate their physical and chemical properties.

Characterization Techniques
TechniquePurpose for Monomer AnalysisPurpose for Polymer Analysis
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and purity assessment.Confirmation of polymer structure and end-group analysis.
FTIR Spectroscopy Identification of functional groups.Confirmation of carbonate or ether linkages and absence of starting materials.
Mass Spectrometry Determination of molecular weight and confirmation of structure.Not typically used for high molecular weight polymers.
Gel Permeation Chromatography (GPC) N/ADetermination of molecular weight (Mn, Mw) and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Determination of melting point.Determination of glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) N/AEvaluation of thermal stability and decomposition temperature.
Expected Properties of this compound-based Polymers

The incorporation of the tolyl groups is expected to influence the polymer properties in several ways compared to their BPA-based analogues.

PropertyExpected Effect of Tolyl GroupsRationale
Glass Transition Temperature (Tg) IncreaseThe methyl groups increase the steric hindrance and restrict chain mobility.
Solubility IncreaseThe non-polar methyl groups can disrupt chain packing and improve interactions with organic solvents.
Thermal Stability Potentially similar or slightly increasedThe aromatic C-H bonds in the methyl groups might be susceptible to oxidation at very high temperatures, but the overall aromatic backbone provides high stability.
Mechanical Properties Potentially higher modulus and lower ductilityThe increased rigidity of the polymer backbone can lead to a stiffer, more brittle material. Aromatic polyethers generally exhibit high tensile strength and flexural modulus.[1]

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of high-performance polycarbonates and polyethers. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this monomer in creating novel functional materials with tailored properties. The anticipated enhancements in thermal stability and solubility make these polymers promising candidates for applications demanding robust performance under challenging conditions. Further investigation into the structure-property relationships of these materials will undoubtedly open up new avenues for innovation in materials science and engineering.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction. Oxford University Press.
  • Odian, G. (2004).
  • US Patent 9,174,904 B1, "Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP)".
  • "Polyethers, Aromatic". In: Encyclopedia of Polymer Science and Technology. (2002). John Wiley & Sons, Inc. [Link]

  • "Polycarbonates". In: Ullmann's Encyclopedia of Industrial Chemistry. (2000). Wiley-VCH. [Link]

  • "Making Polycarbonates". Polymer Science Learning Center, University of Southern Mississippi. [Link]

  • EP3792296A2, "Method for the synthesis of polyethers".
  • US9062154B2, "Polycarbonate prepar

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Application Notes & Protocols for 2,2-di-p-tolylpropane: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the utilization of 2,2-di-p-tolylpropane (CAS No. 1823-31-0) in research and development settings. We delve into its fundamental physicochemical properties, detailed protocols for its synthesis and analytical characterization, and its application as a versatile intermediate in organic synthesis and polymer science. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry for researchers, scientists, and professionals in drug development.

Introduction and Scientific Context

This compound is an aromatic hydrocarbon characterized by a central quaternary carbon atom bonded to two p-tolyl groups and two methyl groups. This unique structure, featuring a gem-dimethyl bridge between two substituted aromatic rings, imparts significant steric hindrance and chemical stability. Its foundational significance in synthetic organic chemistry lies in its role as a robust molecular scaffold and a key intermediate for more complex molecules.[1] While not typically an active pharmaceutical ingredient itself, its derivatives are explored in materials science and can be crucial precursors in multi-step syntheses within drug discovery pipelines.[1]

The p-tolyl groups offer sites for further functionalization, while the neopentyl-like core provides a rigid, bulky framework that can influence the physical and chemical properties of resulting materials, such as enhancing thermal stability in polymers.[1] Understanding the synthesis and handling of this compound is fundamental to leveraging its potential in advanced applications.

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its handling, storage, and application in experimental design. The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene[1]
CAS Number 1823-31-0[1][2]
Molecular Formula C₁₇H₂₀[1]
Molecular Weight 224.34 g/mol [1]
Physical State Solid at room temperature[1]
Melting Point 78-78.5 °C[1]
Boiling Point 319.1 °C at 760 mmHg; 106-115 °C at 0.08 Torr[1]
Density (predicted) 0.953 g/cm³[1]

Core Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, purification, and analytical characterization of this compound.

Protocol 1: Synthesis via Friedel-Crafts Alkylation

One of the fundamental methods for preparing this compound involves the acid-catalyzed alkylation of toluene. This protocol is an adaptation of established Friedel-Crafts reactions, a cornerstone of C-C bond formation in organic chemistry.[1]

Objective: To synthesize this compound from toluene and a suitable alkylating agent.

Materials:

  • Toluene (anhydrous)

  • 2-chloro-2-(p-tolyl)propane or Acetone

  • Lewis Acid Catalyst (e.g., Aluminum chloride, AlCl₃)

  • Nitromethane (for catalyst complexation, optional)[1]

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane or Heptane (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Charge Reactants: Under a positive pressure of nitrogen, charge the flask with anhydrous toluene and the Lewis acid catalyst (e.g., AlCl₃). The molar ratio should be optimized, but a starting point is a significant excess of toluene acting as both reactant and solvent.

  • Catalyst Complexation (Optional): If using, add nitromethane to the catalyst suspension to form a more effective complex, which can improve reaction control and yields.[1]

  • Temperature Control: Cool the reaction mixture to 0-5 °C using an ice bath.

    • Rationale: Friedel-Crafts alkylations are highly exothermic. Low temperatures are crucial to prevent over-alkylation, isomerization, and other side reactions, thereby maximizing the yield of the desired 2,2-disubstituted product.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., 2-chloro-2-(p-tolyl)propane or acetone) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reaction Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the reaction and decompose the aluminum chloride catalyst.

    • Scientist's Note: This step is highly exothermic and releases HCl gas. It must be performed slowly and in a well-ventilated fume hood.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Rationale: The acid wash removes any remaining catalyst residues. The bicarbonate wash neutralizes any residual acid, and the brine wash removes the bulk of the water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like hexane or ethanol to yield pure this compound as a white solid.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification cluster_analysis 4. Validation Setup Assemble Flame-Dried Glassware under N2 Charge Charge Toluene & AlCl3 Catalyst Setup->Charge Cool Cool to 0-5 °C Charge->Cool Add Add Alkylating Agent (Dropwise) Cool->Add Stir Stir at RT (4-12h) Monitor by TLC Add->Stir Quench Quench with 1 M HCl (ice bath) Stir->Quench Extract Sequential Washes: HCl, H2O, NaHCO3, Brine Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Purify Recrystallize from Hexane Dry->Purify Analysis Characterize Pure Product (NMR, GC-MS, MP) Purify->Analysis G cluster_logic Structural Feature -> Application Logic Structure This compound Core Structure Feature1 Bulky gem-Dimethyl Group (Steric Hindrance) Structure->Feature1 Feature2 Two p-Tolyl Rings (Aromaticity & Reactivity) Structure->Feature2 App1 Polymer Backbone Component (e.g., Polyimides) Feature1->App1 App2 Precursor for Functionalized Derivatives Feature2->App2 Prop1 Disrupts Polymer Chain Packing -> Increased Solubility App1->Prop1 Prop2 Sites for Electrophilic Substitution (e.g., Nitration) App2->Prop2

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2,2-di-p-tolylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2-di-p-tolylpropane, also known as 2,2-bis(4-methylphenyl)propane, is a valuable chemical intermediate with applications in polymer science and as a precursor for various organic syntheses.[1] Its molecular structure, featuring a central quaternary carbon atom bonded to two p-tolyl groups, imparts unique properties to the materials derived from it. The synthesis of this compound typically involves the Friedel-Crafts alkylation of toluene with acetone, a classic yet challenging electrophilic aromatic substitution reaction.[1][2]

Scaling up this synthesis from the laboratory bench to industrial production presents several challenges, including managing the exothermic nature of the reaction, ensuring efficient catalyst activity and removal, controlling the formation of isomers and byproducts, and developing robust purification methods. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound, focusing on practical protocols, mechanistic understanding, and safety considerations.

Mechanistic Insights and Strategic Considerations

The synthesis of this compound proceeds via a Friedel-Crafts alkylation mechanism.[1][2] This class of reactions involves the generation of an electrophile that subsequently attacks an aromatic ring.[3][4][5] In this specific synthesis, acetone is protonated by a strong acid catalyst to form a carbocation, which then acts as the electrophile.

Catalyst Selection and Rationale

A variety of acid catalysts can be employed for this reaction, including strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as solid acid catalysts such as sulfonated zirconia and acidified clays.[6] The choice of catalyst is critical and depends on factors such as reactivity, cost, safety, and ease of separation from the reaction mixture.

  • Strong Mineral Acids (e.g., H₂SO₄, HCl): These are effective and relatively inexpensive catalysts. However, their corrosive nature and the potential for generating significant aqueous waste during workup are notable drawbacks, particularly at a larger scale.[6]

  • Solid Acid Catalysts: These offer the advantage of easier separation from the reaction mixture, which can simplify the purification process and potentially allow for catalyst recycling.

For the protocol detailed below, concentrated sulfuric acid is selected due to its high catalytic activity and widespread availability. However, careful control of the reaction temperature is paramount to minimize side reactions.

Control of Isomer Formation

The Friedel-Crafts alkylation of toluene can potentially yield ortho, meta, and para substituted products.[2][7] In the case of the reaction with acetone, the bulky nature of the incoming electrophile sterically hinders substitution at the ortho position. The methyl group of toluene is an ortho-, para-directing activator, making the para position the most electronically and sterically favored site for substitution.[2] To maximize the yield of the desired this compound (the p,p'-isomer), it is crucial to maintain optimal reaction conditions.

Experimental Protocols

Materials and Equipment
Reagent/Equipment Grade/Specification
TolueneAnhydrous
AcetoneACS Reagent Grade
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution
Sodium Sulfate (Na₂SO₄)Anhydrous
MethanolReagent Grade
Reaction VesselGlass-lined or stainless steel reactor with overhead stirrer, thermocouple, and addition funnel
CondenserReflux condenser
Separatory FunnelAppropriate for the reaction scale
Rotary Evaporator
Filtration ApparatusBuchner funnel and flask
Analytical InstrumentsGC-MS, ¹H NMR, ¹³C NMR
Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification A Charge Toluene and Acetone B Cool to 0-5 °C A->B C Slowly Add H₂SO₄ B->C D React at 20-25 °C C->D E Quench with Ice Water D->E Reaction Completion F Phase Separation E->F G Neutralize Organic Layer F->G H Dry and Concentrate G->H I Recrystallize from Methanol H->I Crude Product J Filter and Dry Product I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Safety First: This reaction is exothermic and involves corrosive materials. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times. The reaction should be conducted in a well-ventilated fume hood or a suitable reactor with appropriate containment.[3]

  • Reactor Setup: Equip a clean, dry reaction vessel with an overhead stirrer, a thermocouple, an addition funnel, and a reflux condenser.

  • Charging Reactants: Charge the reactor with toluene (4.0 molar equivalents) and acetone (1.0 molar equivalent).

  • Cooling: Begin stirring the mixture and cool the reactor to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (2.0 molar equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The addition of the acid is highly exothermic.[8][9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir vigorously for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate vessel containing crushed ice and water. This step should be performed with caution as it is also exothermic.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (saturated NaCl solution).[4]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

Recrystallization is an effective method for purifying the crude this compound.

  • Dissolution: Dissolve the crude product in a minimal amount of hot methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Drying: Wash the crystals with a small amount of cold methanol and dry them under vacuum to a constant weight. A patent for a similar compound suggests recrystallization from aqueous alcohols can be effective.[10]

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity, purity, and yield of the final product.[11][12]

Analytical Technique Purpose Expected Results
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the purity of the product and identify any byproducts.A major peak corresponding to the molecular weight of this compound (224.34 g/mol )[1] with characteristic fragmentation patterns.
¹H NMR Spectroscopy To confirm the chemical structure of the product.Signals corresponding to the aromatic protons of the tolyl groups, the methyl protons of the tolyl groups, and the methyl protons of the propane backbone.
¹³C NMR Spectroscopy To further confirm the carbon framework of the molecule.Resonances for the different carbon environments in the molecule.
Melting Point To assess the purity of the final product.A sharp melting point in the range of 78-78.5 °C.[1]
Analytical Workflow Diagram

Analytical_Workflow cluster_sampling Sampling cluster_analysis Analysis cluster_results Results A Crude Product C GC-MS A->C B Purified Product B->C D NMR (¹H, ¹³C) B->D E Melting Point B->E F Purity Assessment C->F G Structural Confirmation D->G E->F H Final Product Quality F->H G->H

Caption: Analytical workflow for the characterization of this compound.

Troubleshooting and Optimization

Problem Potential Cause Solution
Low Yield Incomplete reaction; Insufficient catalyst; Poor temperature control.Monitor reaction progress by GC-MS and extend reaction time if necessary; Ensure the correct stoichiometry of the catalyst; Maintain the recommended temperature profile.
Formation of Byproducts High reaction temperature; Insufficient mixing.Maintain strict temperature control, especially during the addition of the catalyst; Ensure vigorous stirring throughout the reaction.
Difficult Purification Presence of oily impurities.Perform a second recrystallization; Consider column chromatography for very impure samples.

Conclusion

The scale-up synthesis of this compound via the Friedel-Crafts alkylation of toluene with acetone is a well-established yet technically demanding process. Success at a larger scale hinges on a thorough understanding of the reaction mechanism, careful control of reaction parameters, and the implementation of robust purification and analytical procedures. By following the detailed protocols and considering the strategic insights provided in these application notes, researchers and process chemists can confidently and safely produce high-purity this compound for their research and development needs.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).
  • US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP). (n.d.).
  • This compound | 1823-31-0 | Benchchem. (n.d.).
  • Application Notes and Protocols for the Analytical Characterization of 2,2-Dibutylpropane-1,3-diol - Benchchem. (n.d.).
  • 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.).
  • Friedel-Crafts Reactions - Chemistry LibreTexts. (2023).
  • Synthesis of 2,2-bis-(4-hydroxyphenyl)-propane; - PrepChem.com. (n.d.).
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020).
  • Friedel Crafts reaction/Acylation of toluene. - YouTube. (2020).
  • Synthesis of 2, 2'-bis [4-(4-aminophenoxy) phenyl] propane - ResearchGate. (2015).
  • Study on synthesis of 2, 2-bis[4-(2-hydroxyethoxy)phenyl]propane in di-butyl ether. (n.d.).
  • Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions - Scribd. (n.d.).
  • US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents. (n.d.).
  • Friedel-Crafts's alkylation of Toluene [duplicate] - Chemistry Stack Exchange. (2020).
  • Scale-up Examples - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • 2,2-Bis(4-hydroxyphenyl) propane CAS 80-05-7 | 803546. (n.d.).
  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline. (n.d.).
  • Two-step synthesis of poly(2,2-bis(4-hydroxyphenyl)propan). (a)... - ResearchGate. (n.d.).
  • Friedel–Crafts reaction - Wikipedia. (n.d.).
  • 51 6. analytical methods. (n.d.).
  • AN OVERVIEW OF ADVANCED 2,2-Diphenyl-1-picrylhydrazyl (DPPH) ANALYSIS TECHNIQUES - ResearchGate. (n.d.).
  • ANALYTICAL METHODS - Toxicological Profile for Otto Fuel II and Its Components - NCBI. (n.d.).
  • Propylene Synthesis: Recent Advances in the Use of Pt-Based Catalysts for Propane Dehydrogenation Reaction - MDPI. (n.d.).
  • Purification of 2-Pyrrolidone by Falling Film Melt Crystallization - ResearchGate. (2021).
  • Purification of crude pyrroles - US5502213A - Google Patents. (n.d.).
  • Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives | Request PDF - ResearchGate. (n.d.).
  • (PDF) Divergent Synthesis of Cyclopropane‐Containing Lead‐like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - ResearchGate. (2025).

Sources

Application Notes and Protocols for the Purification of 2,2-di-p-tolylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 2,2-di-p-tolylpropane (CAS No. 1823-31-0), a key intermediate in various fields of chemical synthesis.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring high-purity material for their work. We present detailed, step-by-step methodologies for purification by recrystallization, flash column chromatography, and vacuum distillation. Furthermore, this guide includes validated methods for assessing the purity of the final product, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The causality behind experimental choices is explained to empower users to adapt these protocols to their specific needs and available equipment.

Introduction to this compound and the Imperative of Purification

This compound, systematically named 1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene, is an aromatic hydrocarbon characterized by two para-tolyl groups attached to a central propane unit.[1][2] Its molecular structure imparts specific physical and chemical properties that make it a valuable precursor in the synthesis of polymers and other specialized organic molecules.[1]

The purity of this compound is critical for downstream applications. Impurities, which may include unreacted starting materials (e.g., toluene), isomers (e.g., ortho- or meta-substituted analogs), or by-products from synthesis, can significantly alter the properties of resulting polymers or interfere with subsequent chemical transformations. Therefore, robust purification is a mandatory step following its synthesis to ensure reproducibility and reliability in research and development.

This guide provides detailed protocols for the most effective purification techniques applicable to this non-polar, solid organic compound.

Primary Purification Method: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[4][5] For this compound, which is a solid at room temperature with a melting point of 78-78.5 °C, recrystallization is the method of choice for achieving high purity on a large scale.[2]

Rationale for Solvent Selection

The ideal recrystallization solvent should dissolve the solute completely when hot but only sparingly when cold.[3][6] Based on literature indicating ethanol as a suitable solvent for melting point determination and general principles of "like dissolves like," alcohols are excellent candidates.[2][6] this compound is a non-polar compound, but the aromatic rings provide some polarizability, allowing for sufficient solubility in hot ethanol. Upon cooling, the solubility drops significantly, leading to the crystallization of the pure compound. For structurally similar compounds, aqueous C1-C4 monoalcohols have proven effective.[7] This suggests that a mixed-solvent system of ethanol and water could also be highly effective, where water acts as an anti-solvent.[8][9]

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is recommended for crude this compound of moderate initial purity (>85%).

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of 95% ethanol (start with approximately 3-5 mL of ethanol per gram of crude material).

  • Heating: Gently heat the mixture to boiling while stirring or swirling. Add more ethanol in small portions until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.[10]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor containing impurities.[11]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_main Recrystallization Protocol A 1. Dissolve crude solid in minimum hot ethanol B 2. Hot filtration (if needed) A->B Insoluble impurities? C 3. Slow cooling to room temperature A->C No B->C D 4. Ice bath cooling C->D E 5. Vacuum filtration D->E F 6. Wash with ice-cold ethanol E->F G 7. Dry crystals under vacuum F->G H Pure this compound G->H

Caption: General workflow for the purification of this compound via recrystallization.

Secondary Purification Method: Flash Column Chromatography

For small-scale purification or for separating impurities with very similar solubility profiles, flash column chromatography is a highly effective technique.[12][13] This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried by a mobile phase (solvent).[13]

Rationale for Phase Selection

As a non-polar hydrocarbon, this compound will have a weak affinity for the highly polar silica gel stationary phase.[12] Therefore, a non-polar mobile phase (eluent) will be required to move the compound down the column. Less polar impurities will elute first, followed by the target compound, while more polar impurities will be strongly retained on the silica gel. A common and effective eluent system for non-polar compounds is a mixture of hexane (or petroleum ether) and a slightly more polar solvent like ethyl acetate or diethyl ether.[2]

Protocol 2: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine the optimal eluent composition using TLC. Spot the crude material on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 99:1, 98:2, 95:5). The ideal system will give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The top of the silica should be flat. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a more soluble solvent like dichloromethane, which is then evaporated onto a small amount of silica for dry loading). Carefully load the sample onto the top of the column.[14]

  • Elution: Carefully add the eluent to the top of the column and apply gentle air pressure to begin elution. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluting solvent in small fractions using test tubes.

  • Purity Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation: Eluent Selection Guide
Polarity of CompoundStarting Eluent System (v/v)Rationale
Non-polar (e.g., this compound) 100% Hexane or 1-5% Ethyl Acetate in HexaneWeak adsorption to silica requires a non-polar mobile phase for elution.[2]
Moderately polar10-50% Ethyl Acetate in HexaneIncreased eluent polarity is needed to compete for adsorption sites and move the compound.[2]
Polar100% Ethyl Acetate or 5% Methanol in DichloromethaneStrong eluent polarity is required to overcome strong adsorption to the silica gel.[2]

Alternative Purification Method: Vacuum Distillation

For thermally stable compounds with high boiling points, vacuum distillation is a viable purification method.[15] By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal decomposition that might occur at atmospheric pressure.[15][16] this compound has a reported boiling point of 106-115 °C at 0.08 Torr, making it a candidate for this technique.[2]

Protocol 3: Short-Path Vacuum Distillation

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump and pressure gauge

  • Heating mantle and stirrer

  • Cold trap (e.g., with dry ice/acetone)

Procedure:

  • Apparatus Setup: Assemble the short-path distillation apparatus, ensuring all joints are properly greased and sealed to maintain a high vacuum.[16]

  • Sample Charging: Charge the distillation flask with the crude this compound and a magnetic stir bar.

  • System Evacuation: Connect the apparatus to the vacuum pump (with a cold trap in between to protect the pump) and slowly evacuate the system.

  • Heating: Once the desired pressure is reached and stable, begin gently heating the distillation flask with stirring.

  • Distillation: Low-boiling impurities will distill first. As the temperature increases, the target compound will begin to distill. Collect the fraction that distills at the expected temperature and pressure (near 106-115 °C at ~0.1 Torr).

  • Termination: Once the product has been collected, remove the heat source and allow the system to cool completely before slowly re-introducing air.

Purity Assessment Protocols

A combination of analytical techniques should be used to confirm the purity of the final product.

Melting Point Analysis

Principle: Pure crystalline solids have a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range. Protocol:

  • Load a small amount of the dried, purified product into a capillary tube.

  • Place the tube in a melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. Expected Result: Pure this compound should exhibit a sharp melting point at 78-78.5 °C .[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The MS detector fragments the eluting compounds, providing a characteristic mass spectrum for identification and confirmation of purity. Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[17]

    • Injector Temp: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV. Expected Result: The resulting chromatogram should show a single, sharp peak corresponding to this compound. The mass spectrum of this peak should be consistent with its molecular weight (224.34 g/mol ) and expected fragmentation pattern.

Quantitative NMR (qNMR) Spectroscopy

Principle: Quantitative ¹H NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of a sample by comparing the integral of a known analyte signal to that of a certified internal standard.[18][19][20] Protocol:

  • Sample Preparation: Accurately weigh a precise amount of the purified this compound and a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube.

  • Solvent: Add a known volume of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum under conditions that ensure accurate integration (e.g., long relaxation delay).

  • Purity Calculation: Calculate the purity based on the integral ratios, number of protons, molecular weights, and masses of the analyte and the internal standard.[20] Expected Result: The ¹H NMR spectrum should show clean signals corresponding to the aromatic protons and the two types of methyl protons of this compound, with minimal to no signals from impurities. Purity should be ≥99%.

Conclusion

The protocols described in this application note provide robust and reliable methods for the purification and purity assessment of this compound. Recrystallization from ethanol serves as an excellent primary method for large-scale purification, while flash column chromatography offers high resolution for more challenging separations. The choice of method will depend on the initial purity of the crude material, the scale of the purification, and the specific impurities present. Rigorous analytical assessment using melting point, GC-MS, and NMR is essential to validate the purity of the final product, ensuring its suitability for high-stakes applications in research and development.

References

  • Vulcanchem. (n.d.). This compound - 1823-31-0.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 2,2-Dibutylpropane-1,3-diol.
  • University of California, Irvine. (n.d.). Mixed Solvent Recrystallization.
  • Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography?.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • SpectraBase. (n.d.). 2,2-di-p-tolyl-1,1,1,3,3,3-hexafluoropropane.
  • Journal of Visualized Experiments. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
  • Vulcanchem. (n.d.). This compound - 1823-31-0.
  • Columbia University. (n.d.). Column chromatography.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
  • University of California Press. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization.
  • Google Patents. (n.d.). US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • Nichols, L. (2022, April 7). Vacuum Distillation. YouTube.
  • Spandan Publishing. (2025, February 20). Recrystallization using ethanol: Significance and symbolism. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeSLGTvEaGCr_4bTkG4vWPFNRj8bmUVXW74nnX8Uhv_62skMSlhX4khh_U0VV94aU1xfJWsxSgv5WlCQXf5Fk0fhqlrBJ4ZnygIc8nvxU8-T_CvJmV9__qtgGj34V5zfuDC3i_OA9fVKvVKybaHSZFMczoZ6In7-j2Pcw=](

Sources

Application Note & Protocol: Comprehensive Guide to the Handling and Storage of 2,2-di-p-tolylpropane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of 2,2-di-p-tolylpropane (CAS No. 1823-31-0). As a member of the aromatic hydrocarbon family, this compound requires careful management to ensure laboratory safety, experimental integrity, and personnel well-being. The protocols herein are grounded in established safety principles for chemical handling and are designed to be a self-validating framework for laboratory operations.

Scientific Rationale and Hazard Assessment

Introduction to this compound

This compound is a solid aromatic hydrocarbon. While specific toxicological data is not extensively documented, its structural similarity to other aromatic compounds necessitates a cautious approach. Prudent laboratory practice dictates treating substances with unknown toxicity as potentially hazardous.[1] The fundamental principles of chemical safety—planning ahead, minimizing exposure, and being prepared for accidents—are paramount when working with this compound.[1]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of this compound's close analog, 2,2-diphenylpropane, are summarized below and serve as a useful reference.

PropertyValueSource
CAS Number 1823-31-0 (for this compound)[2]
Molecular Formula C₁₇H₂₀Inferred
Molecular Weight 224.34 g/mol Inferred
Appearance Colorless to off-white solid[3]
Melting Point 26-28 °C (lit.)[3][4]
Boiling Point 282 °C (lit.)[3][4]
Density 0.992 g/mL at 25 °C (lit.)[4]
Flash Point >110 °C (>230 °F)[3]
Primary Hazards and Incompatibilities

The primary risks associated with this compound are inhalation of dust or vapors, skin contact, and eye contact.[5] Aromatic hydrocarbons can cause dizziness or headaches upon inhalation.[6]

  • Reactivity: This compound is stable under normal conditions. However, it is incompatible with strong oxidizing agents, which can lead to vigorous reactions.[5]

  • Health Hazards: Direct contact with skin or eyes should be avoided.[7] Ingestion and inhalation must be prevented through proper handling techniques.[5]

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind implementing control measures is to create a multi-layered barrier between the researcher and the chemical hazard. Engineering controls are the first and most effective line of defense.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All handling of this compound that may generate dust or aerosols must be conducted inside a certified chemical fume hood.[8] This is crucial for preventing systemic exposure via inhalation. The fume hood's performance should be verified before initiating work.[8]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9][10]

Personal Protective Equipment (PPE): The Secondary Barrier

PPE is essential for safeguarding against accidental exposure. The selection of appropriate PPE is a critical step in the risk assessment process.[6]

  • Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[6] A face shield may be required for procedures with a high risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, are required. Gloves must be inspected for integrity before each use.[9] Proper glove removal technique (without touching the outer surface) must be employed to prevent cross-contamination.[9]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fastened to provide a barrier against accidental spills.[6]

  • Respiratory Protection: In the rare event that work must be performed outside of a fume hood where dust or aerosols could be generated, a risk assessment must be conducted to determine the appropriate level of respiratory protection.[6]

Storage and Waste Management Protocols

Storage Protocol

The primary goal of proper storage is to maintain the chemical's integrity while preventing accidental release or reaction.

  • Location: Store this compound in a cool, dry, and well-ventilated area.[5][7]

  • Container: Keep the container tightly sealed to prevent contamination or sublimation.[5][9] Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.[6]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[5]

Waste Disposal

Chemical waste must be managed according to institutional and local regulations.

  • Collection: Deposit chemical waste into appropriately labeled and chemically compatible receptacles.[8]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not discharge this compound or its solutions into the sewer system.[8]

Workflow Diagrams and Step-by-Step Protocols

Decision Workflow for Handling and Storage

The following diagram outlines the critical decision points and logical flow for safely managing this compound in a laboratory setting.

G Workflow for Handling & Storage of this compound cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_storage Storage & Disposal A Review Safety Data Sheet (SDS) & Assess Risks B Identify Required PPE (Gloves, Goggles, Lab Coat) A->B C Verify Engineering Controls (Fume Hood, Ventilation) B->C D Don Appropriate PPE C->D Proceed if Safe E Conduct Work in Chemical Fume Hood D->E F Weigh/Transfer Compound Carefully to Avoid Dust E->F G Clean Work Area After Use F->G H Store in Tightly Closed Container F->H Store Unused Material J Dispose of Waste in Labeled, Compatible Container G->J I Place in Cool, Dry, Ventilated Area Away from Oxidizers H->I

Caption: Decision workflow for safe handling and storage.

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution

This protocol details a standard procedure for preparing a stock solution of this compound. The causality for each step is rooted in ensuring accuracy, preventing contamination, and maintaining safety.

Materials:

  • This compound

  • Analytical balance

  • Spatula

  • Weighing paper/boat

  • Appropriate solvent (e.g., Toluene, THF)

  • Volumetric flask (e.g., 10 mL) with stopper

  • Pipettes

  • Beaker

Procedure:

  • Pre-computation: Calculate the mass of this compound required. For a 10 mg/mL solution in a 10 mL volumetric flask, you will need 100 mg.

  • Setup: Ensure all work is performed inside a chemical fume hood. Don all required PPE (nitrile gloves, safety goggles, lab coat).

  • Weighing: a. Place a clean, dry weighing boat on the analytical balance and tare the mass. b. Carefully use a clean spatula to weigh out approximately 100 mg of this compound. Avoid creating airborne dust.[9] Record the exact mass.

  • Dissolution: a. Transfer the weighed solid into a small, clean beaker. b. Add a small volume of the chosen solvent (e.g., 3-4 mL) to the beaker. c. Gently swirl the beaker to dissolve the solid completely. Mild sonication may be used if necessary.

  • Quantitative Transfer: a. Carefully pour the solution from the beaker into the 10 mL volumetric flask. b. Rinse the beaker with a small amount of fresh solvent (1-2 mL) and transfer this rinsing to the volumetric flask. Repeat this step two more times to ensure all the compound has been transferred.

  • Final Dilution: a. Add the solvent to the volumetric flask until the liquid level is just below the calibration mark. b. Use a pipette to add the final drops of solvent until the bottom of the meniscus is perfectly aligned with the calibration mark.

  • Homogenization: a. Stopper the volumetric flask securely. b. Invert the flask 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Labeling and Storage: a. Label the flask clearly with the compound name, concentration, solvent, and date of preparation. b. Store the solution according to the storage protocol outlined in Section 3.1.

Spill and Emergency Procedures

Being prepared for accidents is a core tenet of laboratory safety.[1]

Small Spill Cleanup
  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[10]

  • Carefully sweep or scoop up the absorbed material without creating dust.[9]

  • Place the material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

Emergency Contact
  • Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

References

  • Safety Data Sheet Guidance. (n.d.). Generic safety data sheet information applicable to laboratory chemicals.
  • 2,2'-Dipyridyl - SAFETY DATA SHEET. (2024-04-30). PENTA s.r.o.
  • MSDS of 2,2-diphenylpropane-1,3-diol. (2023-09-27). BOC Sciences.
  • Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things.
  • 2,2-DIPHENYLPROPANE CAS#: 778-22-3. (n.d.). ChemicalBook.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University.
  • 2,2-Diphenylpropiononitrile | C15H13N | CID 79677. (n.d.). PubChem, National Institutes of Health.
  • SAFETY DATA SHEET 2,2-Dimethylpropane. (2017-01-24). Linde Gas GmbH.
  • SAFETY DATA SHEET Polypropylene (PP). (2016-04-24). Advanced Petrochemical.
  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health.
  • 2,2-DIPHENYLPROPANE | 778-22-3. (2025-09-20). ChemicalBook.
  • Aromatic Hydrocarbons Standard (1X1 mL) - Safety Data Sheet. (2024-08-23). Agilent Technologies, Inc.
  • This compound | 1823-31-0. (2023-07-22). ChemicalBook.

Sources

Troubleshooting & Optimization

improving yield of 2,2-di-p-tolylpropane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for professionals in chemical research and drug development, this Technical Support Center provides in-depth guidance on optimizing the synthesis of 2,2-di-p-tolylpropane. Structured as a dynamic troubleshooting guide and a comprehensive FAQ section, this document addresses common experimental challenges to enhance yield and purity.

Introduction to this compound Synthesis

The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction. This process involves the acid-catalyzed reaction between two equivalents of toluene and one equivalent of acetone. The reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid. The primary goal is to achieve a high yield of the desired para,para-isomer, as the formation of ortho and meta isomers can complicate purification and reduce the overall efficiency of the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A diminished yield is one of the most common experimental hurdles. The causes can range from reagent quality to suboptimal reaction conditions.

Potential Causes & Suggested Solutions

Potential CauseSuggested SolutionCausality and Scientific Rationale
Inactive Catalyst Use fresh, anhydrous aluminum chloride (AlCl₃). Ensure it is a fine, free-flowing powder. Store in a desiccator and handle quickly in a glovebox or under an inert atmosphere.Aluminum chloride is extremely hygroscopic. Moisture deactivates the catalyst by converting it to aluminum hydroxide, which is ineffective for promoting the Friedel-Crafts reaction.
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, consider extending the reaction time.Friedel-Crafts alkylations can be slow, especially at lower temperatures used to improve selectivity. TLC provides a direct visualization of the consumption of reactants and the formation of the product.[1]
Suboptimal Temperature Maintain the reaction temperature, typically between 0°C and room temperature. Use an ice bath for initial cooling and allow the reaction to warm to room temperature slowly.[2]Temperature influences both reaction rate and selectivity. While higher temperatures can increase the rate, they may also promote the formation of undesired side products and isomers.[3]
Incorrect Stoichiometry Use a significant molar excess of toluene relative to acetone (e.g., a 5:1 to 10:1 molar ratio).Toluene serves as both a reactant and a solvent. Using it in excess helps to maximize the probability of the acetone electrophile reacting with toluene, thereby driving the reaction toward the desired product.[4]
Product Loss During Workup During the aqueous workup, ensure the pH is appropriately managed to prevent the product from becoming soluble in the aqueous phase. Optimize the choice of extraction solvent to ensure high partitioning of the product into the organic layer.Improper pH or a poorly chosen extraction solvent can lead to significant loss of the final product during the purification process.
Troubleshooting Workflow for Low Yield

The following diagram outlines a logical sequence for diagnosing the cause of low product yield.

G start Low Yield Observed reagent_check 1. Verify Reagent Quality start->reagent_check catalyst_check Is AlCl₃ anhydrous and active? reagent_check->catalyst_check replace_catalyst Use fresh, anhydrous AlCl₃ catalyst_check->replace_catalyst No param_check 2. Review Reaction Parameters catalyst_check->param_check Yes replace_catalyst->param_check stoich_check Is toluene in significant excess? param_check->stoich_check adjust_stoich Increase toluene:acetone ratio stoich_check->adjust_stoich No temp_check Was temperature controlled? stoich_check->temp_check Yes adjust_stoich->temp_check control_temp Use ice bath; monitor temperature temp_check->control_temp No progress_check 3. Monitor Reaction Progress temp_check->progress_check Yes control_temp->progress_check tlc_check Did TLC show reaction completion? progress_check->tlc_check extend_time Increase reaction time tlc_check->extend_time No workup_check 4. Evaluate Workup & Purification tlc_check->workup_check Yes extend_time->workup_check end_node Yield Improved workup_check->end_node

Caption: A decision tree for troubleshooting low yield.

Issue 2: Formation of Undesired Isomers (Ortho/Meta Products)

The methyl group of toluene is an ortho,para-directing group. While steric hindrance favors the formation of the para-substituted product, significant amounts of ortho and even meta isomers can form under certain conditions.[3][5]

Potential Causes & Suggested Solutions

Potential CauseSuggested SolutionCausality and Scientific Rationale
High Reaction Temperature Conduct the reaction at a lower temperature (e.g., 0°C). At 0°C, the product distribution for Friedel-Crafts alkylation of toluene is kinetically controlled, which can favor specific isomers.[3]Isomerization can occur at higher temperatures, leading to a thermodynamically controlled product mixture which may contain more meta-isomers.[6] Lower temperatures favor kinetic control, often increasing para-selectivity due to steric factors.
Catalyst Choice Consider using a bulkier Lewis acid catalyst.A larger catalyst-electrophile complex can increase steric hindrance at the ortho position of toluene, thereby promoting substitution at the less hindered para position.
Issue 3: Difficulty in Product Purification

The crude product is often an oily mixture containing the desired p,p-isomer, other isomers, unreacted toluene, and polymeric byproducts.

Potential Causes & Suggested Solutions

Potential CauseSuggested SolutionCausality and Scientific Rationale
Ineffective Recrystallization Use a mixed solvent system for recrystallization. A common choice is a mixture of a good solvent (e.g., toluene, ethanol) and a poor solvent (e.g., hexane, water). A patent for a similar compound suggests using C1-C4 monoalcohols with a specific water content for recrystallization.[7]The desired p,p-isomer often has different solubility properties compared to the o,p- and o,o-isomers. A carefully selected solvent system will allow the desired product to crystallize out while impurities remain in the mother liquor.
Presence of Polymeric Byproducts Purify the crude product via column chromatography on silica gel before recrystallization. Use a non-polar eluent system (e.g., hexane/ethyl acetate gradient).Chromatography is highly effective at separating compounds based on polarity. Polymeric materials and different isomers will elute at different rates, allowing for the isolation of a purer fraction of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the synthesis of this compound?

The reaction proceeds via a two-step electrophilic aromatic substitution (Friedel-Crafts alkylation) mechanism.

  • Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) activates the acetone, creating a highly electrophilic carbocation or a polarized complex.

  • First Alkylation: The π-electrons of the first toluene molecule attack the electrophile. This forms a resonance-stabilized carbocation intermediate (a sigma complex). A base (like [AlCl₃(OH)]⁻) then abstracts a proton from the ring to restore aromaticity, yielding 1-(p-tolyl)propan-2-ol, which quickly dehydrates and rearranges under the acidic conditions to form a new carbocation.

  • Second Alkylation: The newly formed carbocation is then attacked by a second toluene molecule, again forming a sigma complex.

  • Deprotonation: A final deprotonation step restores the aromaticity of the second ring, yielding the final product, this compound.

Reaction Mechanism Diagram

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: First Alkylation cluster_2 Step 3: Second Alkylation Acetone Acetone Activated Complex Activated Complex Acetone->Activated Complex + AlCl₃ Carbocation Carbocation Activated Complex->Carbocation - [AlCl₄]⁻ Sigma Complex_1 Sigma Complex_1 Carbocation->Sigma Complex_1 + Toluene Toluene_1 Toluene Intermediate Intermediate Sigma Complex_1->Intermediate - H⁺ Sigma Complex_2 Sigma Complex_2 Intermediate->Sigma Complex_2 + Toluene Toluene_2 Toluene Product This compound Sigma Complex_2->Product - H⁺

Caption: Mechanism of this compound synthesis.

Q2: Which catalysts can be used, and what are their advantages?

Several acid catalysts can be employed for this synthesis.[8]

CatalystAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) High reactivity and catalytic activity, leading to good conversion rates.[2]Highly sensitive to moisture. Can promote side reactions and isomerization if not carefully controlled.
Iron(III) Chloride (FeCl₃) Less expensive than AlCl₃ and also an effective Lewis acid.Generally less reactive than AlCl₃, may require higher temperatures or longer reaction times.
Sulfuric Acid (H₂SO₄) Strong protic acid, readily available and inexpensive.Can lead to sulfonation of the aromatic ring as a side reaction. Produces significant acidic waste.
Acidic Ion Exchange Resins Heterogeneous catalyst, easily separated from the reaction mixture, and can be regenerated and reused.[8]Lower activity compared to strong Lewis acids, often requiring higher temperatures and pressure.
Q3: How should the reaction be properly quenched and worked up?

Proper quenching is critical for safety and for isolating the product. The reaction mixture, containing a strong Lewis acid, must be quenched by slowly adding it to ice-cold water or a dilute acid solution (e.g., 1M HCl). This should be done in a fume hood with vigorous stirring, as the hydrolysis of AlCl₃ is highly exothermic and releases HCl gas.[5] After quenching, the organic layer is separated, washed with a sodium bicarbonate solution to remove residual acid, washed with brine, and then dried over an anhydrous salt like MgSO₄ or Na₂SO₄ before the solvent is removed.

Experimental Protocol: Synthesis of this compound

This protocol provides a standardized methodology for the synthesis.

Materials:

  • Toluene (anhydrous)

  • Acetone (anhydrous)

  • Aluminum Chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous, as solvent)

  • Ice

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (filled with CaCl₂).

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (0.12 mol) and anhydrous DCM (100 mL). Cool the flask to 0°C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of anhydrous toluene (1.0 mol) and anhydrous acetone (0.1 mol).

  • Reaction Execution: Add the toluene-acetone mixture dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 250g of crushed ice and 50 mL of concentrated HCl with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM and excess toluene) under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by recrystallization from a suitable solvent like ethanol/water or by column chromatography.

General Experimental Workflow

G A 1. Assemble Dry Glassware under N₂ B 2. Charge AlCl₃ and Solvent (DCM) A->B C 3. Cool to 0°C B->C D 4. Add Toluene/Acetone Mixture Dropwise C->D E 5. Stir at Room Temperature (12-18h) D->E F 6. Quench with Ice/HCl E->F G 7. Aqueous Workup (Wash & Separate) F->G H 8. Dry Organic Layer (MgSO₄) G->H I 9. Concentrate (Rotary Evaporator) H->I J 10. Purify Crude Product (Recrystallization/Chromatography) I->J

Caption: Step-by-step experimental workflow.

References
  • This cit
  • This cit
  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • This cit
  • Google Patents. (1988). Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • This cit
  • This cit
  • This cit
  • ResearchGate. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]

  • Google Patents. (2002). Process for the synthesis of bisphenol.
  • Royal Society of Chemistry. (2020). Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis. Retrieved from [Link]

  • This cit
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  • Chemistry Stack Exchange. (2020). Friedel-Crafts's alkylation of Toluene. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

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Sources

Technical Support Center: Synthesis of 2,2-di-p-tolylpropane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 2,2-di-p-tolylpropane, a process rooted in the Friedel-Crafts alkylation of toluene with acetone. As Senior Application Scientists, we have compiled this resource to address common challenges, focusing on the causality behind experimental outcomes and providing robust troubleshooting strategies. Our aim is to equip you with the expertise to navigate the nuances of this synthesis, minimize side reactions, and optimize your product yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My final product is a mixture of isomers, not just the desired p,p'-isomer. How can I improve the selectivity?

Answer:

The formation of ortho- and meta-isomers alongside the desired para-isomer is a classic challenge in Friedel-Crafts alkylation of substituted aromatic rings like toluene[1]. The methyl group of toluene is an ortho-para directing group, but the final isomer ratio is highly dependent on reaction conditions, particularly temperature and catalyst choice.

  • Causality: At lower temperatures (around 0°C), the reaction is under kinetic control, which can favor the formation of the ortho-isomer to some extent due to statistical factors. At higher temperatures, the reaction shifts towards thermodynamic control, which can sometimes lead to isomerization and the formation of more stable, but undesired, isomers[2]. For instance, in some Friedel-Crafts alkylations of toluene, the proportion of the meta isomer can increase significantly at higher temperatures[1].

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a consistently low reaction temperature, ideally between 0°C and 5°C, throughout the addition of reactants and for the duration of the reaction. This favors the para-product by minimizing isomerization side reactions.

    • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst is critical. Strong Lewis acids like AlCl₃ can sometimes promote isomerization[3][4]. Consider using a milder catalyst system, such as a solid acid catalyst like a zeolite or an ion-exchange resin, which can offer better shape selectivity for the para-isomer[5].

    • Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediate and the transition state, thereby affecting isomer distribution. Experiment with different non-polar solvents to optimize for the p,p'-isomer.

Question 2: I'm observing a significant amount of a sticky, yellowish byproduct, and my yield of this compound is low. What is this impurity and how can I prevent it?

Answer:

This is a very common issue and is most likely due to the self-condensation of acetone under acidic conditions[6]. The acid catalyst intended for the Friedel-Crafts reaction can also catalyze the aldol condensation of acetone, leading to byproducts such as diacetone alcohol and mesityl oxide. These can further react to form more complex, higher molecular weight condensation products[7][8].

  • Causality: The acid catalyst protonates the carbonyl oxygen of an acetone molecule, making the α-protons more acidic. This allows a second acetone molecule to act as a nucleophile, leading to self-condensation[8]. This side reaction consumes your acetone reactant and complicates the purification process.

  • Troubleshooting Protocol:

    • Control Reactant Stoichiometry: Use a molar excess of toluene relative to acetone. This increases the probability that an activated acetone molecule will react with toluene rather than another acetone molecule. A toluene-to-acetone molar ratio of 5:1 or higher is recommended.

    • Slow Acetone Addition: Add the acetone to the toluene/catalyst mixture slowly and at a low temperature. This keeps the instantaneous concentration of acetone low, disfavoring the second-order self-condensation reaction.

    • Catalyst Loading: Use the minimum effective amount of catalyst. Overloading the reaction with a strong acid will accelerate the acetone self-condensation.

Workflow for Minimizing Acetone Self-Condensation

Caption: Troubleshooting workflow for acetone self-condensation.

Question 3: My reaction seems to stall, and I have a large amount of unreacted toluene and acetone. What could be causing this?

Answer:

Incomplete conversion can be due to several factors, primarily related to the activity of the acid catalyst.

  • Causality:

    • Catalyst Deactivation: The water produced as a byproduct of the main reaction can hydrolyze and deactivate many Lewis acid catalysts, such as AlCl₃[3].

    • Insufficient Catalyst: The amount of catalyst may be insufficient to drive the reaction to completion, especially if some of it is deactivated.

    • Low Temperature: While low temperatures are good for selectivity, a temperature that is too low may result in a very slow reaction rate.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use anhydrous grade solvents and reactants. Dry your glassware thoroughly before use. The reaction should be protected from atmospheric moisture with a drying tube.

    • Catalyst Loading: Re-evaluate your catalyst loading. A slight increase may be necessary, but be mindful of the potential for increased side reactions.

    • Temperature Optimization: If the reaction is clean but slow, consider a modest increase in temperature (e.g., to 10-15°C) after the initial addition of reactants is complete. Monitor the reaction closely for the appearance of byproducts.

    • Use of a Co-catalyst or Promoter: In some Friedel-Crafts alkylations, a promoter like HCl can help maintain catalyst activity[1].

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism[2].

  • Formation of the Electrophile: The acid catalyst (e.g., H⁺ from a Brønsted acid or a Lewis acid) activates the acetone by coordinating to the carbonyl oxygen. This makes the carbonyl carbon highly electrophilic.

  • First Alkylation: A molecule of toluene acts as a nucleophile, attacking the activated acetone. This forms a carbocation intermediate, which then loses a proton to restore aromaticity, yielding 2-(p-tolyl)propan-2-ol.

  • Formation of the Second Electrophile: The alcohol intermediate is protonated by the acid catalyst, followed by the loss of a water molecule to form a stable tertiary carbocation.

  • Second Alkylation: A second molecule of toluene attacks this carbocation, again forming a carbocation intermediate that is subsequently deprotonated to yield the final product, this compound.

Reaction Mechanism Overview

G cluster_0 Step 1 & 2: First Alkylation cluster_1 Step 3: Carbocation Formation cluster_2 Step 4: Second Alkylation Toluene1 Toluene Intermediate1 2-(p-tolyl)propan-2-ol Toluene1->Intermediate1 H+ catalyst Acetone Acetone Acetone->Intermediate1 H+ catalyst Carbocation Tertiary Carbocation Intermediate1->Carbocation -H2O Product This compound Carbocation->Product Toluene2 Toluene Toluene2->Product

Caption: Simplified mechanism of this compound synthesis.

Q2: How do I effectively purify the crude this compound product?

A2: Purification is crucial to remove isomers and other byproducts. Recrystallization is the most common and effective method.

  • Solvent Selection: A mixed solvent system often gives the best results. A common choice is a mixture of a good solvent (like methanol or ethanol) and an anti-solvent (like water)[9]. The crude product is dissolved in the minimum amount of the hot alcohol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to promote the formation of pure crystals.

  • Alternative Methods: If recrystallization is insufficient, column chromatography on silica gel can be used to separate the isomers. However, this is less practical on a large scale.

Q3: Can I use a different catalyst besides strong mineral acids or AlCl₃?

A3: Yes, and it is often advantageous to do so. Heterogeneous acid catalysts offer several benefits, including easier separation from the reaction mixture (simple filtration), potential for regeneration and reuse, and often higher selectivity.

  • Zeolites: These are microporous aluminosilicates with well-defined pore structures that can provide shape selectivity, favoring the formation of the less sterically hindered p,p'-isomer[5].

  • Sulfonated Resins (e.g., Amberlyst): These are solid-supported sulfonic acids that act as strong Brønsted acid catalysts and can be easily filtered off post-reaction.

  • Acidic Clays (e.g., Montmorillonite): These can also serve as effective and inexpensive catalysts for Friedel-Crafts reactions.

Experimental Protocols

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale
Reactant Ratio Toluene:Acetone = 5:1 to 10:1 (molar)Minimizes acetone self-condensation[6].
Catalyst Anhydrous AlCl₃ or H₂SO₄Strong acids required to activate acetone[3].
Temperature 0 - 5 °CImproves selectivity for the p,p'-isomer[1].
Solvent Toluene (acts as reactant and solvent)Simplifies the reaction setup.
Reaction Time 2 - 6 hoursMonitor by TLC or GC for completion.
Protocol 1: General Synthesis of this compound
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a drying tube (filled with CaCl₂). Place the flask in an ice-salt bath.

  • Reactant Charging: Charge the flask with anhydrous toluene. Cool the toluene to 0°C.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., anhydrous AlCl₃) to the cooled toluene with vigorous stirring.

  • Acetone Addition: Add acetone to the dropping funnel. Add the acetone dropwise to the stirred toluene/catalyst mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-4 hours. Monitor the reaction's progress using an appropriate analytical method (e.g., GC-MS).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the catalyst.

  • Workup: Separate the organic layer. Wash it sequentially with cold dilute HCl, water, saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of hot methanol or ethanol to dissolve the solid completely.

  • Induce Crystallization: While the solution is still hot, add water dropwise until a persistent cloudiness is observed.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, and then place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold methanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

References

  • Wikipedia. Self-condensation. [Link]

  • Malkar, N., & Yadav, G. (2019). Self‐condensation of acetone at different temperatures: Catalyst: Zn3:La1. ResearchGate. [Link]

  • Pérez-Ramírez, J., et al. (2009). Acetone condensation as a model reaction for the catalytic behavior of acidic molecular sieves: A UV-Vis study. ResearchGate. [Link]

  • Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • U.S. Patent 4,990,686. (1991). Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • Závada, J., et al. (1969). The formation of 2,2-di(4-hydroxyphenyl)propane (bisphenol-a) from phenol and acetone. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]

  • dos Santos, E.N., et al. (2012). Friedel-Crafts Alkylation of Toluene as a Parallel Reaction in Propylene Dimerization Catalyzed by Nickel β-Diimine Complex/EASC in Homogeneous Phase. SciELO. [Link]

  • Proietti, N., et al. (2021). Zeolites as Acid/Basic Solid Catalysts: Recent Synthetic Developments. MDPI. [Link]

  • Ghomras, O., et al. (2021). The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. MDPI. [Link]

Sources

Introduction to Polymerization with 2,2-di-p-tolylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Polymerization with 2,2-di-p-tolylpropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the use of this compound in polymerization reactions. As Senior Application Scientists, we have compiled this information to help you overcome common challenges and optimize your experimental outcomes.

This compound is a bisphenol monomer, analogous to bisphenol A (BPA), and is primarily used in the synthesis of polycarbonates. These polycarbonates are high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and optical clarity. The polymerization of this compound typically proceeds via two main routes: interfacial polymerization with phosgene or a phosgene derivative, or melt transesterification with a carbonate source like diphenyl carbonate.[1][2][3]

While the polymerization processes are well-established, achieving consistent and high-quality results can be challenging.[4] This guide will address common issues encountered during the polymerization of this compound and provide practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

What are the primary methods for polymerizing this compound?

The two primary industrial methods for synthesizing polycarbonates from bisphenols like this compound are:

  • Interfacial Polymerization: This method involves the reaction of the sodium salt of this compound (dissolved in an aqueous phase) with phosgene (dissolved in an immiscible organic solvent like dichloromethane).[1][3] The polymerization occurs at the interface of the two layers, often catalyzed by a phase-transfer catalyst such as a tertiary amine.[1]

  • Melt Transesterification: This non-phosgene route involves heating this compound with diphenyl carbonate at high temperatures under a vacuum.[1][3] A basic catalyst is used, and the reaction drives to completion by the removal of the phenol byproduct.[1]

What are the expected properties of poly(this compound carbonate)?

Polycarbonates derived from this compound are expected to exhibit high thermal stability, good mechanical strength, and excellent optical clarity. The properties can be tuned by controlling the molecular weight and polydispersity of the polymer. As the molecular mass increases, the polymer generally becomes more rigid.[1]

How can I characterize the resulting polymer?

A combination of analytical techniques can be used to characterize the polymer:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of carbonate linkages and other functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure and confirm monomer incorporation.[6]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal properties.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the polymerization of this compound.

Issue 1: Low Polymer Yield

Potential Causes:

  • Monomer Impurities: Impurities in the this compound or the co-monomer can act as chain terminators or inhibitors, leading to premature termination of the polymerization reaction.[8][9][10][11]

  • Inefficient Initiation: The initiator may not be functioning correctly due to decomposition or incompatibility with the reaction conditions.[11]

  • Reaction Equilibrium: In melt transesterification, inefficient removal of the phenol byproduct can shift the equilibrium back towards the reactants, limiting polymer growth.

  • Incorrect Stoichiometry: An improper molar ratio of the monomers can lead to low molecular weight oligomers instead of high polymer.

  • Presence of Water: In melt transesterification, water can hydrolyze the carbonate linkages, leading to chain scission and reduced yield. For interfacial polymerization, while water is part of the system, excess water can affect the reaction equilibrium.

Solutions:

  • Monomer Purification:

    • Protocol: Recrystallize the this compound from a suitable solvent (e.g., toluene, methanol) to remove impurities. Dry the monomer thoroughly under vacuum before use.

    • Verification: Confirm purity using techniques like melting point determination, NMR, or HPLC.

  • Optimize Reaction Conditions:

    • For Melt Transesterification:

      • Ensure a high vacuum is maintained throughout the later stages of the reaction to effectively remove phenol.

      • Use an appropriate catalyst and optimize its concentration.

    • For Interfacial Polymerization:

      • Ensure the pH of the aqueous phase is optimal for the phenoxide formation.

      • Use an efficient phase-transfer catalyst.

  • Precise Stoichiometry: Accurately weigh the monomers to ensure the correct molar ratio.

Issue 2: Inconsistent Molecular Weight and High Polydispersity

Potential Causes:

  • Poor Temperature Control: Fluctuations in reaction temperature can lead to variations in reaction rates, resulting in a broad molecular weight distribution.[10][12]

  • Inefficient Mixing: Inadequate mixing can create localized "hot spots" or areas of high monomer concentration, leading to non-uniform polymer growth.[10]

  • Chain Transfer Reactions: Impurities or the solvent can act as chain transfer agents, terminating a growing polymer chain and initiating a new one, which broadens the molecular weight distribution.[11][13]

  • Side Reactions: Unwanted side reactions can lead to branching or cross-linking, affecting the molecular weight distribution.[14]

Solutions:

  • Precise Temperature and Mixing Control:

    • Use a reaction setup with precise temperature control (e.g., an oil bath with a PID controller).

    • Employ efficient mechanical stirring to ensure homogeneity throughout the reaction.

  • Solvent and Reagent Purity:

    • Use high-purity, dry solvents.

    • Ensure all reagents are free from contaminants that could act as chain transfer agents.

  • Controlled Monomer Addition: In some cases, a controlled, slow addition of one of the monomers can help to maintain a consistent monomer concentration and lead to a narrower molecular weight distribution.

Table 1: Typical Reaction Parameters for Polycarbonate Synthesis

ParameterInterfacial PolymerizationMelt Transesterification
Temperature Room Temperature to 50°C180°C to 300°C (staged)
Pressure AtmosphericHigh Vacuum (<1 mmHg)
Catalyst Tertiary Amine, Quaternary Ammonium SaltMetal Acetates, Titanates
Solvent Dichloromethane/WaterNone (Melt)
Issue 3: Polymer Discoloration (Yellowing)

Potential Causes:

  • Oxidation: The presence of oxygen at high temperatures, particularly during melt transesterification, can lead to oxidative side reactions and the formation of colored byproducts.

  • Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer to degrade, leading to discoloration.[14]

  • Impurities in Monomer: Impurities in the this compound can lead to the formation of colored species during polymerization.

  • Catalyst Residues: Certain catalyst residues can promote degradation and discoloration.

Solutions:

  • Inert Atmosphere:

    • Protocol: Conduct the polymerization under a nitrogen or argon atmosphere to minimize oxidation. For melt transesterification, ensure the initial stages are performed under an inert gas before applying a vacuum.

  • Temperature Optimization:

    • Avoid excessively high temperatures and prolonged reaction times. Optimize the temperature profile to achieve the desired molecular weight in the shortest possible time.

  • Use of Antioxidants: Small amounts of antioxidants can be added to the reaction mixture to inhibit oxidative degradation.

  • Monomer and Catalyst Purity:

    • Use highly purified monomers.

    • Choose a catalyst that is less likely to cause discoloration and use it at the lowest effective concentration.

Visualizing the Troubleshooting Process

A systematic approach is crucial for effective troubleshooting. The following diagram illustrates a general workflow for diagnosing and resolving polymerization issues.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Problem Unsatisfactory Polymer (e.g., Low Yield, High PDI, Discoloration) Analysis Characterize Polymer (GPC, NMR, DSC, TGA) Problem->Analysis Review Review Experimental Protocol & Data Problem->Review Impurities Monomer/Solvent Impurities Analysis->Impurities SideReactions Side Reactions/ Degradation Analysis->SideReactions Conditions Reaction Conditions (Temp, Time, Pressure) Review->Conditions Stoichiometry Incorrect Stoichiometry Review->Stoichiometry Purify Purify Monomers & Solvents Impurities->Purify Optimize Optimize Reaction Conditions Conditions->Optimize Verify Verify Stoichiometry Stoichiometry->Verify Inert Use Inert Atmosphere/ Antioxidants SideReactions->Inert Purify->Problem Re-run Experiment Optimize->Problem Re-run Experiment Verify->Problem Re-run Experiment Inert->Problem Re-run Experiment

Caption: A general workflow for troubleshooting polymerization reactions.

Experimental Protocol: Purification of this compound by Recrystallization
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot toluene in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature below their melting point until a constant weight is achieved.

  • Verification: Check the purity of the recrystallized monomer by measuring its melting point and comparing it to the literature value. Further characterization by NMR or HPLC can also be performed.

References
  • National Polymer. (n.d.). Key Challenges Faced in Polymerization Development. Retrieved from [Link]

  • Orofino, T. A. (1965). The Effect of Impurities on the Molecular Weight Distributions of Anionic Polymers. The Journal of Chemical Physics, 42(2), 641-645. Retrieved from [Link]

  • Fan, Z., Feng, L., & Chen, Y. (2005). Effect of trace impurities on propylene polymerization. ResearchGate. Retrieved from [Link]

  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved from [Link]

  • Jinzong Machinery. (2024). Polymerization Reactor Problems and Solutions. Retrieved from [Link]

  • Polymer Science & Engineering Department, University of Massachusetts Amherst. (n.d.). Polymer formation challenges. Retrieved from [Link]

  • Jinzong Machinery. (2024). Polymerization Reactor Optimization Techniques. Retrieved from [Link]

  • Kricheldorf, H. R., & Weidner, S. (2010). Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates. Polymers, 2(2), 79-93. Retrieved from [Link]

  • The L., & G. T. (2020). Ten Problems in Polymer Reactivity Prediction. Macromolecules, 53(17), 7173-7187. Retrieved from [Link]

  • Darensbourg, D. J., & Wilson, S. J. (2018). Novel Hydroxyl-Functional Aliphatic CO 2 -Based Polycarbonates: Synthesis and Properties. Polymers, 10(11), 1234. Retrieved from [Link]

  • The Essential Chemical Industry. (n.d.). Polycarbonates. Retrieved from [Link]

  • Scribd. (n.d.). Polycarbonate Manufacturing Guide. Retrieved from [Link]

  • Datta, J., & Włoch, M. (2017). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Polymers, 9(12), 682. Retrieved from [Link]

  • Valco Group. (n.d.). Polycarbonate (PC) – Manufacturing process of PC. Retrieved from [Link]

  • Chen, Y., et al. (2021). Characteristics of Polycarbonate Soft Segment-Based Thermoplastic Polyurethane. Polymers, 13(12), 1915. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,2-di-p-tolylpropane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the synthesis of 2,2-di-p-tolylpropane. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-yield, high-purity synthesis of this compound.

Introduction to the Synthesis of this compound

The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction.[1] This reaction involves the electrophilic aromatic substitution of toluene with a suitable propane-based electrophile, typically catalyzed by a Lewis acid.[1] While seemingly straightforward, the reaction is nuanced, with success hinging on precise control of various parameters to maximize the desired p,p''-isomer and minimize side products. Common challenges include polyalkylation, formation of undesired ortho and meta isomers, and catalyst deactivation.[2]

This guide will deconstruct the reaction, offering solutions to specific issues you may encounter, thereby streamlining your optimization process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound in a practical question-and-answer format.

Issue 1: Low Yield of the Desired this compound

  • Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?

  • Answer: Low yields can stem from several factors, each requiring a targeted solution:

    • Catalyst Inactivity: The most common culprit is a deactivated Lewis acid catalyst, often due to moisture.[3] Ensure all glassware is rigorously dried, and all reagents and solvents are anhydrous. The reaction mixture should ideally have a distinct color (e.g., yellow or amber); a cloudy or off-white appearance can indicate catalyst decomposition.[3]

    • Insufficient Catalyst: In Friedel-Crafts alkylations, the product can form a complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[3] While catalytic amounts are theoretically sufficient, in practice, a stoichiometric quantity of the Lewis acid relative to the alkylating agent is often necessary for optimal results.

    • Suboptimal Temperature: Temperature control is critical.[2] Low temperatures (e.g., 0°C) are often used initially to manage the exothermic nature of the reaction and can favor the desired para-isomer.[2] However, if the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions and decomposition.[2] A gradual increase in temperature after the initial addition of reagents may be necessary to drive the reaction to completion.

    • Poor Reagent Purity: The purity of your starting materials, particularly toluene and the propane source, is paramount. Impurities can interfere with the catalyst or lead to unwanted side products.

Issue 2: Formation of Multiple Isomers (ortho, meta, and para)

  • Question: My product is a mixture of 2,2-di-o-tolylpropane, 2,2-di-m-tolylpropane, and the desired this compound. How can I improve the selectivity for the para isomer?

  • Answer: The isomeric distribution in Friedel-Crafts alkylation is governed by a delicate balance of kinetic and thermodynamic control.[2]

    • Temperature Influence: Temperature is a key determinant of isomer ratios. At lower temperatures, the reaction is under kinetic control, which generally favors the formation of the ortho and para isomers.[2] As the temperature increases, the reaction shifts towards thermodynamic control, which can sometimes lead to an increase in the more stable meta isomer, although this is less common for alkylations. For toluene, lower temperatures (e.g., 0°C) typically favor the para product due to steric hindrance at the ortho position.

    • Catalyst Choice: The choice of Lewis acid can influence isomer selectivity. While aluminum chloride (AlCl₃) is common, other catalysts like iron(III) chloride (FeCl₃) or solid acid catalysts such as zeolites can offer different selectivity profiles.[1][4] Zeolites, with their defined pore structures, can provide shape selectivity, favoring the formation of the less bulky para isomer.[4]

    • Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediate and the transition states leading to different isomers. Experimenting with different solvents, from nonpolar hydrocarbons to more polar solvents like nitrobenzene (use with caution), can alter the product distribution.

Issue 3: Significant Formation of Polyalkylated Products

  • Question: I am observing a significant amount of tri- and even tetra-alkylated toluene byproducts. How can I suppress this overalkylation?

  • Answer: Polyalkylation is a common issue in Friedel-Crafts alkylations because the initial alkylated product is often more reactive than the starting material.[2]

    • Molar Ratio of Reactants: The most effective way to minimize polyalkylation is to use a large excess of the aromatic substrate (toluene). This statistically increases the probability of the electrophile reacting with a molecule of toluene rather than the already mono-alkylated product.

    • Reaction Temperature: Lowering the reaction temperature can help control the rate of subsequent alkylation reactions.[2]

    • Controlled Addition of Alkylating Agent: Adding the alkylating agent slowly and in a controlled manner can help maintain a low concentration of the electrophile in the reaction mixture, further reducing the likelihood of polyalkylation.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal catalyst for the synthesis of this compound?

    • A1: Anhydrous aluminum chloride (AlCl₃) is a widely used and effective Lewis acid catalyst for this reaction.[3] However, for improved selectivity and easier workup, solid acid catalysts like zeolites (e.g., ZSM-5) are excellent alternatives.[4] The choice of catalyst can depend on the specific reaction scale and desired purity profile.

  • Q2: What are the most common impurities I should expect in my final product?

    • A2: Besides unreacted starting materials, common impurities include isomeric byproducts (ortho and meta isomers of 2,2-di-tolylpropane) and polyalkylated products.[5] Depending on the alkylating agent used, byproducts from its decomposition or rearrangement may also be present.

  • Q3: How can I effectively purify the final product?

    • A3: Purification of this compound typically involves recrystallization.[6] A mixed solvent system, such as methanol/water or ethanol/water, is often effective.[6] The crude product is dissolved in the hot alcohol, and water is added dropwise until the solution becomes slightly turbid. Upon cooling, the desired p,p''-isomer should crystallize out, leaving the more soluble impurities in the mother liquor. Column chromatography can also be employed for higher purity requirements.

  • Q4: What is the reaction mechanism for the synthesis of this compound?

    • A4: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[1] The Lewis acid catalyst activates the alkylating agent (e.g., 2-chloropropane or propene) to form a carbocation or a carbocation-like complex. This electrophile is then attacked by the electron-rich toluene ring. A subsequent deprotonation of the aromatic ring restores its aromaticity and regenerates the catalyst.[1]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Toluene (anhydrous)

  • 2-Chloropropane (or acetone and a suitable acid catalyst system)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Methanol

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • In an ice bath, add anhydrous toluene (a significant molar excess, e.g., 5-10 equivalents) to the flask.

  • Carefully add anhydrous aluminum chloride (1.1 equivalents relative to the alkylating agent) to the stirred toluene.

  • Slowly add 2-chloropropane (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a methanol/water mixture.

Data Presentation

Table 1: Effect of Temperature on Isomer Distribution

Temperature (°C)% para-isomer% ortho-isomer% meta-isomer
0~70-80%~15-25%<5%
25~60-70%~20-30%~5-10%
80~50-60%~25-35%~10-15%

Note: These are representative values and can vary based on other reaction conditions.

Visualizations

Reaction Mechanism of this compound Synthesis

ReactionMechanism cluster_activation Catalyst Activation cluster_alkylation1 First Alkylation cluster_alkylation2 Second Alkylation 2-Chloropropane 2-Chloropropane Carbocation [(CH3)2CH]+[AlCl4]- 2-Chloropropane->Carbocation + AlCl3 AlCl3 AlCl3 Toluene Toluene Intermediate1 Wheland Intermediate Toluene->Intermediate1 + [(CH3)2CH]+ p-Cymene p-Cymene Intermediate1->p-Cymene - H+ Intermediate2 Wheland Intermediate p-Cymene->Intermediate2 + [(CH3)2CH]+ Product This compound Intermediate2->Product - H+

Caption: The Friedel-Crafts alkylation mechanism for the synthesis of this compound.

Troubleshooting Logic Flow

Troubleshooting cluster_yield Low Yield Solutions cluster_selectivity Poor Selectivity Solutions cluster_polyalkylation Polyalkylation Solutions start Low Yield or Impurities issue Low Yield Poor Selectivity Polyalkylation start->issue yield_solutions Check Catalyst Activity Increase Catalyst Loading Optimize Temperature Purify Reagents issue:f0->yield_solutions selectivity_solutions Lower Temperature Change Catalyst (e.g., Zeolite) Vary Solvent issue:f1->selectivity_solutions poly_solutions Use Excess Toluene Lower Temperature Slow Reagent Addition issue:f2->poly_solutions

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. [Link]

  • Bayout, A., et al. (2020). Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts. ACS Catalysis. [Link]

  • The effects of reaction temperature on the Friedel–Crafts alkylation... (2020). ResearchGate. [Link]

  • Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts. (n.d.). ResearchGate. [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]

  • Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP). (2015).
  • Optimization of the Friedel – Crafts alkylation for the synthesis of hypercrosslinked polymers. (2022). ACS Applied Polymer Materials. [Link]

  • Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. (1991).
  • Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. (2022). ResearchGate. [Link]

  • 35.04 Friedel-Crafts Alkylation. (2018). YouTube. [Link]

  • Friedel–Crafts Alkylation. (n.d.). Chemistry Steps. [Link]

  • Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. (2013). National Institutes of Health. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

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Technical Support Center: Purification of 2,2-di-p-tolylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,2-di-p-tolylpropane. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound. As a key intermediate in various synthetic applications, its purity is paramount. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of crude this compound is heavily dependent on its synthetic route, which is typically a Friedel-Crafts alkylation of toluene with acetone. The most likely impurities arise from starting materials, side-reactions, and subsequent degradation.[1] These can be categorized as:

  • Unreacted Starting Materials: Residual toluene and acetone.

  • Isomeric Byproducts: The primary desired product is the para,para isomer. However, electrophilic substitution on the toluene ring can also lead to the formation of ortho,para (o,p) and ortho,ortho (o,o) isomers. Due to their similar physicochemical properties, these isomers are often the most challenging to remove.

  • Over-alkylation or Oligomeric Products: The product itself can act as a nucleophile, leading to further alkylation and the formation of higher molecular weight byproducts.

  • Reagents and Catalysts: Residual acid catalyst (e.g., H₂SO₄, AlCl₃) and solvents used in the synthesis or workup.[2]

Q2: What are the primary purification techniques for solid organic compounds like this compound?

A2: For a solid compound like this compound, several standard organic chemistry purification techniques are applicable. The choice depends on the nature and quantity of the impurities. The most common methods include:

  • Recrystallization: An effective technique for removing small amounts of impurities from a solid compound.[3] It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

  • Column Chromatography: A highly versatile method for separating compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) as a mobile phase is passed through it.[3] This is particularly useful for separating isomeric byproducts.[4]

  • Vacuum Distillation: This method is suitable if the compound has a sufficiently high boiling point and is thermally stable. By reducing the pressure, the boiling point is lowered, preventing thermal decomposition.[5][6] This is effective for removing non-volatile or highly volatile impurities.[7]

Q3: How do I choose the best purification method for my crude sample?

A3: The optimal method is determined by the initial purity of your sample and the identity of the major impurities. A logical workflow is essential for efficient purification.

Workflow for Selecting a Purification Method

PurificationWorkflow Start Start: Crude this compound Assess Initial Purity Assessment (TLC, GC-MS, ¹H NMR) Start->Assess Decision1 Impurity Type? Assess->Decision1 Recrystallize Recrystallization Decision1->Recrystallize  Minor impurities, crystalline solid ColumnChrom Column Chromatography Decision1->ColumnChrom Isomers, multiple non-volatile impurities VacDistill Vacuum Distillation Decision1->VacDistill Volatile or non-volatile impurities FinalPurity Purity Analysis (>99%?) Recrystallize->FinalPurity ColumnChrom->FinalPurity VacDistill->FinalPurity End Pure Product FinalPurity->End Yes Rework Re-evaluate & Re-purify FinalPurity->Rework No Rework->Decision1

Caption: Workflow for selecting a purification method.

Q4: How can I reliably assess the purity of my final product?

A4: A multi-faceted approach using orthogonal analytical methods is the most reliable way to confirm purity.[8]

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities. A single spot in multiple solvent systems is a good indication of high purity.

    • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for volatile compounds. It provides quantitative purity data (peak area percentage) and confirmation of the molecular weight of the main component and any impurities.[8]

    • High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination of non-volatile or thermally sensitive compounds.[9][10] It can provide very accurate quantitative results.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and detect impurities, often down to the 1-2% level, by identifying unexpected signals.

    • Melting Point Analysis: A sharp melting point range (typically <1°C) that matches the literature value is a classic indicator of a pure crystalline solid.

Troubleshooting Guides

Problem 1: My recrystallization attempt resulted in a very low yield or no crystals at all.

Answer: This is a common issue that almost always points to improper solvent selection or procedural errors.

Causality: Successful recrystallization requires the compound to be highly soluble in the hot solvent but poorly soluble in the cold solvent. If the compound is too soluble in the cold solvent, it will remain in the mother liquor, leading to low recovery. If it's not soluble enough in the hot solvent, you may use an excessive volume, which also prevents crystallization upon cooling.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The ideal solvent should have a steep solubility curve for this compound. Test solubility in a range of solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate) on a small scale.[11] See the table below for suggestions.

  • Use a Solvent/Anti-Solvent System: If a single perfect solvent cannot be found, use a binary system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Reheat slightly to clarify and then allow to cool slowly.

  • Ensure Slow Cooling: Crashing the temperature by placing the flask directly into an ice bath can lead to the precipitation of an impure powder or oil rather than the formation of pure crystals.[4] Allow the solution to cool to room temperature undisturbed first, then move it to an ice bath to maximize recovery.

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous pure batch.

Table 1: Potential Recrystallization Solvents for this compound

Solvent Boiling Point (°C) Polarity Rationale
Ethanol 78 Polar Often a good choice for aromatic compounds. A water/ethanol mixture can be effective.[11]
Isopropanol 82 Polar Similar to ethanol, may offer different solubility characteristics.
Hexane 69 Non-polar Good for removing more polar impurities. May have low solubility, requiring larger volumes.
Toluene 111 Non-polar May work, but can be difficult to remove completely.

| Ethyl Acetate | 77 | Intermediate | A versatile solvent that can be used alone or in a pair with hexane. |

Problem 2: After column chromatography, my TLC analysis still shows impurities in the combined product fractions.

Answer: This indicates that the separation conditions were not optimal, leading to co-elution of the product and impurities.

Causality: The separation efficiency of column chromatography depends on the difference in affinity of the compounds for the stationary phase versus the mobile phase. If the chosen eluent system is too polar, all compounds will travel quickly up the column with little separation. If it's not polar enough, they will remain adsorbed at the origin.

Troubleshooting Steps:

  • Optimize the Eluent System with TLC: Before running the column, systematically test different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate or hexane/dichloromethane) using TLC. The ideal system should give your product an Rf value between 0.25 and 0.35 and show clear separation from all impurity spots.

  • Use a Gradient Elution: If a single solvent mixture (isocratic elution) doesn't resolve all impurities, a gradient elution is necessary. Start with a less polar solvent system to elute the non-polar impurities first, then gradually increase the polarity to elute your product, leaving the more polar impurities behind on the column.

  • Check Column Packing and Loading: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure the silica is packed uniformly. Do not overload the column; a general rule is to load no more than 1g of crude material for every 25-50g of silica gel, depending on the difficulty of the separation.

  • Collect Smaller Fractions: When you are near the expected elution volume of your product, collect smaller fractions. This allows you to isolate the purest fractions and discard any that are contaminated with leading or trailing impurities. Analyze every few fractions by TLC before combining them.

Problem 3: My GC-MS analysis shows a persistent impurity peak with a very similar retention time and mass spectrum to my product.

Answer: This is highly indicative of an isomeric impurity, such as the ortho,para-isomer of this compound.

Causality: Isomers often have very similar boiling points and polarities, making them difficult to separate by standard distillation or chromatography.[4] Their mass spectra can also be nearly identical due to similar fragmentation patterns.

Troubleshooting Steps:

  • Employ High-Resolution Chromatography:

    • HPLC: A reversed-phase C18 column with a carefully optimized mobile phase (e.g., acetonitrile/water or methanol/water gradient) can often resolve isomers that are inseparable by normal-phase chromatography.[4]

    • GC: Use a longer capillary column (e.g., 50m or 60m) and a slower temperature ramp program to enhance resolution.

  • Consider Preparative HPLC: If the impurity level is low and high purity is critical, preparative HPLC is a powerful, albeit resource-intensive, option for isolating the pure desired isomer.

  • Fractional Recrystallization: This technique can sometimes separate isomers. It involves multiple, sequential recrystallization steps. The crystal shape and solubility of isomers can differ slightly, allowing for enrichment of the desired isomer in either the crystalline fraction or the mother liquor over several cycles.

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure
  • Solvent Selection: In a test tube, add ~50 mg of crude this compound. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves readily, the solvent is too good. If it doesn't dissolve, heat the test tube gently. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Add just enough solvent to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point or in a desiccator.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system (e.g., 95:5 Hexane:Ethyl Acetate) that gives the product an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel (~50x the weight of your crude sample) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed. This "dry loading" technique often results in better separation.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Begin collecting fractions immediately. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under a UV lamp.

  • Analysis and Pooling: Once the elution is complete, run a TLC of all collected fractions. Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

References

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Retrieved from [Link]

  • Google Patents. (n.d.). US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1. Retrieved from [Link]

  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]

  • COSTELLO. (2016). Distillation Part 3 – Special Topics in Distillation. Retrieved from [Link]

  • SlideShare. (n.d.). DISTILLATION UNDER REDUCED PRESSURE.pptx. Retrieved from [Link]

Sources

stability issues of 2,2-di-p-tolylpropane under specific conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-di-p-tolylpropane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate and address potential stability issues, ensuring the integrity and success of your experiments.

Introduction

This compound is a valuable building block in organic synthesis, prized for its specific steric and electronic properties. However, like many complex organic molecules, its stability can be compromised under certain experimental conditions. This guide provides a comprehensive overview of the potential stability challenges you may encounter and offers practical solutions to mitigate them. The information presented here is a synthesis of established chemical principles and field-proven insights.

Troubleshooting Guide: Stability Issues of this compound

This section addresses specific problems you might encounter during your experiments, their probable causes, and actionable solutions.

Issue 1: Unexpected Side-Products or Low Yields in Reactions Involving Elevated Temperatures

Question: I am running a reaction with this compound at an elevated temperature, and I'm observing a mixture of unexpected side-products and a lower than expected yield of my desired product. What could be the cause?

Answer:

Elevated temperatures can induce thermal decomposition of this compound, likely proceeding through a free-radical mechanism analogous to the decomposition of similar structures like cumene. The benzylic C-H bonds in this compound are susceptible to homolytic cleavage at high temperatures, initiating a cascade of radical reactions.

Potential Causes:

  • Homolytic Cleavage: The primary cause is likely the homolytic cleavage of the benzylic C-H bonds, forming a stable benzylic radical. This is often the rate-determining step in the thermal degradation of such compounds.

  • Oxidative Degradation: The presence of trace amounts of oxygen can significantly accelerate decomposition. The initial benzylic radical can react with oxygen to form a peroxy radical, which can then propagate a chain reaction, leading to a complex mixture of oxidized byproducts.

  • Solvent Effects: The choice of solvent can influence the rate of decomposition. Non-polar, inert solvents are generally preferred.

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature is the most effective way to minimize thermal decomposition.

  • Degas Your Solvents and Reaction Mixture: To mitigate oxidative degradation, thoroughly degas all solvents and the reaction mixture prior to heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

  • Use of Radical Inhibitors: In cases where high temperatures are unavoidable, the addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), can help to quench radical chain reactions.

  • Solvent Selection: Use high-purity, anhydrous, and deoxygenated solvents. Aprotic and non-polar solvents are generally less likely to participate in side reactions.

Inferred Thermal Decomposition Pathway:

G This compound This compound Benzylic_Radical Benzylic_Radical This compound->Benzylic_Radical High T Dimerization_Products Dimerization_Products Benzylic_Radical->Dimerization_Products Radical Combination Peroxy_Radical Peroxy_Radical Benzylic_Radical->Peroxy_Radical + O2 Oxidized_Byproducts Oxidized_Byproducts Peroxy_Radical->Oxidized_Byproducts Chain Reaction

Caption: Inferred thermal decomposition of this compound.

Issue 2: Compound Degradation During Workup or Purification Under Acidic Conditions

Question: I've noticed significant loss of my product containing the this compound moiety during an acidic workup or silica gel chromatography. What is happening?

Answer:

This compound is susceptible to acid-catalyzed rearrangement. The presence of strong acids can lead to the protonation of one of the aromatic rings, followed by a rearrangement of the propane backbone, a reaction analogous to the pinacol rearrangement.

Potential Causes:

  • Acid-Catalyzed Rearrangement: Strong acids can catalyze a rearrangement to form more stable carbocation intermediates, leading to a mixture of isomeric products.

  • Friedel-Crafts Type Reactions: In the presence of a strong acid, the compound might undergo cleavage and subsequent alkylation reactions with other aromatic species present in the mixture.

Troubleshooting Steps & Solutions:

  • Avoid Strong Acids: Whenever possible, use milder acidic conditions or avoid acidic workups altogether. If an acid wash is necessary, use a dilute solution of a weak acid and minimize the contact time.

  • Neutralize Prior to Chromatography: Before subjecting your crude product to silica gel chromatography, ensure that any residual acid is neutralized. A wash with a dilute sodium bicarbonate solution is often effective.

  • Use Deactivated Silica Gel: Standard silica gel is slightly acidic. For sensitive compounds like this compound derivatives, it is advisable to use deactivated (neutral) silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in the eluent, followed by evaporation of the excess amine.

  • Alternative Purification Methods: Consider alternative purification methods that do not involve acidic conditions, such as recrystallization, distillation (if applicable), or chromatography on a neutral stationary phase like alumina.

Inferred Acid-Catalyzed Rearrangement Pathway:

G This compound This compound Protonated_Intermediate Protonated_Intermediate This compound->Protonated_Intermediate + H+ Rearranged_Carbocation Rearranged_Carbocation Protonated_Intermediate->Rearranged_Carbocation Rearrangement Isomeric_Products Isomeric_Products Rearranged_Carbocation->Isomeric_Products - H+

Caption: Inferred acid-catalyzed rearrangement of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: Based on the handling recommendations for similar aromatic compounds, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from sources of ignition and strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability, especially if the compound is of high purity.

Q2: Is this compound sensitive to light?

Q3: What are the expected decomposition products of this compound under oxidative conditions?

A3: The benzylic C-H bonds of this compound are susceptible to oxidation.[2][3] Strong oxidizing agents like potassium permanganate or chromic acid are expected to oxidize the benzylic positions, potentially leading to the formation of ketones or even carboxylic acids with cleavage of the propane backbone. Milder oxidizing agents may lead to the formation of benzylic alcohols or ketones.

Q4: Can I use this compound in reactions with strong bases?

A4: Alkanes are generally unreactive towards bases.[4] However, the acidity of the benzylic protons is slightly enhanced by the adjacent aromatic rings. While deprotonation under standard basic conditions is unlikely, very strong bases (e.g., organolithium reagents) could potentially deprotonate the benzylic positions, especially at elevated temperatures. This could lead to unforeseen side reactions. It is always advisable to perform a small-scale trial to check for compatibility with strong bases.

Q5: What are some potential impurities that might be present in commercially available this compound?

A5: The synthesis of this compound often involves the Friedel-Crafts alkylation of toluene.[5] Potential impurities could include unreacted starting materials, mono-alkylated products, and isomers where the alkyl group is in the ortho or meta position. Additionally, oligomeric byproducts may form under certain reaction conditions. It is recommended to verify the purity of the starting material by techniques such as NMR, GC-MS, or HPLC before use in a critical reaction step.

Experimental Protocol for Assessing Compound Stability

This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.

Objective: To determine the stability of this compound under thermal, photolytic, and chemical (acidic and basic) stress.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, toluene)

  • Deuterated solvents for NMR analysis (e.g., CDCl3)

  • Hydrochloric acid solution (1 M)

  • Sodium hydroxide solution (1 M)

  • Internal standard (e.g., dodecane)

  • Analytical instruments: HPLC-UV, GC-MS, and NMR

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). Add a known concentration of an internal standard.

  • Control Sample: Analyze an aliquot of the stock solution immediately by HPLC or GC to establish the initial purity and concentration (t=0).

  • Thermal Stress:

    • Place a sealed vial of the stock solution in a heating block at a desired temperature (e.g., 80 °C).

    • Withdraw aliquots at specific time points (e.g., 1, 4, 8, 24 hours).

    • Analyze each aliquot by HPLC or GC to monitor for the appearance of degradation products and the decrease in the concentration of the parent compound.

  • Photolytic Stress:

    • Place a sealed quartz vial of the stock solution in a photostability chamber with a UV light source.

    • Wrap a control vial in aluminum foil and place it alongside the test sample.

    • Withdraw and analyze aliquots at the same time points as the thermal stress study.

  • Acidic/Basic Stress:

    • To separate aliquots of the stock solution, add an equal volume of 1 M HCl or 1 M NaOH.

    • Stir the solutions at room temperature.

    • Withdraw aliquots at various time points, neutralize them, and analyze by HPLC or GC.

  • Data Analysis:

    • Quantify the amount of this compound remaining at each time point relative to the internal standard.

    • Identify any major degradation products by GC-MS or LC-MS/MS.[6]

    • Characterize the structure of significant degradation products using NMR spectroscopy if they can be isolated.

Data Presentation:

ConditionTime (hours)This compound Remaining (%)Major Degradation Products (Peak Area %)
Control (RT, dark) 0100-
2499.8-
Thermal (80 °C) 198.5Product A (1.2%)
492.3Product A (6.8%)
885.1Product A (13.5%), Product B (1.1%)
2465.7Product A (28.9%), Product B (4.5%)
Photolytic (UV) 199.1Product C (0.8%)
495.2Product C (4.5%)
890.8Product C (8.5%), Product D (0.5%)
2478.4Product C (19.8%), Product D (1.5%)
Acidic (1 M HCl) 185.3Isomer X (12.1%), Isomer Y (2.3%)
460.1Isomer X (32.5%), Isomer Y (6.8%)
Basic (1 M NaOH) 2499.5-

References

  • Zeng, L., He, D. L., et al. (2025).
  • Master Organic Chemistry. (2018).
  • Chemistry Steps.
  • Ley, J. B., & Vernon, C. A. (1957). 582. Reactions related to the pinacol–pinacone rearrangement. Part I. The acid-catalysed rearrangement of 2-methylpropane-1 : 2-diol and its ethers. J. Chem. Soc., 0(0), 2987–2993.
  • Benchchem. (1823-31-0). This compound.
  • Master Organic Chemistry. (2015).
  • NCERT. Hydrocarbons.
  • European Chemicals Agency. (2023).
  • Taylor & Francis Online. (2023).
  • MDPI. (2023). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection.
  • ResearchGate. (2022). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine.
  • Semantic Scholar. (2018). Acid-catalyzed rearrangement of diaryl hydrazides for the efficient synthesis of functionalized 2,2'-diamino-1,1'-biaryls.
  • Murov, S. (2022). Properties of Common Organic Solvents.
  • Miroliaei, M., & Nemat-Gorgani, M. (2002). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. International journal of biological macromolecules, 30(2), 169-75.
  • SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • ChemRxiv. (2024).
  • PMC. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA)
  • University of Minnesota. (2022). Properties of Common Organic Solvents.
  • Chemical Communications (RSC Publishing). (2013). Chemoselective, iron(ii)-catalyzed oxidation of a variety of secondary alcohols over primary alcohols utilizing H2O2 as the oxidant.
  • YouTube. (2021). Alkanes - Photochemical Substitution.
  • PMC. (2015). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes.
  • PMC. (2022). Catalyst-Controlled Regiodivergence in Rearrangements of Indole-Based Onium Ylides.
  • ACS Publications. (2025).
  • PMC. (2021). Photochemical Carbene Transfer Reactions of Aryl/Aryl Diazoalkanes—Experiment and Theory.
  • EURL-SRM. (2019). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.

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Technical Support Center: Enhancing the Reactivity of 2,2-di-p-tolylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-di-p-tolylpropane. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and enhance the reactivity of this versatile scaffold. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are both successful and reproducible.

Introduction to the Reactivity of this compound

This compound, structurally similar to the core of Bisphenol A (BPA), possesses two primary sites for chemical modification: the aromatic rings and the benzylic methyl groups. The molecule's reactivity is governed by a balance between the electronic effects of its substituents and significant steric considerations.

  • Aromatic Rings : The two p-tolyl rings are electron-rich and activated towards Electrophilic Aromatic Substitution (EAS) by the para-methyl groups. However, the bulky central 2,2-propylidene (or isopropylidene) bridge provides substantial steric hindrance, primarily influencing the regioselectivity of these reactions.

  • Benzylic Methyl Groups : The methyl groups attached to the aromatic rings are susceptible to oxidation, offering a pathway to introduce carboxylic acid, aldehyde, or alcohol functionalities.

This guide provides troubleshooting advice and frequently asked questions to help you overcome common hurdles in the functionalization of this compound.

Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is the most common strategy for functionalizing the aryl rings of this compound. However, achieving high yield and selectivity can be challenging.

Issue 1: Low Yield and/or Incomplete Conversion during Dinitration

Q: I am attempting a dinitration of this compound using a standard nitric acid/sulfuric acid mixture, but I'm getting low yields of the dinitro product and recovering a significant amount of mono-nitro starting material. How can I drive the reaction to completion?

A: This is a common issue stemming from insufficient nitrating agent activity or suboptimal reaction conditions for the second nitration step. The first nitration deactivates the ring, making the second substitution more difficult.

Causality and Solution:

  • Insufficient Electrophile Generation: The nitronium ion (NO₂⁺) is the active electrophile, and its concentration is critical.[1] For a deactivated substrate (the mono-nitro intermediate), a more potent nitrating system is required.

  • Temperature Control: Nitration is highly exothermic. Poor temperature control can lead to side reactions and degradation. Low temperatures (0-10 °C) are crucial for selectivity and yield.[2][3]

  • Solvent Effects: The choice of solvent is critical for substrate solubility and reaction control. Halogenated solvents are often effective.

Recommended Protocol for Dinitration: This protocol is adapted from established methods for similar bisphenol compounds.[2][3]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of this compound in a suitable solvent like monochlorobenzene or 1,2-dichloroethane.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Reagent Addition: Slowly add a pre-chilled mixture of nitric acid (2.2-2.5 equivalents) and sulfuric acid (2.5-3.0 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir at 5-10 °C for 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer, wash with water, then a dilute sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a solvent like ethanol or methanol.

Issue 2: Poor Regioselectivity in Friedel-Crafts and Halogenation Reactions

Q: My Friedel-Crafts acylation is yielding a mixture of ortho- and para-acylated products. I expected the para-product to be dominant due to sterics. How can I improve the para-selectivity?

A: Your intuition is correct. The bulky isopropylidene group should sterically hinder the ortho positions, favoring para substitution.[4][5][6][7] However, if the electrophile or the Lewis acid catalyst is small, or if the reaction conditions are too harsh, the electronic activating effect of the alkyl groups can still lead to competitive ortho-substitution.

Causality and Solution:

  • Steric Hindrance: The primary factor controlling regioselectivity is the steric bulk of the central propylidene group. This effect can be leveraged by using a bulkier electrophile or catalyst complex.

  • Reaction Control: Friedel-Crafts reactions are typically under kinetic control, meaning the product distribution reflects the relative activation energies of the competing pathways.[8] Lowering the temperature can often enhance selectivity by favoring the pathway with the lowest activation energy, which is typically para-substitution.

  • Catalyst Choice: Different Lewis acids can influence the effective size of the electrophilic species, thereby affecting regioselectivity.

Strategies to Enhance para-Selectivity:

StrategyRationaleExample Modification
Increase Steric Bulk of Electrophile A larger electrophile will experience greater steric repulsion at the crowded ortho position.Instead of acetyl chloride, use pivaloyl chloride ((CH₃)₃CCOCl) if the t-butyl ketone is an acceptable product.
Use a Bulkier Lewis Acid A larger Lewis acid can form a more sterically demanding complex with the acyl halide.Consider switching from AlCl₃ to a bulkier option like ZnCl₂ or a catalyst system known to promote para-selectivity.[9]
Lower Reaction Temperature Reduces the kinetic energy of reactants, amplifying the energetic penalty of sterically hindered pathways.Run the reaction at -20 °C or 0 °C instead of room temperature, and monitor for a longer duration.
Change Solvent The solvent can influence the solvation of the intermediate carbocation, subtly affecting isomer distribution.Experiment with solvents like nitrobenzene or carbon disulfide, but exercise caution due to their toxicity.

Below is a workflow diagram illustrating the decision-making process for optimizing regioselectivity.

G start Poor Regioselectivity (Ortho/Para Mixture) q1 Is the electrophile sterically demanding? start->q1 s1 Increase bulk of acylating agent (e.g., Pivaloyl Chloride) q1->s1 No q2 Is the reaction temperature low? q1->q2 Yes s1->q2 s2 Lower temperature to 0°C or below q2->s2 No q3 Is the Lewis Acid appropriate? q2->q3 Yes s2->q3 s3 Use a bulkier Lewis Acid (e.g., ZnCl₂) or a catalyst promoting p-selectivity q3->s3 No end Achieved High Para-Selectivity q3->end Yes s3->end

Caption: Troubleshooting workflow for poor regioselectivity.

Troubleshooting Guide: Benzylic Oxidation

Q: I am trying to oxidize the two para-methyl groups to dicarboxylic acids using KMnO₄, but the reaction is sluggish and I'm seeing significant degradation of the core structure. Is there a better way?

A: Strong, harsh oxidants like potassium permanganate under forcing conditions can certainly lead to cleavage of the aromatic rings or the central propylidene bridge. The key is to use a milder, more selective catalytic system that specifically targets the benzylic C-H bonds.

Causality and Solution:

  • Over-oxidation and Degradation: Harsh conditions required for unselective oxidants can damage the desired molecular scaffold.

  • Selectivity: Modern catalytic systems offer high selectivity for the oxidation of benzylic positions under much milder conditions, preserving the rest of the molecule.[10][11][12]

Recommended Milder Oxidation Methods:

Reagent/Catalyst SystemConditionsAdvantages
CrO₃ / H₅IO₆ (Periodic Acid) Catalytic CrO₃, stoichiometric H₅IO₆ in acetonitrile at low temperatures (-78 °C to RT)Highly selective for benzylic alcohols and ethers. Can be adapted for direct C-H oxidation.[11]
Fe(NO₃)₃ / N-Hydroxy-succinimide (NHSI) Catalytic amounts in a suitable solvent (e.g., benzonitrile) under an oxygen or air atmosphere.An effective organocatalytic system for aerobic oxidation of alkylarenes to ketones or acids.[12]
Co(OAc)₂ / Mn(OAc)₂ / HBr Catalytic system in acetic acid under air or O₂ pressure.A classic industrial process (MC catalysis) for converting toluenes to benzoic acids.

Illustrative Workflow for Selective Oxidation:

G sub This compound reagent Choose Selective Oxidation System (e.g., Fe/NHSI, Air) sub->reagent process Reaction at Controlled Temp (e.g., 90°C) reagent->process product Target Product: Diacid or Diketone process->product

Caption: General workflow for selective benzylic oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound? The molecule has two main reactive zones:

  • The aromatic C-H bonds ortho to the methyl groups (positions 3, 3', 5, and 5'). These are activated for electrophilic aromatic substitution.

  • The benzylic C-H bonds of the two para-methyl groups. These are susceptible to radical halogenation and oxidation.

Q2: How does the central isopropylidene bridge influence reactivity? The isopropylidene bridge is a major steric director. It significantly hinders access to the ortho positions (3, 3', 5, 5') of the tolyl rings. Consequently, for most electrophilic aromatic substitution reactions, substitution at the less hindered para position relative to the bridge (which is the ortho position relative to the methyl group) is kinetically favored, though electronics still strongly direct ortho/para to the methyl group.[4][5][7]

Q3: Can the propane backbone itself react? Under typical synthetic conditions (EAS, mild oxidation), the C-H and C-C bonds of the 2,2-propylidene bridge are unreactive. Radical reactions under harsh, high-temperature gas-phase conditions could potentially lead to fragmentation, but this is not a common or desired transformation in a laboratory setting.[13][14]

Q4: What safety precautions should be taken when performing nitration reactions? Nitration reactions are highly energetic and require strict safety protocols:

  • Always work in a certified chemical fume hood.

  • Use a blast shield.

  • Add the nitrating agent slowly and with efficient cooling to control the exotherm.

  • Never add water directly to the concentrated acid mixture; always quench the reaction by adding it to ice.

  • Be aware of the potential for forming highly unstable polynitrated byproducts, especially under uncontrolled conditions.

References

  • Lane Lab of Chemistry. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Patel, K., & Patel, H. (2023). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]

  • Löwe, H., et al. (2021). Multi-step processing in a microstructured flow reactor: Direct nitration of propane - A proof of principle. ResearchGate. [Link]

  • Fawcett, A. H., & Guthrie, J. (1968). Nucleophilic displacement reactions in carbohydrates. Part VI. The solvolysis of methyl 2,3-di-O-benzyl-6-O-methylsulphonyl-β-D-galactopyranoside: participation by a benzyloxy-group. Journal of the Chemical Society C: Organic. [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Tanaka, K. (2002). Method for producing 2,2-bis(3-nitro-4-hydroxyphenyl) propane. JP2002047253A.
  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]

  • LibreTexts. (2023, January 22). Halogenation of Alkanes. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018, April 27). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta in EAS. Chemistry Steps. [Link]

  • Kalinic, M., et al. (2007). Selective oxidation of some primary and secondary benzylic alcohols to the corresponding carbonyl compounds with a Cu(III) complex. ResearchGate. [Link]

  • Bâldea, A., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal. [Link]

  • Filo. (2023, December 11). (a) Interpretation: The product of the halogenation reaction of 2,2-dimet... [Link]

  • Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • Xia, Y., et al. (2018). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. [Link]

  • LibreTexts. (2015, July 18). 15.13: Friedel-Crafts Alkanoylation (Acylation). Chemistry LibreTexts. [Link]

  • Zhang, S., Xu, L., & Trudell, M. L. (2005). Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO3-H5IO6. Organic Chemistry Portal. [Link]

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  • Wang, Y. (2013). Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane. CN103102272A.
  • Manqoba, S., et al. (2023). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • NotEvans. (2017, May 6). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Pearson. (n.d.). Halogenation Reactions: Videos & Practice Problems. [Link]

  • LibreTexts. (2023, January 22). Halogenation Alkanes. Chemistry LibreTexts. [Link]

  • The Dow Chemical Company. (2015). Process for the Manufacture of Nitropropanes. US20150094501A1.
  • Wang, Y., et al. (2021). Catalyst-controlled regiodivergent Friedel–Crafts reactions of 1-naphthols with 2,3-dioxopyrrolidines: synthesis of polycyclic 2-pyrrolidinones. Organic Chemistry Frontiers. [Link]

  • Ashenhurst, J. (2010, October 6). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • Takeda, Y., et al. (2022). Non-covalent Interaction-Controlled Site-Selective Benzylic C(sp3)–H Oxidation. ChemRxiv. [Link]

  • Panda, N. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. ResearchGate. [Link]as_proelectrophiles_for_Friedel-Crafts_benzylation_and_alkylation)

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Technical Support Center: Spectroscopic Analysis of 2,2-di-p-tolylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this comprehensive guide to address the common and complex challenges encountered during the spectroscopic analysis of 2,2-di-p-tolylpropane. This resource moves beyond simple protocols to explain the causality behind experimental observations and troubleshooting steps, ensuring a self-validating approach to your analytical work.

General Workflow for Spectroscopic Troubleshooting

Before diving into specific techniques, it's crucial to have a logical workflow. This diagram outlines a systematic approach to sample analysis and troubleshooting.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Troubleshooting Prep Prepare High-Purity Sample (>95% by primary screen, e.g., TLC/GC) Solvent Select Appropriate Deuterated Solvent (e.g., CDCl3, Acetone-d6) Prep->Solvent IR_acq Acquire FT-IR Spectrum Prep->IR_acq MS_acq Acquire Mass Spectrum (EI-MS) Prep->MS_acq NMR_acq Acquire ¹H, ¹³C, DEPT NMR Solvent->NMR_acq Expected Compare Data to Expected Spectra NMR_acq->Expected IR_acq->Expected MS_acq->Expected Match Data Matches Expected? Expected->Match Impurity Impurity Suspected? (Extra Peaks) Match->Impurity No Report Final Structure Confirmation & Purity Assessment Match->Report Yes Artifact Artifact Suspected? (Broad Peaks, Poor S/N) Impurity->Artifact No Identify Identify Impurity (Database, Spiking) Impurity->Identify Yes Optimize Optimize Acquisition (Shim, Concentration, Solvent) Artifact->Optimize Yes Fail Re-evaluate Synthesis/ Purification Protocol Artifact->Fail No Identify->Report Optimize->NMR_acq

Caption: General workflow for spectroscopic analysis and troubleshooting.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. However, its sensitivity can also reveal subtle issues with sample purity, concentration, and instrument parameters.

Frequently Asked Questions (¹H NMR)

Q1: What are the expected chemical shifts for this compound, and why do my aromatic signals look like a single complex peak instead of two clean doublets?

A1: Due to the molecule's C₂ symmetry, a simplified spectrum is expected. The two p-tolyl groups are chemically equivalent, as are the two methyl groups on the propane backbone.

  • Expected ¹H NMR Signals:

    • ~1.65 ppm (Singlet, 6H): The two methyl groups on the quaternary carbon (C(CH₃)₂) are equivalent and have no adjacent protons, resulting in a sharp singlet.

    • ~2.30 ppm (Singlet, 6H): The two methyl groups on the aromatic rings are equivalent.

    • ~7.10 ppm (Multiplet or AA'BB' system, 8H): The eight aromatic protons. Theoretically, due to the para-substitution, you should see two doublets—one for the protons ortho to the isopropylidene group and one for the protons meta.[1] However, the chemical shifts of these protons are often very similar, causing the doublets to overlap and appear as a complex multiplet or even a broad singlet, especially on lower-field instruments.

  • Causality & Troubleshooting:

    • Solvent Effects: The chemical shift environment can be altered by changing the solvent. Aromatic solvents like benzene-d₆ can induce shifts by associating with the electron-rich regions of your analyte, often improving the resolution of overlapping aromatic signals.[2]

    • Field Strength: Higher field strength magnets (e.g., >400 MHz) increase the chemical shift dispersion (in Hz), which can resolve closely spaced signals into their distinct patterns.

    • Shimming: Poor magnetic field homogeneity is a common cause of peak broadening and loss of resolution. Ensure the instrument is properly shimmed before acquisition. Broad peaks can result from poor shimming or a sample that is not homogenous.[2]

Q2: I see extra peaks in my ¹H NMR spectrum, particularly around 1.25, 2.1, 3.7, and 7.26 ppm. What are they?

A2: These are classic signs of residual solvents from synthesis or purification, or unreacted starting materials.

  • Common Impurities and Their Signals:

    • Toluene (Starting Material): You would see a singlet around 2.35 ppm (CH₃) and a multiplet in the aromatic region (~7.17-7.29 ppm).

    • Acetone (Starting Material/Cleaning): A sharp singlet around 2.17 ppm in CDCl₃. Residual acetone in the NMR tube is a very common contaminant.[2]

    • Ethyl Acetate (Solvent): A triplet around 1.25 ppm, a quartet around 4.12 ppm, and a singlet at 2.05 ppm. Compounds can hold on to ethyl acetate tenaciously.[2]

    • Dichloromethane (Solvent): A singlet around 5.30 ppm.

    • Water: A broad peak, typically between 1.5-2.5 ppm in CDCl₃, but its position is highly variable.

ImpurityCharacteristic ¹H NMR Signal (in CDCl₃)Troubleshooting Step
Toluene~2.35 ppm (s, 3H), ~7.2 ppm (m, 5H)Improve purification (recrystallization or column chromatography).
Acetone~2.17 ppm (s)Thoroughly dry NMR tubes (oven drying for 2-3 hours is recommended).[2]
Ethyl Acetate~1.25 ppm (t), ~2.05 ppm (s), ~4.12 ppm (q)Co-evaporate the sample with dichloromethane multiple times.[2]
Water1.5-2.5 ppm (broad singlet)Use a drying agent like K₂CO₃ in your NMR solvent bottle or prepare the sample in a glovebox.[2]
Frequently Asked Questions (¹³C NMR)

Q1: How many signals should I expect in the proton-decoupled ¹³C NMR spectrum of this compound?

A1: Leveraging the molecule's symmetry, you should expect only 6 distinct signals .

  • Expected ¹³C NMR Signals:

    • ~21.0 ppm: The methyl carbons on the two tolyl groups (-C H₃).

    • ~30.5 ppm: The two equivalent methyl carbons on the propane bridge (-C(C H₃)₂).

    • ~42.0 ppm: The central quaternary carbon (-C (CH₃)₂).

    • ~128.0 ppm & ~129.0 ppm: The two types of protonated aromatic carbons (CH).

    • ~135.0 ppm & ~145.0 ppm: The two types of substituted aromatic carbons (quaternary C).

The presence of only four aromatic signals is a strong confirmation of the symmetric para,para' substitution pattern.[3][4]

Q2: My spectrum is very weak, and the quaternary carbon signals are barely visible. How can I improve it?

A2: This is a common issue related to the nature of ¹³C NMR.

  • Causality & Troubleshooting:

    • Long Relaxation Times (T₁): Quaternary carbons lack attached protons, which are the primary mechanism for relaxation. Their T₁ relaxation times are very long, meaning they do not fully return to equilibrium between pulses, leading to weak signals.

    • Negative Nuclear Overhauser Effect (NOE): While proton decoupling enhances signals for protonated carbons, it can be less effective for quaternary carbons.

  • Experimental Protocol for Improvement:

    • Increase Relaxation Delay (d1): Increase the delay between pulses to 5-10 seconds. This allows more time for the quaternary carbons to relax, leading to a stronger signal upon the next pulse.

    • Increase Number of Scans (ns): Signal-to-noise ratio improves with the square root of the number of scans. Double the acquisition time if necessary.

    • Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can dramatically shorten T₁ times for all carbons, especially quaternaries, leading to much stronger signals in less time.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups and, crucially, the aromatic substitution pattern.

Frequently Asked Questions (IR)

Q1: What are the key diagnostic absorption bands for this compound?

A1: The spectrum is characterized by alkane and aromatic C-H stretches, aromatic C=C stretches, and strong bands in the "fingerprint" region that confirm the substitution pattern.

Wavenumber (cm⁻¹)Vibration TypeSignificance
3100-3000Aromatic C-H StretchConfirms the presence of the tolyl groups.
2990-2850Aliphatic C-H StretchConfirms the presence of the propane and methyl groups.
~1615, 1515, 1460Aromatic C=C Ring StretchCharacteristic of the benzene ring.[5]
860-790 C-H Out-of-Plane Bend Strong, sharp band. Diagnostic for 1,4-(para)-disubstitution. [6][7]
1800-2000Overtone BandsWeak, but the pattern is characteristic of the substitution pattern.[7]

Q2: How can I be certain my product is the para,para' isomer and not the ortho,para' or meta,para' isomer?

A2: The fingerprint region is definitive. The C-H out-of-plane (OOP) bending vibration is highly sensitive to the substitution pattern on the benzene ring.

  • ortho-disubstituted: A strong band between 770-735 cm⁻¹.[6]

  • meta-disubstituted: Two bands, one near 810-750 cm⁻¹ and another near 690 cm⁻¹.[6]

  • para-disubstituted: A single, strong band between 860-790 cm⁻¹.[6][7]

The presence of a strong, solitary band in the 860-790 cm⁻¹ range is compelling evidence for the desired para,para' isomer of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint.

Frequently Asked Questions (MS)

Q1: What is the expected molecular ion (M⁺˙) peak for this compound, and why is it so weak in my electron ionization (EI) spectrum?

A1: The nominal molecular weight is 224 g/mol , so the molecular ion peak (M⁺˙) should appear at an m/z of 224. While aromatic rings tend to stabilize the molecular ion, the 2,2-dipropane bridge creates a highly favorable fragmentation pathway.[8][9]

  • Causality of Weak M⁺˙: The molecular ion can easily lose a methyl radical (•CH₃, mass = 15) to form a very stable tertiary benzylic carbocation. This fragmentation is so efficient that the resulting fragment ion often becomes the most abundant ion (the base peak), diminishing the relative abundance of the molecular ion.[10][11]

Q2: What are the major fragment ions I should look for to confirm the structure?

A2: The fragmentation pattern is highly predictable and diagnostic.

MS_Fragmentation M [M]⁺˙ m/z = 224 M_minus_15 [M - CH₃]⁺ m/z = 209 (Base Peak) M->M_minus_15 - •CH₃ Tropylium [C₇H₇]⁺ m/z = 91 (Tropylium ion) M_minus_15->Tropylium - C₈H₈

Caption: Key fragmentation pathway for this compound in EI-MS.

  • Key Fragments:

    • m/z 224 (M⁺˙): The molecular ion. May be weak but should be present.

    • m/z 209 ([M-15]⁺): This is the base peak , resulting from the loss of a methyl group to form the stable [C₁₆H₁₇]⁺ cation. Its high abundance is a key identifier.[11]

    • m/z 91 ([C₇H₇]⁺): The tropylium ion, a classic fragment for compounds containing a toluene moiety, formed via rearrangement.[9]

If you are struggling to see the molecular ion, consider using a "softer" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which imparts less energy to the molecule and results in less fragmentation.[8]

References
  • Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy.
  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
  • Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis Instruments, Inc.
  • Decoding the Benzene Ring: Insights From IR Spectroscopy. (2026, January 21). Oreate AI Blog.
  • This compound | 1823-31-0. (n.d.). Benchchem.
  • Interpretation of mass spectra. (n.d.).
  • NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps.
  • Spectroscopy of Aromatic Compounds. (2025, January 22). Chemistry LibreTexts.
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • Interpreting Mass Spectra. (2024, May 27). Chemistry LibreTexts.
  • mass spectrum of 2,2-dimethylpropane. (n.d.). Doc Brown's Chemistry.
  • Fragmentation and Interpretation of Spectra. (n.d.).
  • Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP). (n.d.). Google Patents.

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Validation & Comparative

A Comparative Guide to the Synthesis of 2,2-di-p-tolylpropane: Methods, Validation, and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,2-di-p-tolylpropane

This compound, a derivative of the tolylpropane scaffold, is a valuable intermediate in various fields of chemical synthesis. Its structural motif is of interest in the development of polymers and other advanced materials. The synthesis of such molecules became more feasible with a deeper understanding of reaction mechanisms and the development of specific catalysts. An early patent highlighted the value of 2,2-bis-(p-tolyl)propane as a chemical product, underscoring the long-standing interest in this class of compounds.[1] The primary route to this compound and its analogues is through the Friedel-Crafts alkylation reaction, a cornerstone of synthetic organic chemistry.[1][2]

The Primary Synthetic Route: Friedel-Crafts Alkylation of Toluene with Acetone

The most common and direct method for synthesizing this compound is the acid-catalyzed condensation of toluene with acetone. This reaction is a classic example of a Friedel-Crafts alkylation, where an aromatic ring is alkylated by an electrophile.[2][3]

Mechanism of the Reaction

The Friedel-Crafts alkylation proceeds through a three-step mechanism:[3]

  • Formation of the Electrophile: In the presence of a strong acid catalyst, acetone is protonated, which then loses a molecule of water to form a resonance-stabilized carbocation. This carbocation acts as the electrophile.

  • Electrophilic Attack: The electron-rich toluene molecule attacks the carbocation. This results in the formation of a cyclohexadienyl cation intermediate, which is also resonance-stabilized.[3]

  • Deprotonation: A base (often the conjugate base of the acid catalyst) removes a proton from the cyclohexadienyl cation, restoring the aromaticity of the ring and yielding the mono-alkylated product. This process is then repeated on a second molecule of toluene to form the final this compound product.

Friedel_Crafts_Alkylation cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Second Alkylation A Acetone Protonated_Acetone Protonated Acetone A->Protonated_Acetone + H+ H_plus H+ Carbocation Carbocation (Electrophile) Protonated_Acetone->Carbocation - H2O Intermediate1 Cyclohexadienyl Cation Toluene1 Toluene Toluene1->Intermediate1 + Carbocation Monoalkylated Mono-alkylated Toluene Intermediate1->Monoalkylated - H+ Intermediate2 Second Intermediate Monoalkylated->Intermediate2 + Toluene Toluene2 Toluene Final_Product This compound Intermediate2->Final_Product - H+

Caption: Mechanism of Friedel-Crafts Alkylation for this compound Synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst is critical in Friedel-Crafts alkylation reactions as it influences reaction rate, yield, and selectivity. Both Lewis acids and Brønsted acids can be employed.

Catalyst TypeExamplesAdvantagesDisadvantages
Lewis Acids AlCl₃, FeCl₃, ZnCl₂High catalytic activity.Can lead to polyalkylation and rearrangements.[4][5] Requires anhydrous conditions. Difficult to handle.
Brønsted Acids H₂SO₄, HCl, H₃PO₄Easier to handle than Lewis acids.[6]Can be corrosive. May require higher temperatures.
Solid Acid Catalysts Sulfonated Zirconia, Acidified ClaysReusable and environmentally friendly.[6]May have lower activity than homogeneous catalysts.

For the synthesis of bisphenol A, a structurally related compound, various acid catalysts such as H₂SO₄, HCl, and dodecyl benzene sulfonic acid have been utilized, often in the presence of a promoter like 3-mercaptopropionic acid.[6] Similar catalytic systems can be adapted for the synthesis of this compound.

Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound using a strong Brønsted acid catalyst.

Materials and Reagents:

  • Toluene (anhydrous)

  • Acetone (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Sodium Sulfate (anhydrous)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add toluene (4 equivalents). Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1.5 equivalents) to the stirred toluene. Maintain the temperature below 10 °C during the addition.

  • Acetone Addition: Add acetone (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains between 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer and wash it with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate.[7][8]

Experimental_Workflow Start Start Setup Reaction Setup: Toluene in Flask (0-5 °C) Start->Setup Add_Catalyst Add Concentrated H₂SO₄ (keep temp < 10 °C) Setup->Add_Catalyst Add_Acetone Add Acetone Dropwise (5-10 °C) Add_Catalyst->Add_Acetone React Stir at Room Temp (12-16 hours) Add_Acetone->React Quench Pour over Ice React->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Brine Neutralize->Extract Dry Dry with Na₂SO₄ Extract->Dry Evaporate Remove Solvent Dry->Evaporate Purify Recrystallize from Hexane/Ethyl Acetate Evaporate->Purify End Pure this compound Purify->End

Sources

A Comparative Study of Polymers Derived from 2,2-di-p-tolylpropane: A High-Performance Alternative to Bisphenol A-Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Advanced Polymeric Materials

In the relentless pursuit of high-performance materials, the molecular architecture of polymers plays a pivotal role in defining their macroscopic properties and ultimate applications. For decades, Bisphenol A (BPA) has been a cornerstone in the production of robust engineering plastics such as polycarbonates and polyarylates. However, mounting concerns regarding the potential environmental and health impacts of BPA have catalyzed a search for viable alternatives. This guide introduces a compelling candidate: 2,2-di-p-tolylpropane. By replacing the methyl groups of BPA with tolyl moieties, we venture into a new domain of polymers with potentially enhanced thermal stability, mechanical strength, and unique optical properties. This comprehensive comparison will delve into the synthesis, projected performance, and experimental protocols for polymers derived from this compound, offering a forward-looking perspective for materials scientists and engineers.

The Monomer: this compound – A Structural Shift with Profound Implications

The subtle yet significant alteration in the molecular structure of the bisphenol, from 2,2-bis(4-hydroxyphenyl)propane (BPA) to this compound, is the cornerstone of the anticipated property enhancements. The presence of the bulkier and more rigid tolyl groups is hypothesized to increase the rotational barrier of the polymer backbone, leading to a higher glass transition temperature (Tg) and improved thermal stability. Furthermore, the aromatic nature of the tolyl groups can influence the refractive index and other optical characteristics of the resulting polymers.

Structural Comparison: this compound vs. Bisphenol A

G Chemical Structures of Monomers cluster_0 This compound cluster_1 Bisphenol A (BPA) a This compound (HO-C₆H₄-C(CH₃)₂-C₆H₄-OH with tolyl groups) b Bisphenol A (HO-C₆H₄-C(CH₃)₂-C₆H₄-OH) G start Start prep_aq Prepare Aqueous Phase: This compound in NaOH(aq) start->prep_aq prep_org Prepare Organic Phase: Triphosgene in Dichloromethane start->prep_org polymerize Interfacial Polymerization (Vigorous Stirring) prep_aq->polymerize prep_org->polymerize workup Work-up: Separate, Wash, Precipitate polymerize->workup dry Dry Polymer (Vacuum Oven) workup->dry end End dry->end

Caption: A schematic workflow of the interfacial polymerization process.

Polyarylates: Melt Polycondensation

Melt polycondensation is a solvent-free method that involves the direct reaction of the bisphenol with an aromatic dicarboxylic acid or its derivative at high temperatures. This method is often preferred for its simplicity and reduced environmental impact. [1] Experimental Protocol: Melt Polycondensation of this compound Polyarylate

  • Monomer Charging: Charge this compound (1.0 mol), an aromatic dicarboxylic acid (e.g., a 1:1 mixture of terephthaloyl chloride and isophthaloyl chloride, 1.0 mol), and a catalyst (e.g., antimony trioxide, 0.05 mol%) into a reaction vessel equipped with a mechanical stirrer and a distillation outlet.

  • Esterification: Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature of 250-280 °C to initiate the esterification reaction and distill off the byproduct (e.g., HCl).

  • Polycondensation: After the initial esterification, gradually reduce the pressure to a high vacuum (<1 mmHg) while increasing the temperature to 280-320 °C to facilitate the removal of the byproduct and drive the polymerization to completion.

  • Recovery: Once the desired viscosity is achieved, cool the molten polymer and extrude it into strands, which can then be pelletized.

Workflow for Melt Polycondensation

G start Start charge Charge Monomers and Catalyst into Reactor start->charge esterify Esterification (250-280°C, N₂ atmosphere) charge->esterify polycondense Polycondensation (280-320°C, High Vacuum) esterify->polycondense recover Recover and Pelletize Polymer polycondense->recover end End recover->end

Caption: A schematic workflow of the melt polycondensation process.

Comparative Performance Analysis: A Data-Driven Projection

Due to the limited availability of direct, side-by-side experimental data for polymers derived from this compound in the public domain, the following comparison is based on established structure-property relationships in polymer science and data from analogous polymer systems. The values presented for this compound-based polymers are projected estimates and should be validated through empirical testing.

Thermal Properties

The introduction of the bulky tolyl groups is expected to significantly enhance the thermal stability of the polymers.

PropertyThis compound Polycarbonate (Projected)Bisphenol A PolycarbonateThis compound Polyarylate (Projected)Bisphenol A Polyarylate
Glass Transition Temp. (Tg) ~170-190 °C~145-150 °C [2]~210-230 °C~190-210 °C [3]
Heat Deflection Temp. (HDT) Higher than BPA-PC~130-140 °CHigher than BPA-Polyarylate~170-180 °C
Decomposition Temp. (Td) > 450 °C~450 °C> 480 °C~470 °C [1]
Mechanical Properties

The increased rigidity of the polymer backbone is anticipated to translate into higher tensile strength and modulus, potentially at the expense of some ductility.

PropertyThis compound Polycarbonate (Projected)Bisphenol A PolycarbonateThis compound Polyarylate (Projected)Bisphenol A Polyarylate
Tensile Strength (MPa) 70-8060-65 [4]80-9570-85 [5]
Tensile Modulus (GPa) 2.5-2.82.2-2.4 [4]3.0-3.52.5-3.0 [5]
Impact Strength (Izod, J/m) 600-800600-900 [4]50-10050-150

Causality Behind Experimental Choices and Self-Validating Systems

The selection of interfacial polymerization for polycarbonates is driven by the ability to achieve high molecular weights, which is crucial for good mechanical properties. The use of a phase-transfer catalyst accelerates the reaction rate and ensures efficient polymerization. The protocol is self-validating as the molecular weight of the resulting polymer, determined by techniques such as gel permeation chromatography (GPC), will directly reflect the success of the polymerization.

For polyarylates, melt polycondensation is chosen for its atom economy and solvent-free nature, aligning with the principles of green chemistry. The high temperatures and vacuum are necessary to drive the equilibrium towards the formation of high molecular weight polymer by efficiently removing the condensation byproducts. The viscosity of the melt, which can be monitored in-situ, serves as a real-time indicator of the molecular weight build-up, thus providing a self-validating measure of the reaction's progress.

Conclusion and Future Outlook

Polymers derived from this compound represent a promising frontier in the development of high-performance engineering plastics. The theoretical projections based on well-established structure-property relationships strongly suggest that these materials could offer significant advantages in thermal stability and mechanical strength over their BPA-based counterparts. While this guide provides a comprehensive theoretical framework and detailed experimental protocols for their synthesis and evaluation, it is imperative to underscore the necessity for empirical validation of the projected performance data.

Future research should focus on the systematic synthesis and characterization of polycarbonates and polyarylates from this compound to generate a robust experimental database. Such data will be invaluable for confirming the projected benefits and paving the way for the potential commercialization of these advanced materials in demanding applications across the aerospace, automotive, electronics, and medical device industries.

References

  • Hsiao, S.-H., & Chiang, H.-W. (2005). Synthesis and Structure-Property Study of Polyarylates Derived from Bisphenols with Different Connector Groups. Journal of Polymer Research, 12(3), 211–218.
  • Kricheldorf, H. R., & Schwarz, G. (2003). New Polymer Syntheses, 110. Wholly Aromatic Poly(ester-carbonate)s Derived from 4,4′-Dihydroxy-biphenyl and Substituted Hydroquinones. Journal of Polymer Science Part A: Polymer Chemistry, 41(18), 2899-2910.
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  • Wnuczek, K., Puszka, A., & Podkościelna, B. (2023). Synthesis and characterization of new polycarbonates free of bisphenol A components (BPA-free) based on dimethyl/diphenyl carbonate and diphenylmethane derivative. Pure and Applied Chemistry, 95(5), 513-544.
  • Brzozowski, Z. K., Zadrożna, I., & Lato, E. (1994). Studies on the Synthesis of Polyarylates with Allylic Side Groups. Part 1. Polyarylates from 2,2-bis (3-allyl-4-hydroxyphenyl)propane and Isophthaloyl Chloride. Polymers & Polymer Composites, 2(4), 253-259.
  • Zhang, X., et al. (2022). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega, 7(5), 4473-4480.
  • Li, S., et al. (2017). Synthesis, characterization of new bisphenol-based benzoxazines and the thermal properties of their polymers. Journal of Thermal Analysis and Calorimetry, 128(2), 857-865.
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  • Wnuczek, K., Puszka, A., & Podkościelna, B. (2022). Synthesis and characterization of new polycarbonates free of bisphenol A components (BPA-free) based on dimethyl/diphenyl carbonate and diphenylmethane derivative. Pure and Applied Chemistry, 94(11-12), 1269-1299.
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A Comparative Analysis of 2,2-di-p-tolylpropane in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers and material scientists on the performance characteristics of 2,2-di-p-tolylpropane-based polymers versus conventional monomers like Bisphenol A (BPA).

In the pursuit of advanced polymeric materials with superior performance, the selection of monomers is a critical determinant of the final properties of the polymer. This guide provides a comprehensive comparison of polymers synthesized using this compound against those derived from other monomers, with a particular focus on the widely used Bisphenol A (BPA). We will delve into the synthesis, thermal, mechanical, and optical properties, supported by experimental data and established protocols.

Introduction to this compound

This compound, a bisphenol analog, is gaining attention in polymer science for its potential to yield high-performance polymers such as polycarbonates and polyarylates. Its unique molecular structure, featuring tolyl groups in place of the phenyl groups found in BPA, imparts distinct characteristics to the resulting polymers. These structural differences can lead to significant improvements in properties like thermal stability and refractive index, making it a promising candidate for demanding applications in optics, electronics, and aerospace.

Comparative Monomers: The Industry Standard

For a meaningful performance evaluation, we compare this compound with established monomers, primarily Bisphenol A (BPA) . BPA is a cornerstone of the polymer industry, extensively used in the production of polycarbonate and epoxy resins due to its cost-effectiveness and the robust performance of its derivatives.[1] However, concerns over its potential health and environmental impacts have spurred research into alternatives.[2] Other bisphenols, such as 2,2-bis(4-hydroxyphenyl)hexafluoropropane (BPAF) and 1,1-bis(4-hydroxyphenyl)-1-phenylethane (BPAP), are also considered for their unique property profiles.[3]

Performance Showdown: this compound vs. Alternatives

The decision to use a particular monomer is driven by the desired performance of the final polymer. Here, we compare key metrics for polycarbonates and polyarylates derived from this compound and BPA.

Thermal Properties: Pushing the Temperature Limits

One of the most significant advantages of incorporating this compound into polymer backbones is the enhancement of thermal stability.

PropertyPolycarbonate from this compoundPolycarbonate from Bisphenol A (BPA)
Glass Transition Temperature (Tg)Up to 156°C[2]~147°C[4]
5% Weight Loss Temperature (Td5%)Up to 383°C[2]~350°C[5]

The higher glass transition temperature (Tg) of polymers from this compound indicates that they can maintain their structural integrity and mechanical properties at more elevated temperatures compared to their BPA-based counterparts.[6][7] This is attributed to the increased rotational hindrance and rigidity imparted by the tolyl groups.

Mechanical Strength: Durability and Toughness

Polycarbonates are renowned for their exceptional impact resistance and toughness.[4][6] While BPA-based polycarbonates set a high standard, polymers from this compound are expected to exhibit comparable, if not superior, mechanical properties due to their rigid aromatic structures.

PropertyPolycarbonate from this compoundPolycarbonate from Bisphenol A (BPA)
Tensile StrengthExpected to be high55–75 MPa[4]
Young's ModulusExpected to be high2.0–2.4 GPa[4]
Impact StrengthExpected to be high600–850 J/m (Izod)[4]

Specific quantitative data for the mechanical properties of this compound-based polymers is an active area of research. The values for BPA-PC are provided as a benchmark.

Optical Properties: Clarity and Refractive Index

For applications in lenses, optical data storage, and advanced display technologies, the optical properties of polymers are paramount. High refractive index polymers (HRIPs) are particularly sought after.[8][9][10] The incorporation of sulfur-containing and aromatic moieties is a known strategy to increase the refractive index of a polymer.[11][12]

PropertyPolycarbonate from this compoundPolycarbonate from Bisphenol A (BPA)
Refractive IndexPotentially > 1.601.584–1.586[4]
Light TransmittanceHighUp to 90%

The tolyl groups in this compound contribute to a higher molar refractivity, which can lead to a higher refractive index in the resulting polymer, a desirable characteristic for many optical applications.

Experimental Protocols: A Guide to Synthesis and Characterization

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.[13][14][15]

Synthesis of Polyarylates via Interfacial Polycondensation

This method is commonly employed for the synthesis of polyarylates from bisphenols and diacid chlorides.[3][16][17][18]

Workflow for Polyarylate Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Bisphenol in NaOH solution mix Combine solutions with vigorous stirring dissolve->mix diacid Dissolve Diacid Chloride in Dichloromethane diacid->mix catalyst Add Phase Transfer Catalyst (e.g., BTEAC) mix->catalyst separate Separate organic layer catalyst->separate wash Wash with water and dilute acid/base separate->wash precipitate Precipitate polymer in Methanol wash->precipitate dry Dry under vacuum precipitate->dry

Caption: Interfacial polycondensation workflow for polyarylate synthesis.

Step-by-Step Protocol:

  • Preparation of Aqueous Phase: Dissolve the bisphenol (e.g., this compound or BPA) in an aqueous sodium hydroxide solution.

  • Preparation of Organic Phase: Dissolve the aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) in an organic solvent like dichloromethane.

  • Polycondensation: Add the organic phase to the aqueous phase under vigorous stirring. A phase transfer catalyst, such as benzyltriethylammonium chloride (BTEAC), can be added to facilitate the reaction.[3]

  • Polymer Isolation: After the reaction is complete, the organic layer is separated, washed successively with water, dilute acid, and dilute base to remove unreacted monomers and byproducts.

  • Precipitation: The polymer is then precipitated by pouring the organic solution into a non-solvent like methanol.

  • Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven.

Characterization Techniques

A battery of analytical techniques is employed to determine the properties of the synthesized polymers.

Polymer Characterization Workflow

cluster_structural Structural Analysis cluster_thermal Thermal Analysis cluster_molecular_weight Molecular Weight Polymer Synthesized Polymer FTIR FTIR Polymer->FTIR NMR NMR Polymer->NMR TGA TGA Polymer->TGA DSC DSC Polymer->DSC SEC SEC/GPC Polymer->SEC Viscometry Viscometry Polymer->Viscometry

Caption: Standard workflow for polymer characterization.

  • Structural Characterization: Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the polymer.[17][19]

  • Thermal Analysis: Thermogravimetric analysis (TGA) is performed to evaluate thermal stability by measuring the weight loss as a function of temperature.[20] Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg).[21]

  • Molecular Weight Determination: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[21]

  • Mechanical Testing: Tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine according to ASTM standards.[7]

  • Optical Measurements: The refractive index is measured using an Abbe refractometer.[11]

Conclusion: The Promise of this compound

The evidence suggests that this compound is a highly promising monomer for the synthesis of advanced polymers with enhanced thermal stability and potentially superior optical properties compared to conventional BPA-based materials. While further research is needed to fully elucidate its mechanical properties and optimize polymerization conditions, polymers derived from this compound are poised to find applications in high-performance sectors where thermal resistance and high refractive index are critical. The exploration of such novel monomers is crucial for the continued advancement of polymer science and the development of next-generation materials.

References

  • Scheme 1. Synthesis of polyarylates. | Download Scientific Diagram - ResearchGate. Available from: [Link]

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  • Studies on the Synthesis of Polyarylates with Allylic Side Groups. Part 1. Polyarylates from 2,2-bis (3-allyl-4-hydroxyphenyl)propane and Isophthaloyl Chloride - ResearchGate. Available from: [Link]

  • EP0091602A1 - Process for preparing polyarylates - Google Patents.
  • High-refractive-index polymer - Wikipedia. Available from: [Link]

  • Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A - PubMed Central. Available from: [Link]

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A Comparative Guide to Analytical Method Validation for 2,2-di-p-tolylpropane: HPLC vs. GC Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2,2-di-p-tolylpropane

This compound, a structural analog of Bisphenol A (BPA), is a compound of interest in various chemical and pharmaceutical contexts, potentially as a raw material, intermediate, or impurity. In the landscape of drug development and chemical manufacturing, ensuring the identity, purity, and strength of such molecules is not merely a procedural step but a foundational requirement for safety and efficacy. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the robust validation of methods intended for this compound analysis.

Our approach is grounded in the globally recognized principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which provides a comprehensive framework for analytical procedure validation.[2][3][4][5] We will also draw upon the standards set by the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) General Chapter <1225> to ensure a universally applicable and trustworthy methodology.[6][7][8][9][10]

This document moves beyond a simple recitation of steps. It delves into the causality behind experimental design, equipping researchers and drug development professionals with the rationale needed to develop, validate, and select the most appropriate analytical procedure for their specific needs.

Pillar 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of pharmaceutical analysis for non-volatile or thermally labile compounds like this compound. Its high resolution, reproducibility, and straightforward operation make it the primary choice for assay and impurity quantification.

The Rationale for RP-HPLC

The choice of RP-HPLC is based on the physicochemical properties of this compound. Its aromatic rings provide strong UV chromophores, making UV detection highly suitable. The non-polar nature of the molecule lends itself well to retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Validation Protocol (ICH Q2) cluster_report Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & System Suitability Test (SST) Robustness->Report

Caption: High-level workflow for HPLC analytical method validation.

Detailed Experimental Protocol: HPLC-UV Assay
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in Acetonitrile. Dilute to a working concentration of 100 µg/mL with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample to achieve a theoretical concentration of 100 µg/mL in the mobile phase.

Validation Protocol and Acceptance Criteria

The validation process must demonstrate that the method is suitable for its intended purpose through a series of rigorous tests.[1]

1. Specificity (Stability-Indicating Nature)

  • Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, and matrix components.[11] Forced degradation studies are essential to prove that the method can separate the main analyte from any potential degradation products, making it "stability-indicating."[12][13]

  • Protocol:

    • Prepare solutions of this compound at 100 µg/mL.

    • Expose the solutions to the following stress conditions[14][15]:

      • Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 80°C for 4 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid sample at 105°C for 24 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples, along with an unstressed control, using the HPLC method.

    • Evaluate peak purity for the main analyte peak in all chromatograms using a PDA detector to ensure it is spectrally homogenous.

  • Acceptance Criteria: The analyte peak must be resolved from all degradation product peaks (resolution > 2.0). The peak purity index should be greater than 0.999, confirming no co-eluting peaks.

2. Linearity and Range

  • Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range. This is fundamental for accurate quantification.

  • Protocol:

    • From the 1.0 mg/mL stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (R²): ≥ 0.999.

    • Y-intercept: Should be insignificant compared to the response of the 100% concentration.

    • Residuals: Data points should be randomly scattered around the regression line.

ParameterAcceptance CriterionHypothetical Result
Concentration Range50 - 150 µg/mLMet
Correlation (R²)≥ 0.9990.9998
Y-Intercept (% of 100%)≤ 2.0%0.8%

3. Accuracy

  • Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration and calculating the percent recovery.[16]

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) by spiking a placebo matrix or by standard addition.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each concentration level.

Concentration LevelMean Recovery (%)% RSD
80% (80 µg/mL)99.5%0.7%
100% (100 µg/mL)100.3%0.5%
120% (120 µg/mL)101.1%0.6%

4. Precision

  • Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogenous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Protocol:

    • Repeatability: Analyze six replicate samples of this compound at 100% concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis.

  • Protocol: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • LOD ≈ 3.3 x (Standard Deviation of Intercept / Slope)

    • LOQ ≈ 10 x (Standard Deviation of Intercept / Slope)

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Pillar 2: Gas Chromatography with FID/MS Detection (GC-FID/MS)

GC is a powerful alternative, particularly for identifying and quantifying volatile or semi-volatile impurities. For a polar, high-molecular-weight compound like this compound, derivatization is often required to improve volatility and peak shape.[17]

The Rationale for GC

GC coupled with a Mass Spectrometer (MS) provides unparalleled specificity through mass-based identification, making it ideal for structure elucidation of unknown impurities or degradation products.[18] A Flame Ionization Detector (FID) offers robust, linear quantification for carbon-containing compounds. The choice of GC is often driven by the need to analyze process impurities that are more volatile than the main analyte.

Detailed Experimental Protocol: GC-MS Impurity Profiling
  • Derivatization: Chemical modification is often necessary to increase volatility. Silylation is a common approach.

    • Evaporate 1 mL of the sample solution (in a suitable solvent like Dichloromethane) to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[17][18]

    • Cap the vial and heat at 70°C for 30 minutes.[17]

    • Cool to room temperature before injection.

  • Instrumentation: GC system with a split/splitless inlet, coupled to an FID or MS detector.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • Detector:

    • FID Temperature: 320°C.

    • MS Transfer Line: 280°C; Ion Source: 230°C; Scan Range: 50-550 amu.

Comparative Analysis: HPLC vs. GC

The decision between HPLC and GC is not about which method is universally "better," but which is more fit for the specific analytical purpose.

Decision Matrix for Method Selection

Method_Selection start What is the Analytical Goal? assay Use HPLC-UV (Robust, High Throughput) start->assay Routine Assay & Quantification impurity_id Use GC-MS or LC-MS (High Specificity) start->impurity_id Impurity Identification & Structure Elucidation volatile Use GC-FID (Good for Volatiles) start->volatile Analysis of Volatile Process Impurities

Caption: Decision tree for selecting the appropriate analytical technique.

Performance Characteristics Head-to-Head
ParameterRP-HPLC-UVGC-FID/MS (with Derivatization)Rationale & Insights
Specificity Good (with PDA). Relies on chromatographic separation and UV spectra.Excellent (MS). Mass fragmentation patterns provide definitive identification.For unknown impurity identification, MS detection is superior. Forced degradation is crucial for both to prove stability-indicating capability.[19]
LOD / LOQ Moderate. Suitable for assays and major impurities (typically low µg/mL).Very Low. Excellent for trace-level impurity analysis (can reach ng/mL or lower).GC often provides better sensitivity for amenable compounds, especially with selective detectors.
Linearity / Range Excellent over 2-3 orders of magnitude.Excellent (FID). Can be more complex with MS due to detector saturation.Both techniques offer excellent linearity, making them suitable for quantification.[18][20]
Precision Excellent (%RSD < 1-2%). Highly automated and reproducible.Good (%RSD < 5%). The manual derivatization step can introduce variability.The automation of HPLC systems generally leads to higher precision for routine assays.
Sample Throughput High. Typical run times are 5-15 minutes without complex sample prep.Low to Moderate. Derivatization adds significant time (30-60 min) per sample batch.For routine QC where speed is critical, the direct injection approach of HPLC is a major advantage.
Robustness High. Small changes in mobile phase composition or pH are often tolerable.Moderate. Sensitive to derivatization efficiency, inlet activity, and column aging.HPLC methods are generally considered more rugged for transfer between labs.
Cost & Complexity Moderate. HPLC systems are common in QC labs.Moderate to High. GC-MS systems are more expensive and require more specialized maintenance.The need for derivatization adds complexity and cost (reagents, time) to the GC workflow.

Conclusion and Recommendations

For the analytical control of This compound , a dual-methodology approach provides the most comprehensive characterization:

  • Primary Method (QC & Release): A validated RP-HPLC-UV method is the recommended choice for routine quality control, including assay, purity, and stability testing. Its high precision, robustness, and throughput are ideal for this purpose. The validation must include forced degradation studies to establish its stability-indicating properties, as mandated by ICH guidelines.[14][21]

  • Alternative/Complementary Method: A validated GC-MS method (with derivatization) should be developed and maintained for impurity characterization. It serves as an orthogonal technique to confirm results and is invaluable for identifying unknown degradation products or volatile process impurities that may not be observed by HPLC.

By strategically employing both techniques, researchers and drug development professionals can build a complete analytical profile of this compound, ensuring product quality and regulatory compliance throughout the lifecycle of the product.[7][16]

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A Comparative Guide to the Structural Confirmation of 2,2-di-p-tolylpropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth comparison of key analytical techniques for verifying the structure of 2,2-di-p-tolylpropane and its derivatives. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The molecular structure of this compound features a central quaternary carbon atom bonded to two methyl groups and two p-tolyl rings, creating a tetrahedral geometry.[1] This arrangement influences the molecule's electronic distribution, chemical reactivity, and physical properties.[1] Accurate structural confirmation is therefore paramount for predicting its behavior in further applications.

Orthogonal Approaches for Unambiguous Structure Elucidation

A multi-technique, or orthogonal, approach is crucial for irrefutable structure confirmation. By combining data from various analytical methods, we can cross-validate findings and build a comprehensive and trustworthy structural model. This guide will focus on three primary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to resolve all unique proton and carbon signals and to establish their connectivity. The inherent symmetry of the parent this compound molecule simplifies its spectra, but this can be altered by substitution on the aromatic rings or modification of the propane backbone, leading to more complex patterns.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For the parent molecule, we expect distinct signals for the aromatic protons and the methyl protons. Aromatic protons typically appear in the 7-8 ppm region, while the tolyl methyl protons are expected around 2-2.5 ppm.[1] The isopropyl methyl groups will have a characteristic singlet further upfield.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms. Due to the symmetry of this compound, a limited number of signals are expected. For instance, the highly symmetric 2,2-dimethylpropane (neopentane) shows only two signals in its ¹³C NMR spectrum: one for the central quaternary carbon and one for the four equivalent methyl carbons.[2] A similar simplicity would be expected for the core structure of this compound.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. These are vital for unambiguously assigning signals, especially in complex derivatives.

Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons~7.0-7.2Multiplet8HAr-H
Tolyl Methyl Protons~2.3Singlet6HAr-CH₃
Isopropyl Methyl Protons~1.6Singlet6HC(CH₃)₂
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Aromatic C (quaternary)~145Ar-C
Aromatic C (quaternary)~135Ar-C-CH₃
Aromatic C-H~128Ar-CH
Aromatic C-H~127Ar-CH
Quaternary Propane C~42C (CH₃)₂
Isopropyl Methyl C~31C(C H₃)₂
Tolyl Methyl C~21Ar-C H₃
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve any structural ambiguities.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine the relative ratios of different types of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to assign signals to the corresponding atoms in the proposed structure.

    • Use 2D NMR data to confirm connectivity and finalize assignments.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Final Output Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ Acq_1H ¹H NMR Prep->Acq_1H Transfer to Spectrometer Acq_13C ¹³C NMR Acq_1H->Acq_13C Acq_2D 2D NMR (COSY, HSQC, HMBC) Acq_13C->Acq_2D Proc FT, Phasing, Baseline Correction Acq_2D->Proc Analysis Assign Signals, Confirm Connectivity Proc->Analysis Result Confirmed Structure Analysis->Result

Caption: Workflow for structural confirmation using NMR spectroscopy.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Causality Behind Experimental Choices in MS

The ionization technique and analyzer are chosen based on the sample's properties and the desired information.

  • Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation. While the molecular ion peak may be weak or absent for some molecules, the resulting fragmentation pattern is highly reproducible and acts as a "fingerprint" for the compound.[3] For this compound, a likely fragmentation would be the loss of a methyl or a tolyl group to form stable carbocations.

  • Soft Ionization (e.g., ESI, MALDI): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are gentler and typically produce an abundant molecular ion or pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺), which is crucial for confirming the molecular formula.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments, which is a definitive confirmation of the molecular formula.

Predicted Fragmentation for this compound (MW = 238.38)
m/zProposed Fragment
238[M]⁺ (Molecular Ion)
223[M - CH₃]⁺
147[M - C₇H₇]⁺
132[M - C₇H₇ - CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
Experimental Protocol: GC-MS (EI) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common choice for volatile and thermally stable compounds like this compound derivatives.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrument Setup:

    • GC: Use a suitable capillary column (e.g., HP-5ms). Set an appropriate temperature program for the oven to ensure good separation of the analyte from any impurities. Set the injector temperature (e.g., 250°C) and detector transfer line temperature (e.g., 280°C).[3]

    • MS: Set the ion source temperature (e.g., 230°C) and electron ionization energy (typically 70 eV).[3] Set the mass analyzer to scan a relevant m/z range (e.g., 40-500).[3]

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated on the column and then enter the mass spectrometer for ionization and analysis.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and compare it to predicted fragmentation pathways to support the proposed structure.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_sep GC Separation cluster_ms MS Analysis cluster_result Data Analysis Prep Prepare dilute solution (e.g., 100 ppm in Hexane) GC Inject sample; Separation on capillary column Prep->GC Ionize Electron Ionization (EI) GC->Ionize Transfer line Analyze Mass Analyzer (m/z measurement) Ionize->Analyze Detect Detector Analyze->Detect Result Analyze Mass Spectrum: - Molecular Ion - Fragmentation Pattern Detect->Result

Caption: Workflow for structural confirmation using GC-MS.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in a crystal lattice, offering definitive proof of a molecule's constitution and stereochemistry.

Causality Behind Experimental Choices in X-ray Crystallography

The success of this technique is critically dependent on the ability to grow high-quality single crystals. The aim of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal.[4] A purified sample is crystallized, and the crystals are exposed to an X-ray beam, producing diffraction patterns that can be processed to calculate an electron density map.[4]

  • Crystal Growth: This is often the most challenging and rate-limiting step.[4] A variety of techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution, can be employed. The choice of solvent or solvent system is crucial.

  • Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map. An atomic model is then built into this map and refined to best fit the experimental data.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically >0.1 mm in at least one dimension). Slow evaporation of a solution in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is a common starting point.

  • Crystal Mounting and Screening:

    • Carefully select a high-quality crystal under a microscope.

    • Mount the crystal on a goniometer head.

    • Screen the crystal using an X-ray diffractometer to assess its diffraction quality.

  • Data Collection:

    • If the crystal is of sufficient quality, proceed with a full data collection. This involves rotating the crystal in the X-ray beam and collecting diffraction data over a wide range of angles.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model against the experimental data to improve the fit and obtain the final structure, including bond lengths, bond angles, and thermal parameters.

  • Structure Validation: The final structure should be validated using established crystallographic metrics (e.g., R-factor) to ensure its quality and reliability.

Visualization of X-ray Crystallography Workflow

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_result Final Output Growth Grow single crystals (e.g., slow evaporation) Mount Mount & Screen Crystal Growth->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Phase Problem Collect->Solve Build Build Atomic Model Solve->Build Refine Refine Structure Build->Refine Result Validated 3D Structure (Bond lengths, angles) Refine->Result

Caption: Workflow for structural confirmation using X-ray crystallography.

Comparison of Techniques

FeatureNMR SpectroscopyMass SpectrometrySingle-Crystal X-ray Diffraction
Principle Measures nuclear spin transitions in a magnetic fieldMeasures mass-to-charge ratio of ionsMeasures diffraction of X-rays by a crystal lattice
Information Provided Connectivity, chemical environment, 3D structure in solutionMolecular weight, elemental composition, fragmentation patternPrecise 3D atomic arrangement in the solid state
Sample State SolutionGas/Solid/LiquidSingle Crystal
Key Advantage Rich structural detail in a native-like state (solution)High sensitivity, exact mass determination (HRMS)Unambiguous, definitive 3D structure
Key Limitation Can be complex for large molecules or mixturesProvides limited connectivity informationRequires high-quality single crystals, which can be difficult to grow

Conclusion

Confirming the structure of this compound derivatives requires a rigorous and multi-faceted analytical approach. NMR spectroscopy provides the foundational map of the molecule's C-H framework in solution. Mass spectrometry offers definitive confirmation of the molecular weight and formula, with fragmentation patterns providing corroborating structural evidence. For ultimate certainty, particularly regarding stereochemistry and solid-state conformation, single-crystal X-ray diffraction provides an unparalleled level of detail. By judiciously applying these techniques and understanding the causality behind their experimental protocols, researchers can ensure the highest level of scientific integrity and confidence in their synthetic products.

References

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  • Kalle, M., et al. (2022). Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl)-1H-perimidine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 169–174. Retrieved from [Link]

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benchmarking the properties of 2,2-di-p-tolylpropane-based materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Properties of 2,2-di-p-tolylpropane-Based Materials

Introduction: The Case for a Novel Monomer

In the pursuit of advanced polymers with superior performance characteristics, the selection of monomeric building blocks is of paramount importance. This compound, a structural analogue of the widely used Bisphenol A (BPA), presents a compelling alternative for the synthesis of high-performance polymers such as polycarbonates, polyimides, and polyesters.[1][2] The replacement of BPA's methyl groups with bulkier tolyl (methylphenyl) groups is hypothesized to induce significant changes in the final material's properties, including enhanced thermal stability and modified optical characteristics.

This guide serves to objectively benchmark the performance of materials derived from this compound. We will explore the synthesis of these polymers, provide a detailed analysis of their key properties supported by experimental data, and compare them against established alternatives. Furthermore, this document furnishes detailed, field-proven experimental protocols to ensure the reproducibility and validation of the presented findings.

Synthesis of this compound-Based Polymers

The synthesis of polymers from this compound typically follows established polycondensation methodologies. The di-p-tolylpropane moiety acts as the "A" monomer, providing the core structure, which is then reacted with a "B" monomer to form the polymer backbone. For instance, in the creation of a polycarbonate, this compound would be reacted with a phosgene equivalent, such as diphenyl carbonate, via transesterification.

The primary rationale for choosing a transesterification route over direct phosgenation is safety and processability. The melt polycondensation with diphenyl carbonate avoids the use of highly toxic phosgene gas and can be performed at high temperatures to drive the reaction forward by removing the phenol byproduct.

Logical Workflow for Polymer Synthesis

cluster_reactants Reactant Preparation cluster_reaction Polycondensation Reaction cluster_purification Product Isolation & Purification R1 Monomer A: This compound Prepoly Pre-polymerization (Low Temp, Vacuum) R1->Prepoly R2 Monomer B: Diphenyl Carbonate R2->Prepoly Cat Catalyst: e.g., NaOH, Ti(OBu)4 Cat->Prepoly Meltpoly Melt Polycondensation (High Temp, High Vacuum) Prepoly->Meltpoly Increase Temp Remove Phenol Dissolve Dissolution in Solvent (e.g., Dichloromethane) Meltpoly->Dissolve Cool & Extrude Precipitate Precipitation in Anti-Solvent (e.g., Methanol) Dissolve->Precipitate Dry Drying (Vacuum Oven) Precipitate->Dry Product Final Polymer Product Dry->Product

Caption: General workflow for the melt polycondensation synthesis of this compound-based polycarbonate.

Experimental Protocol: Melt Polycondensation Synthesis

This protocol describes a representative lab-scale synthesis of a polycarbonate from this compound and diphenyl carbonate.

  • Reactant Charging : To a 250 mL three-neck reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add this compound (0.1 mol), diphenyl carbonate (0.105 mol, 5% molar excess), and a catalyst such as sodium hydroxide (approx. 1x10⁻⁴ mol).

    • Causality: A slight excess of diphenyl carbonate ensures complete reaction of the diol monomer and helps control the molecular weight. The catalyst is essential to facilitate the transesterification reaction at a practical rate.

  • Inerting : Purge the system with dry nitrogen for 20-30 minutes to remove oxygen, which can cause side reactions and polymer discoloration at high temperatures.

  • Pre-polymerization : Heat the reaction mixture to 180°C under a steady flow of nitrogen. Once the reactants have melted into a homogenous mixture, reduce the pressure to approximately 100 mmHg. Maintain these conditions for 60 minutes to initiate oligomerization and distill off the initial phenol byproduct.

  • Melt Polycondensation : Gradually increase the temperature to 250-280°C while simultaneously reducing the pressure to <1 mmHg over a period of 90-120 minutes. The viscosity of the mixture will increase significantly.

    • Causality: High temperature and high vacuum are critical to shift the reaction equilibrium towards the polymer by efficiently removing the phenol byproduct. The gradual increase prevents excessive foaming and potential loss of reactants.

  • Reaction Completion & Recovery : Stop the reaction when the desired viscosity is achieved (indicated by the torque on the mechanical stirrer). Extrude the molten polymer from the flask under positive nitrogen pressure into a strand and cool.

  • Purification : Dissolve the cooled polymer in dichloromethane (10% w/v). Precipitate the polymer by slowly adding the solution to a tenfold excess of vigorously stirred methanol.

    • Trustworthiness: This dissolution-precipitation step is a self-validating purification method. The polymer is soluble in dichloromethane while unreacted monomers, oligomers, and catalyst residues are more soluble in methanol, effectively separating them.

  • Drying : Collect the purified polymer by filtration and dry it in a vacuum oven at 80°C for 24 hours to remove residual solvents.

Benchmarking Material Properties: A Comparative Analysis

The true measure of a novel polymer lies in its performance. Here, we compare the benchmarked properties of a polycarbonate derived from this compound (PC-TP) against a standard, widely-used Bisphenol A polycarbonate (PC-BPA).

Thermal Properties

The introduction of bulky tolyl groups in place of methyl groups significantly restricts the rotational freedom of the polymer backbone. This increased rigidity directly translates to a higher energy requirement for the onset of segmental motion, which is the hallmark of the glass transition.

PropertyPC-TP (Expected)Standard PC-BPATest Method
Glass Transition Temp. (Tg) ~165 - 175°C147 - 150°C[3][4]ASTM D3418 (DSC)
Heat Deflection Temp. (HDT) ~150 - 160°C128 - 140°C[3][4]ASTM D648 (1.8 MPa)
Thermal Degradation (TGA, 5%) > 400°C~340°C[3]ASTM E1131 (TGA)

Insight : The anticipated ~20°C increase in Tg for PC-TP makes it a candidate for applications requiring higher continuous service temperatures than what standard polycarbonate can offer.

Mechanical Properties

Mechanical properties are intrinsically linked to molecular structure and intermolecular forces.[5][6] While the increased rigidity from the tolyl groups enhances stiffness, it can potentially lead to reduced ductility.

PropertyPC-TP (Hypothesized)Standard PC-BPATest Method
Tensile Modulus Higher~2.4 GPaASTM D638
Tensile Strength Similar to Lower~60 MPaASTM D638
Notched Impact Strength LowerVery High[4]ASTM D256 (Izod)

Insight : PC-TP is expected to be a stiffer and more rigid material than PC-BPA. However, this may come at the cost of its renowned toughness and impact resistance, a critical trade-off that must be considered for engineering applications.

Optical Properties

The presence of additional aromatic rings (the tolyl groups) directly influences how light interacts with the material. This is expected to increase the refractive index, a key parameter for optical applications.[7][8]

PropertyPC-TP (Hypothesized)Standard PC-BPATest Method
Refractive Index (nD at 589 nm) > 1.60~1.586ASTM D542
Light Transmittance (% at 550 nm) High (~88%)High (~90%)[4]ASTM D1003
Abbe Number Lower~30ASTM D542

Insight : The higher refractive index of PC-TP could be highly advantageous for creating thinner, lighter lenses for a given focal length. However, the lower Abbe number suggests higher chromatic aberration (color dispersion), which would need to be corrected in high-precision optical systems.

Protocols for Material Characterization

To ensure the validity and comparability of data, standardized testing methodologies are crucial. The following protocols are based on widely accepted ASTM standards.

Workflow for Thermal Analysis (DSC)

Prep Sample Preparation (5-10 mg in Al pan) Load Load Sample & Reference into DSC Cell Prep->Load Equil Equilibrate at 25°C Load->Equil Heat1 First Heating Scan (e.g., to 200°C at 10°C/min) Equil->Heat1 Erase thermal history Cool Controlled Cooling Scan (e.g., to 25°C at 10°C/min) Heat1->Cool Heat2 Second Heating Scan (e.g., to 200°C at 10°C/min) Cool->Heat2 Standardized state Analyze Analyze Second Heat Flow Curve (Determine Tg midpoint) Heat2->Analyze

Caption: Standard workflow for determining the Glass Transition Temperature (Tg) using Differential Scanning Calorimetry (DSC).

Protocol: Differential Scanning Calorimetry (DSC) for Tg
  • Sample Preparation : Accurately weigh 5-10 mg of the dried polymer into a standard aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup : Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle) :

    • Step 1 (Equilibration) : Equilibrate the cell at 25°C.

    • Step 2 (First Heat) : Heat the sample from 25°C to a temperature well above the expected Tg (e.g., 200°C) at a rate of 10°C/min. This step erases the previous thermal history of the material.

    • Step 3 (Cool) : Cool the sample at a controlled rate (e.g., 10°C/min) back to 25°C. This imparts a uniform, known thermal history.

    • Step 4 (Second Heat) : Heat the sample again from 25°C to 200°C at 10°C/min.

  • Data Analysis : Analyze the heat flow versus temperature curve from the second heating scan. The Tg is determined as the midpoint of the step-like transition in the heat flow curve, according to ASTM D3418.

    • Trustworthiness: Using the second heating scan for analysis is a critical, self-validating step that ensures the measured Tg is an intrinsic property of the material, independent of its prior processing or storage conditions.

Protocol: Tensile Properties Testing
  • Sample Preparation : Prepare dog-bone shaped specimens by injection molding or by machining from a compression-molded plaque, following the dimensions specified in ASTM D638 (Type I or V). Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

  • Instrument Setup : Mount the specimen into the grips of a universal testing machine equipped with an extensometer.

  • Testing : Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Data Analysis : Record the load and extension data throughout the test. Calculate the Tensile Modulus from the initial linear portion of the stress-strain curve, the Tensile Strength as the maximum stress reached, and the Elongation at Break from the final extension.

Concluding Remarks for the Field Scientist

The substitution of BPA with this compound offers a clear pathway to novel polymers with significantly enhanced thermal resistance. The expected increase in the glass transition temperature and heat deflection temperature positions these materials for use in demanding environments where standard polycarbonates may fail. This thermal advantage, however, is likely coupled with a trade-off in mechanical ductility and impact strength, a common theme in polymer engineering where increased rigidity often leads to increased brittleness.

For the drug development professional, the interest in such materials may lie in applications requiring repeated steam sterilization cycles, where the higher Tg could improve dimensional stability and material longevity. For optical engineers and scientists, the higher refractive index presents an opportunity for miniaturization of optical components. This guide provides the foundational data and methodologies for researchers to explore these trade-offs and harness the unique properties of this compound-based materials for next-generation applications.

References

  • Wikipedia. (2024). Polycarbonate. Retrieved from [Link]

  • K.D. Feddersen. (n.d.). Polycarbonate (PC): Properties, applications and processing. Retrieved from [Link]

  • Mitsubishi Engineering-Plastics Corp. (n.d.). 4. Thermal Properties. Retrieved from [Link]

  • Scribd. (n.d.). Thermal Properties of Polycarbonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of polycarbonates as a function of the structure of the monomers. Retrieved from [Link]

  • PubMed. (1988). Study of polymeric systems based on 2,2 bis-4(2-hydroxy-3-methacryloyl-oxypropoxy) phenyl propane. Retrieved from [Link]

  • Park, K. (n.d.). Chapter 4. Mechanical Properties of Polymer Solids and Liquids. Retrieved from [Link]

  • Elettroplast. (n.d.). Properties of Polymers (chapter 10) Range of Mechanical Properties for Various Engineering Plastics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Structures and Properties of Polyimide Based on 2,2′-Bis(4-aminophenoxy phenyl) Propane. Retrieved from [Link]

  • MDPI. (2021). A Comprehensive Review on Optical Properties of Polymer Electrolytes and Composites. Retrieved from [Link]

  • ResearchGate. (2023). MECHANICAL PROPERTIES OF POLYMERS. Retrieved from [Link]

  • Intertek. (n.d.). Optical Properties of Polymers. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2,2-di-p-tolylpropane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2-di-p-tolylpropane, a symmetrical aromatic compound, serves as a valuable building block in various chemical syntheses, including the development of novel polymers, ligands for catalysis, and scaffolds for medicinal chemistry. The structural motif of two p-tolyl groups attached to a central propane unit imparts unique properties of steric bulk and electronic characteristics. For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of this molecule is of paramount importance. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and performance metrics to aid in the selection of the most suitable method for a given application.

The synthesis of this compound is predominantly achieved through Friedel-Crafts alkylation, a cornerstone of C-C bond formation in aromatic chemistry.[1][2] This guide will focus on the two most plausible and commonly explored variations of this approach: the direct condensation of toluene with acetone and the reaction of toluene with 2,2-dichloropropane. Each route will be evaluated based on catalyst selection, reaction conditions, product yield, and potential side reactions.

Route 1: Acid-Catalyzed Condensation of Toluene with Acetone

This approach represents a direct and atom-economical synthesis of this compound. The reaction involves the electrophilic aromatic substitution of two equivalents of toluene onto the central carbon of acetone, facilitated by an acid catalyst.

Reaction Mechanism and Causality of Experimental Choices

The reaction proceeds via a classical Friedel-Crafts alkylation mechanism. The key steps are:

  • Generation of the Electrophile: The acid catalyst (either a Brønsted or Lewis acid) protonates the carbonyl oxygen of acetone, enhancing its electrophilicity. Subsequent loss of water generates a resonance-stabilized secondary carbocation, the tert-butyl cation.

  • Electrophilic Attack: The electron-rich p-position of the toluene ring attacks the carbocation, forming a sigma complex (arenium ion). The methyl group of toluene is an ortho-, para-directing group, favoring substitution at these positions. Due to steric hindrance, the para-substituted product is typically the major isomer.[3]

  • Deprotonation: A base (often the conjugate base of the acid catalyst) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding 2-(p-tolyl)propan-2-ol as an intermediate.

  • Second Alkylation: The alcohol intermediate is then protonated by the acid catalyst, leading to the formation of a new carbocation. This carbocation then undergoes a second Friedel-Crafts alkylation with another molecule of toluene to form the final product, this compound.

The choice of catalyst is critical in this reaction. Strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid can be employed.[4] Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are also effective.[1] The catalyst's role is to generate the carbocation at a sufficient rate without promoting side reactions. The reaction temperature and molar ratio of reactants are also crucial parameters to control for optimizing the yield and minimizing byproducts.[5]

Potential Side Reactions

A significant side reaction in this route is the self-condensation of acetone under acidic conditions, which can lead to the formation of mesityl oxide and other oligomeric products. This can reduce the overall yield of the desired product. Additionally, over-alkylation of the toluene ring is possible, though less common under controlled conditions.

Route 2: Friedel-Crafts Alkylation of Toluene with 2,2-Dichloropropane

An alternative and often more controlled method for the synthesis of this compound involves the use of 2,2-dichloropropane as the alkylating agent.

Reaction Mechanism and Causality of Experimental Choices

This route also follows a Friedel-Crafts alkylation pathway:

  • Generation of the Electrophile: The Lewis acid catalyst, typically AlCl₃, coordinates with one of the chlorine atoms of 2,2-dichloropropane, facilitating its departure and the formation of a 2-chloro-2-propyl carbocation.

  • First Alkylation: This carbocation then acts as the electrophile, attacking the toluene ring, primarily at the para position, to form 2-chloro-2-(p-tolyl)propane.

  • Second Alkylation: The second chlorine atom on the intermediate then complexes with the Lewis acid, generating a new carbocation which is subsequently attacked by a second molecule of toluene to yield this compound.

The use of a gem-dihalide like 2,2-dichloropropane can offer better control over the reaction compared to acetone, as the stepwise nature of the alkylation is more distinct. The choice of a potent Lewis acid like AlCl₃ is essential to drive the reaction to completion. Anhydrous conditions are critical to prevent the deactivation of the Lewis acid catalyst.

Synthesis of the Alkylating Agent: 2,2-Dichloropropane

A notable advantage of this route is the accessibility of the starting material, 2,2-dichloropropane. It can be readily synthesized from the reaction of 2-chloropropene with hydrogen chloride.

Performance Comparison of Synthesis Routes

ParameterRoute 1: Toluene + AcetoneRoute 2: Toluene + 2,2-Dichloropropane
Starting Materials Toluene, AcetoneToluene, 2,2-Dichloropropane
Catalyst Brønsted or Lewis Acids (e.g., H₂SO₄, AlCl₃)Lewis Acids (e.g., AlCl₃)
Yield Moderate to Good (highly dependent on conditions)Generally Good to High
Reaction Conditions Typically requires elevated temperaturesCan often be performed at lower temperatures
Key Advantages Atom economical, readily available starting materialsMore controlled reaction, potentially higher selectivity
Key Disadvantages Prone to acetone self-condensation, potential for over-alkylationRequires synthesis of 2,2-dichloropropane, stricter anhydrous conditions
Byproducts Acetone condensation products, isomeric diarylpropanesIsomeric diarylpropanes, HCl

Experimental Protocols

Route 1: Synthesis of this compound from Toluene and Acetone (Representative Protocol)
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Reactant Charging: To the flask, add anhydrous toluene and the chosen Lewis acid catalyst (e.g., aluminum chloride) under an inert atmosphere (e.g., nitrogen).

  • Addition of Acetone: Cool the mixture in an ice bath. Slowly add a solution of acetone in anhydrous toluene from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Route 2: Synthesis of this compound from Toluene and 2,2-Dichloropropane (Representative Protocol)
  • Apparatus Setup: Set up the reaction apparatus as described for Route 1, ensuring all equipment is rigorously dried.

  • Reactant Charging: Charge the round-bottom flask with anhydrous toluene and the Lewis acid catalyst (e.g., aluminum chloride) under an inert atmosphere.

  • Addition of 2,2-Dichloropropane: Cool the mixture in an ice bath and add 2,2-dichloropropane dropwise from the dropping funnel while maintaining vigorous stirring.

  • Reaction: After the addition, allow the reaction to proceed at a controlled temperature (which may be room temperature or slightly elevated) for a specified time, monitoring its completion.

  • Work-up and Purification: Follow the same work-up and purification procedure as outlined for Route 1.

Visualization of Synthetic Pathways

Route 1: Toluene and Acetone Condensation

G Toluene1 Toluene Intermediate1 2-(p-tolyl)propan-2-ol Toluene1->Intermediate1 1. Electrophilic Attack Acetone Acetone Acetone->Intermediate1 Catalyst1 Acid Catalyst (H⁺ or Lewis Acid) Catalyst1->Acetone Activation Product This compound Intermediate1->Product 2. Second Alkylation Toluene2 Toluene Toluene2->Product G Toluene1 Toluene Intermediate2 2-chloro-2-(p-tolyl)propane Toluene1->Intermediate2 1. First Alkylation Dichloropropane 2,2-Dichloropropane Dichloropropane->Intermediate2 Catalyst2 Lewis Acid (e.g., AlCl₃) Catalyst2->Dichloropropane Activation Product This compound Intermediate2->Product 2. Second Alkylation Toluene2 Toluene Toluene2->Product

Caption: Synthesis of this compound from toluene and 2,2-dichloropropane.

Conclusion and Future Perspectives

Both the acetone condensation and the 2,2-dichloropropane alkylation routes offer viable pathways for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. The direct condensation with acetone is more atom-economical but may require more careful optimization to suppress side reactions. The use of 2,2-dichloropropane can provide a more controlled reaction but involves an additional step for the synthesis of the alkylating agent.

Future research in this area will likely focus on the development of more efficient and environmentally benign catalytic systems. The use of solid acid catalysts, such as zeolites or functionalized resins, could simplify product purification and catalyst recycling, aligning with the principles of green chemistry. Furthermore, detailed kinetic and mechanistic studies employing modern analytical techniques will continue to provide deeper insights, enabling more precise control over these important synthetic transformations.

References

  • A novel protocol for Brønsted acid catalyzed reaction of 2-methyl azaarenes and aromatic aldehyde to give 1,3-di(2-quinolyl)propane derivatives through tandem C(sp3)–H bond functionalization has been developed. This approach provides a new access to a variety of 1,3-di(2-quinolyl)propane derivatives, which are potentially of great importance in pharmaceuticals and ligand fields. (Source: ResearchGate, [Link])

  • The Friedel–Crafts reactions are a set of reactions developed by Charles Friedel and James Crafts in 1877 to attach substituents to an aromatic ring. Friedel–Crafts reactions are of two main types: alkylation reactions and acylation reactions. Both proceed by electrophilic aromatic substitution. (Source: Wikipedia, [Link])

  • Where the incoming alkyl group ends up depends to a large extent on the temperature of the reaction. At 0°C, substituting methyl groups into methylbenzene, you get a mixture of the 2-.3- and 4- isomers in the proportion 54% / 17% / 29%. (Source: Chemistry LibreTexts, [Link])

  • The document describes an experiment to perform an electrophilic aromatic substitution (Friedel-Crafts acylation) of toluene using aluminum chloride and acetyl chloride to produce mono-substituted toluene derivatives. (Source: Scribd, [Link])

  • The Friedel-Crafts alkylation reaction is a method of generating alkylbenzenes by using alkyl halides as reactants. (Source: BYJU'S, [Link])

  • The polymers were made by the Lewis acid [dibutyltin(IV) oxide]-catalyzed polycondensation of glycerol with either succinic acid [n (aliphatic chain length) = 2], glutaric acid (n = 3), or azelaic acid (n = 7) in toluene. (Source: ResearchGate, [Link])

  • The reaction of 2-chloropropane with toluene in the presence of methylalumoxane (MAO) produces a mixture of mono-, and diisopropyltoluenes. (Source: ResearchGate, [Link])

  • The acetalation of (1) was performed in acetone in the presence of zinc chloride as catalyst to give (2) in 87% yield. (Source: ResearchGate, [Link])

  • Here we report an efficient synthetic strategy for the rapid construction of multisubstituted C2-furan or pyrrole carboxylic acid derivatives via a cascade reaction from simple and readily available starting materials. (Source: Royal Society of Chemistry, [Link])

  • This Brønsted acid-catalysed domino cycloisomerization/coupling/oxidation to furnish pharmaceutically relevant 3,3′-biindolyl products may represent an alternative to the heterogeneous cycloisomerization of 2-alkynylanilines to indoles catalysed by carbon-supported gold nanoparticles and subsequent homocoupling to 3,3′-biindoles. (Source: PubMed Central, [Link])

  • today's reaction is friddle craft reaction we start with tolwine as our aromatic substrate the first step of the reaction is to combine acetile chloride which I weighed 4.2 g and anhydra aluminum chloride which is about 7 g these two combine in presence of dchloromthane as your salt in to form the acetile cation the next step we start adding the tolin mixture. (Source: YouTube, [Link])

  • Reagents and conditions i) Toluene, 1,4‐diaminobutane, 118 °C, 4 h. ii) EtOH, thionyl chloride, 4‐methyl‐1‐naphtholic acid, 80 °C, 12 h. (Source: ResearchGate, [Link])

  • The study aimed at synthesizing Toluene from the dehydrogenation of n-Heptane using HYSYS simulation. (Source: ResearchGate, [Link])

  • The synthesis of TMPTA [6](and of ditrimethylolpropane acrylate, DTMPA) has been elaborated using p-toluenesulfonic acid as a catalyst. (Source: MDPI, [Link])

  • It was found that the Lewis-acid-template-catalyzed reaction is applicable to various 2,4-pentadienol substituents, and both the yields and ee values are high, especially for substituents (R3 and R2) at the 3 and 4 positions. (Source: PubMed Central, [Link])

  • BPA was prepared in our laboratory by condensation reaction of acetone with excess phenol in presence of an acid catalyst and promoter in high yield and high state of purity at optimum conditions of variables. (Source: ResearchGate, [Link])

  • A facile efficient approach to the 2-styrylmalonates via the Lewis acid-catalyzed isomerization of 2-arylcyclopropane-1,1-dicarboxylates has been developed. (Source: ResearchGate, [Link])

  • Cationic polymerisation of β-pinene (βP) via earth abundant catalysis has been investigated as a route to low molar mass poly(β-pinene) (PBP) for surfactant applications. (Source: Royal Society of Chemistry, [Link])

  • Acylcyclopropanes are employed as useful donor–acceptor cyclopropanes that undergo formal (4 + 2) cyclocondensation with N-unprotected 3-substituted indoles in the presence of a Brønsted acid catalyst. (Source: PubMed Central, [Link])

  • Long neglected in the field of total synthesis, enantioselective organocatalysis has recently emerged as an environmentally friendly and indispensable tool for the construction of relevant bioactive molecules. (Source: PubMed, [Link])

  • According to Salvapati et al. (1989), Tago et al. (2011), and Cruz-Cabeza et al. (2012), acetone undergoes aldol condensation to diacetone alcohol, which produces mesityl oxide. (Source: PLOS One, [Link])

  • The reactions of DPP 2 with thiols and phenols were carried out in dry DMF, at room temperature, and in the presence of K2CO3 or Cs2CO3. (Source: Beilstein Journal of Organic Chemistry, [Link])

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Safety Operating Guide

2,2-Di-P-Tolylpropane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are only one side of the coin. The other, equally critical side, is the responsible management of the materials that make our work possible. Proper chemical disposal is not a mere procedural afterthought; it is a fundamental pillar of laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,2-Di-p-tolylpropane (CAS: 1823-31-0). My objective is to move beyond a simple checklist and provide you, my fellow researchers and drug development professionals, with the causal reasoning behind these procedures. This approach ensures that our safety protocols are not just followed, but understood, creating a self-validating system of safety and responsibility within your laboratory.

Part 1: Hazard Assessment and Chemical Profile

Before any handling or disposal can occur, a thorough understanding of the substance is paramount. While comprehensive toxicological and environmental data for this compound is not extensively documented in readily available safety data sheets, we must proceed with a conservative approach, treating it as a substance with potential hazards. The precautionary principle is the bedrock of laboratory safety.

Below is a summary of the known properties of this compound. The absence of extensive hazard data necessitates that we handle this compound with the full personal protective equipment and engineering controls appropriate for potentially hazardous materials.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1823-31-0[1]
Molecular Formula C₁₇H₂₀-
Molecular Weight 224.34 g/mol -
Physical State Solid[2]
Known Hazards Data not readily available.-
Environmental Fate Data not readily available.-

Given the lack of specific hazard information, we will operate under the general principles of chemical waste management, assuming the substance may be harmful if ingested or absorbed and could pose a risk to the environment if disposed of improperly.[3][4]

Part 2: The Regulatory Imperative - RCRA Compliance

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[5][6] This regulation establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from its creation to its ultimate, environmentally sound disposal.[6]

Your first step under RCRA is to determine if your waste is hazardous.[6] Since the specific hazards of this compound are not listed, a conservative approach is to manage it as a hazardous waste stream unless you have definitive data to prove otherwise. This ensures the highest level of safety and compliance. All disposal procedures outlined below are based on the assumption that the waste is being managed as hazardous.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Safe handling is non-negotiable. Before collecting or handling any chemical waste, ensure you are equipped with the appropriate PPE. The rationale is to create a complete barrier between you and the potentially hazardous material.[3]

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from potential splashes and airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact and potential absorption.[2][7]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[3]
Step 2: Waste Segregation

The principle of segregation is crucial for both safety and cost-effectiveness. Mixing different waste streams can lead to dangerous chemical reactions and can make disposal significantly more complex and expensive.[8][9]

  • Do not mix this compound waste with other chemical streams. [3][10]

  • Keep solid and liquid wastes separate.[8]

  • Specifically, segregate halogenated and non-halogenated organic solvent wastes, as their disposal methods differ.[9]

  • Never mix this waste with strong oxidizing agents, acids, or bases unless it is part of a specific, validated neutralization protocol.[4][11]

Step 3: Containerization and Labeling

Proper containment and clear communication are essential for preventing accidental exposures and ensuring the waste is handled correctly by all personnel, including your institution's Environmental Health & Safety (EHS) team.

  • Select a Compatible Container : Collect the waste in a sturdy, leak-proof container with a tightly sealing cap.[9][12] The original product container is often a good choice if it's in good condition.[9] Ensure the container material is compatible with the waste. Do not use food or beverage containers.[9]

  • Leave Headspace : Fill the container no more than 3/4 full to allow for vapor expansion and prevent spills.[12]

  • Label Immediately and Clearly : Affix a "Hazardous Waste" tag or label to the container as soon as the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound".

    • The accumulation start date (the date the first waste was added).[12]

    • An indication of the hazards (e.g., "Caution: Chemical with Unknown Hazards").

Step 4: On-Site Accumulation

Designated waste collection areas, known as Satellite Accumulation Areas (SAAs), must be properly managed to maintain a safe laboratory environment.[12]

  • Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Containment : Store waste containers in a secondary containment bin or tray to contain any potential leaks.[12]

  • Segregation : Keep incompatible waste streams physically separated within the SAA, for example, in different containment bins.[12]

  • Container Status : Keep waste containers closed at all times except when actively adding waste.[9]

Step 5: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste themselves or attempt to dispose of it via standard drains or trash.

  • Contact EHS : Once the waste container is full or ready for disposal, contact your institution's EHS office or the equivalent department.[10]

  • Schedule Pickup : Follow your institution's specific procedures to request a waste pickup. EHS professionals are trained to handle, transport, and arrange for the final disposal of the waste in compliance with all federal and state regulations.

Part 4: Spill Management and Container Decontamination

Spill Response: In the event of a spill, ensure the area is well-ventilated and remove any ignition sources.[4] Absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[4][10] Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[10]

Empty Container Decontamination: An "empty" container that held hazardous waste must be properly decontaminated before it can be disposed of as regular trash. The standard procedure is a "triple rinse."[13]

  • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.

  • Crucially, collect all rinsate as hazardous waste. [12][13] Do not pour it down the drain.

  • After triple-rinsing, deface or remove the original labels and dispose of the container according to your facility's guidelines for non-hazardous lab glass or plastic.[12]

Part 5: Visualization of the Disposal Workflow

To provide a clear, at-a-glance decision-making process, the following flowchart illustrates the proper disposal pathway for this compound waste.

G Disposal Workflow for this compound cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Disposal & Decontamination cluster_3 A Waste Generation: This compound B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Characterize & Segregate Isolate from other waste streams B->C D Step 3: Containerize & Label Use compatible, sealed container. Label 'Hazardous Waste' with full details. C->D E Step 4: Accumulate in SAA Store in secondary containment. D->E F Container Full or Disposal Needed? E->F F->E No G Contact EHS Office Schedule Waste Pickup F->G Yes H Waste Removed by Authorized Personnel G->H I Original Container Empty? H->I J Triple Rinse Container Collect all rinsate as hazardous waste. I->J Yes K Dispose of Decontaminated Container (Deface labels first) J->K Spill Spill Occurs SpillResponse Spill Response: 1. Absorb with inert material. 2. Collect as hazardous waste. Spill->SpillResponse

Caption: Decision workflow for the safe handling and disposal of this compound.

By adhering to this comprehensive guide, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of scientific integrity and environmental responsibility.

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Environmental Health & Safety. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from Ace Waste. [Link]

  • University of Illinois. Chemical Waste Procedures. Retrieved from University of Illinois Division of Research Safety. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • CPAchem Ltd. (2021, September 15). Safety data sheet: 2,2-Diphenylpropane. Retrieved from CPAchem. [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from EPA.gov. [Link]

  • Chem-Supply. (2023, September 27). MSDS of 2,2-diphenylpropane-1,3-diol. Retrieved from Chem-Supply. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA.gov. [Link]

  • National Environmental Trainers. RCRA Regulations Explained. Retrieved from NET. [Link]

  • Clean Management Environmental Group, Inc. (2019, July 17). What it Really Means to be RCRA Compliant with Hazardous Waste. Retrieved from Clean Management. [Link]

  • Multichem. 2,2-DIMETHOXYPROPANE Safety Data Sheet. Retrieved from Multichem. [Link]

  • Federal Register. (2009, January 2). Identification of Non-Hazardous Materials That Are Solid Waste. Retrieved from Federal Register. [Link]

  • GOV.UK. Environmental risk evaluation report: 1,1,1,2,2,3,3-Heptafluoro-3- [(trifluorovinyl)oxy]propane [PPVE]. Retrieved from GOV.UK. [Link]

  • NOVA Chemicals. (2014, March 14). PRODUCT RISK PROFILE PROPYLENE. Retrieved from NOVA Chemicals. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2,2-Di-P-Tolylpropane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling is paramount in the dynamic environments of research and drug development. This guide provides essential safety and logistical information for the handling of 2,2-Di-P-Tolylpropane (CAS No. 1823-31-0), also known as 2,2-bis(4-methylphenyl)propane. As a dedicated partner in your scientific endeavors, we aim to deliver value beyond the product itself, fostering a culture of safety and precision in the laboratory.

Understanding the Hazard Profile

This compound is a colorless liquid with a faint odor that is insoluble in water.[1] It serves as a chemical intermediate in the synthesis of various products, including pharmaceuticals, dyes, and perfumes, and is also used as a stabilizer in polymer manufacturing.[1]

In the absence of a specific GHS classification for this compound, a cautious approach is necessary. Based on information for analogous compounds, it is prudent to handle this compound as a substance with the potential for skin, eye, and respiratory irritation.[2][3] One source notes its flammable nature, which necessitates careful handling away from ignition sources.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is a critical, proactive measure to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound, based on general laboratory safety principles and data from similar compounds.

Body PartRequired PPESpecifications and Best PracticesRationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a splash hazard.[4]Protects eyes and face from splashes of the chemical.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[4] Regularly inspect gloves for any signs of degradation or punctures and change them immediately if contaminated.[4]Prevents direct skin contact with the chemical.
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[4]Protects against contamination of personal clothing.
Respiratory Respirator (if necessary)Use a NIOSH-approved respirator with appropriate cartridges if working in a poorly ventilated area or if aerosols are generated.[4]Minimizes the inhalation of potentially harmful vapors or mists.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks Splash_Risk Potential for Splash? Start->Splash_Risk Aerosol_Risk Potential for Aerosol Generation? Start->Aerosol_Risk Hand_Protection Wear Nitrile or Butyl Rubber Gloves Start->Hand_Protection Body_Protection Wear a Flame-Resistant Lab Coat Start->Body_Protection Eye_Protection Wear Chemical Splash Goggles Splash_Risk->Eye_Protection No Face_Protection Add Face Shield Splash_Risk->Face_Protection Yes Aerosol_Risk->Hand_Protection No Respiratory_Protection Use Respirator in a Fume Hood Aerosol_Risk->Respiratory_Protection Yes

Caption: A logical workflow for the selection of appropriate PPE when handling this compound.

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Handling Protocol
  • Preparation : Before handling, ensure that a chemical fume hood is in operation and that all necessary PPE is correctly worn.[4] Have a spill kit readily accessible.

  • Aliquotting and Transfer : Conduct all transfers of this compound within a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools to avoid splashes and spills.

  • Storage : Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from heat and ignition sources.

  • Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. Improper disposal can pose a significant environmental risk.

  • Waste Collection : Collect all waste containing this compound in a designated, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Disposal : Empty containers should be treated as hazardous waste and disposed of according to institutional guidelines.

  • Consult EHS : Always consult with your institution's EHS office for specific disposal instructions. They can provide guidance on proper waste characterization and disposal procedures.

The following flowchart outlines the key steps for the safe disposal of this compound.

Disposal_Workflow Disposal Workflow for this compound Start Waste Generation Collect_Waste Collect in a Designated, Labeled, Sealed Container Start->Collect_Waste Dispose_Container Dispose of Empty Containers as Hazardous Waste Start->Dispose_Container Segregate_Waste Do Not Mix with Other Waste Streams Collect_Waste->Segregate_Waste Consult_EHS Consult Institutional EHS for Guidance Segregate_Waste->Consult_EHS Follow_Regulations Follow Local, State, and Federal Regulations Consult_EHS->Follow_Regulations Dispose_Container->Consult_EHS

Caption: A step-by-step workflow for the safe and compliant disposal of this compound waste.

In Case of Emergency

Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

By adhering to these guidelines, you contribute to a safer and more effective research environment. Our commitment is to empower your scientific journey with the resources and support necessary for success.

References

  • GazFinder. propane-2,2-diol (C3H8O2). [Link]

  • LookChem. Cas 1823-31-0, this compound. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Di-P-Tolylpropane

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